Product packaging for AZ2(Cat. No.:)

AZ2

Cat. No.: B1192191
M. Wt: 369.483
InChI Key: CNCRCDLWUGCPSJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ2 is a first-in-class highly selective inhibitor of pi3kγ, binding to an active state and exhibiting over 1000 fold of selectivity over pi3kα and pi3kβ

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.483

IUPAC Name

(S)-N-(5-(2-(1-Cyclopropylethyl)-7-methyl-1-oxoisoindolin-5-yl)-4-methylthiazol-2-yl)acetamide

InChI

InChI=1S/C20H23N3O2S/c1-10-7-15(18-11(2)21-20(26-18)22-13(4)24)8-16-9-23(19(25)17(10)16)12(3)14-5-6-14/h7-8,12,14H,5-6,9H2,1-4H3,(H,21,22,24)/t12-/m0/s1

InChI Key

CNCRCDLWUGCPSJ-LBPRGKRZSA-N

SMILES

CC(NC1=NC(C)=C(C2=CC3=C(C(N([C@H](C4CC4)C)C3)=O)C(C)=C2)S1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ2;  AZ 2;  AZ-2

Origin of Product

United States

Foundational & Exploratory

AZ2: A Technical Guide to a Highly Selective PI3Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AZ2, a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ). This document details its chemical structure, mechanism of action, isoform selectivity, and provides detailed protocols for relevant experimental procedures.

Core Concepts: Chemical Structure and Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the p110γ catalytic subunit of PI3Kγ. Its chemical structure is detailed below.

Chemical Structure of this compound

IdentifierValue
IUPAC Name 2-((6-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl)amino)ethanol
SMILES Cc1nnc(o1)-c2sc3c(c2)c(ncn3)N4CCOCC4NCCO
Molecular Formula C16H19N5O4S
Molecular Weight 389.42 g/mol

This compound exhibits a unique inhibitory mechanism. While it binds to a conserved region of the ATP-binding site, a characteristic of Type I kinase inhibitors, its binding induces a "DFG-out" conformational change in the activation loop. This mechanism, more commonly associated with Type II inhibitors, is specific to PI3Kγ and is a key determinant of its remarkable selectivity.

Quantitative Data: Isoform Selectivity

The selectivity of a PI3K inhibitor is a critical factor in its therapeutic potential, as off-target inhibition of other isoforms can lead to undesirable side effects. This compound demonstrates exceptional selectivity for PI3Kγ over other Class I PI3K isoforms (α, β, and δ).

PI3K IsoformpIC50IC50 (nM)Selectivity vs. PI3Kγ
PI3Kγ 9.30.5-
PI3Kα < 6> 10,000> 20,000-fold
PI3Kβ < 6> 10,000> 20,000-fold
PI3Kδ 6.8158~316-fold

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Signaling Pathway Inhibition

This compound exerts its effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. By selectively targeting PI3Kγ, which is predominantly expressed in hematopoietic cells, this compound can modulate immune responses and inflammation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kg PI3Kγ RTK->PI3Kg GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kg PIP2 PIP2 PI3Kg->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors Akt->Downstream Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) Downstream->Cellular_Responses This compound This compound This compound->PI3Kg inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on PI3Kγ.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the in vitro potency of this compound against PI3Kγ using a luminescence-based ADP detection assay.

Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound serial dilution - PI3Kγ enzyme - Kinase buffer - PIP2 substrate - ATP start->prep_reagents plate_inhibitor Add this compound or DMSO (control) to 384-well plate prep_reagents->plate_inhibitor add_enzyme Add PI3Kγ enzyme to wells plate_inhibitor->add_enzyme incubate1 Incubate at room temperature (e.g., 10 minutes) add_enzyme->incubate1 start_reaction Initiate reaction by adding PIP2 substrate and ATP incubate1->start_reaction incubate2 Incubate at room temperature (e.g., 60 minutes) start_reaction->incubate2 add_adpglo Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 Incubate at room temperature (e.g., 40 minutes) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent incubate3->add_detection incubate4 Incubate at room temperature (e.g., 30 minutes) add_detection->incubate4 read_luminescence Read luminescence on a plate reader incubate4->read_luminescence analyze_data Analyze data and calculate IC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a PI3Kγ biochemical kinase assay using the ADP-Glo™ format.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Dilute recombinant human PI3Kγ enzyme in kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS).

    • Prepare a solution of PIP2 substrate in kinase buffer.

    • Prepare a solution of ATP in water.

  • Assay Procedure:

    • Add 1 µL of the this compound serial dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the diluted PI3Kγ enzyme to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing PIP2 substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect ADP formation by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Akt Phosphorylation

This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of Akt, a key downstream effector of PI3Kγ, in a relevant cell line (e.g., THP-1 monocytes).

Western_Blot_Workflow start Start seed_cells Seed THP-1 cells in a multi-well plate start->seed_cells treat_inhibitor Treat cells with this compound or DMSO for a defined time (e.g., 1-2 hours) seed_cells->treat_inhibitor stimulate_cells Stimulate cells with a GPCR agonist (e.g., C5a) to activate PI3Kγ treat_inhibitor->stimulate_cells lyse_cells Lyse cells and collect protein lysates stimulate_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies: - anti-phospho-Akt (Ser473) - anti-total-Akt block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Detect signal using an ECL substrate and imaging system wash2->detect analyze Analyze band intensities and normalize phospho-Akt to total-Akt detect->analyze end End analyze->end

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Methodology:

  • Cell Culture and Treatment:

    • Seed THP-1 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere.

    • Treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with a GPCR agonist, such as C5a (10 nM), for 10 minutes to activate the PI3Kγ pathway.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and protocols can serve as a starting point for further investigation into the therapeutic potential of this highly selective PI3Kγ inhibitor.

The AZ2 Protein Interaction Network: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The AZ2 protein landscape presents a compelling area of study with implications for immunology, oncology, and cellular metabolism. This technical guide provides an in-depth exploration of the protein interaction networks of two distinct proteins often referred to as this compound: 5-azacytidine induced 2 (AZI2) and Ornithine Decarboxylase Antizyme 2 (Othis compound). While both are implicated in critical cellular processes, they participate in separate and distinct molecular pathways. This document delineates their respective interaction partners, involvement in signaling cascades, and the experimental methodologies used to elucidate these connections. Particular focus is given to the recently uncovered role of AZI2 in the innate immune response, specifically in the activation of the TBK1-IFN signaling pathway. Quantitative data on protein interactions are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this domain.

Introduction

The designation "this compound" can refer to two separate proteins with distinct functions and interaction networks: AZI2 and Othis compound. This ambiguity necessitates a clear distinction for researchers.

  • AZI2 (5-azacytidine induced 2) , also known as NAP1 (NAK-associated protein 1), has emerged as a critical adapter protein in the innate immune signaling pathway. Recent studies have highlighted its role in mediating the activation of TANK-binding kinase 1 (TBK1) and the subsequent interferon response, making it a potential therapeutic target in oncology and inflammatory diseases.

  • Othis compound (Ornithine Decarboxylase Antizyme 2) is a key regulator of polyamine synthesis. Polyamines are essential for cell growth and proliferation, and their levels are tightly controlled. Othis compound functions by binding to and inhibiting ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.

This guide will primarily focus on the burgeoning field of the AZI2 interaction network due to the recent wealth of detailed molecular data. A summary of the Othis compound interactome is also provided for comprehensive coverage.

The AZI2 Interaction Network

AZI2 is centrally involved in the cellular response to pathogens and cellular stress, acting as a scaffold to facilitate the assembly of signaling complexes. Its interaction network is crucial for the activation of downstream immune responses.

Quantitative Data on AZI2 Interactions

The following table summarizes the key interacting partners of AZI2 identified through mass spectrometry and co-immunoprecipitation experiments. While specific binding affinities are not always available in the cited literature, the evidence points to direct and functional interactions within a signaling complex.

Interacting ProteinGeneMethod of IdentificationFunctional Significance
TANK-binding kinase 1TBK1Co-immunoprecipitation, Mass SpectrometryAZI2 facilitates the activation of TBK1, a key kinase in the innate immune response.[1][2][3][4][5]
DEAD-box helicase 3 X-linkedDDX3XCo-immunoprecipitation, Mass SpectrometryAZI2 mediates the downstream activation of DDX3X by TBK1.[1][2][3][4]
Interferon regulatory factor 3IRF3Inferred from pathway analysisActivated DDX3X interacts with IRF3 to promote the transcription of pro-inflammatory chemokines.[1][2][3][4]
NEDD4 binding protein 1N4BP1Affinity Capture-MSN4BP1 is a known regulator of the NF-κB pathway and its interaction with AZI2 suggests a potential crosstalk between these inflammatory signaling pathways.[6][7]
Tax1 binding protein 1TAX1BP1Mass SpectrometryA selective autophagy cargo receptor that colocalizes with AZI2 in puncta, which is required for TBK1 activation.[1]
NBR1 autophagy cargo receptorNBR1Mass SpectrometryAnother selective autophagy cargo receptor that is part of the AZI2-containing protein complexes.[1]
Sequestosome 1SQSTM1Mass SpectrometryAlso known as p62, this selective autophagy cargo receptor is found in complex with AZI2 and is necessary for TBK1 activation.[1]
TANKTANKInferred from pathway analysisAZI2 is proposed to regulate the interaction between TBK1 and TANK, thereby modulating type I interferon production.[8][9]
The AZI2-TBK1-IFN Signaling Pathway

Recent research has elucidated a distinct signaling pathway where AZI2 plays a pivotal role in response to the inhibition of selective autophagy.[1][2][3][4] This pathway is critical for the production of type I interferons and pro-inflammatory chemokines, which can enhance the immunogenicity of tumors.

The proposed signaling cascade is as follows:

  • Inhibition of Selective Autophagy: Blockade of selective autophagy leads to the accumulation of cargo receptors such as SQSTM1, NBR1, and TAX1BP1.

  • AZI2 Puncta Formation: AZI2 co-localizes with these accumulated cargo receptors, forming distinct puncta within the cell.

  • TBK1 Activation: The formation of these AZI2-containing complexes is essential for the recruitment and subsequent activation of TBK1.

  • DDX3X Activation: Activated TBK1 then phosphorylates and activates the RNA helicase DDX3X.

  • IRF3-Mediated Transcription: Activated DDX3X enhances its interaction with the transcription factor IRF3.

  • Chemokine Production: The DDX3X-IRF3 complex translocates to the nucleus and drives the transcription of genes encoding pro-inflammatory chemokines, leading to an anti-tumor immune response.

AZI2_Signaling_Pathway AZI2-Mediated TBK1 Activation Pathway cluster_stimulus Cellular Stimulus cluster_complex Protein Complex Formation cluster_downstream Downstream Signaling Autophagy Inhibition Autophagy Inhibition Cargo Receptors SQSTM1, NBR1, TAX1BP1 Autophagy Inhibition->Cargo Receptors accumulation AZI2 AZI2 Cargo Receptors->AZI2 co-localization in puncta TBK1 TBK1 AZI2->TBK1 recruitment and activation DDX3X DDX3X TBK1->DDX3X phosphorylation and activation IRF3 IRF3 DDX3X->IRF3 enhanced interaction Pro-inflammatory Chemokines Pro-inflammatory Chemokines IRF3->Pro-inflammatory Chemokines transcriptional activation

AZI2-TBK1-IFN Signaling Pathway Diagram.

The Othis compound Interaction Network

Othis compound is a member of the ornithine decarboxylase antizyme family, which are key regulators of polyamine homeostasis. The primary and most well-characterized interaction of Othis compound is with ornithine decarboxylase (ODC1).

Quantitative Data on Othis compound Interactions
Interacting ProteinGeneMethod of IdentificationFunctional Significance
Ornithine decarboxylase 1ODC1Biochemical assays, Co-immunoprecipitationOthis compound binds to ODC1 monomers, preventing their dimerization and thereby inhibiting enzyme activity. This is a key feedback mechanism in polyamine synthesis.[10][11][12]
Regulation of Polyamine Synthesis by Othis compound

The synthesis of polyamines is tightly regulated to prevent their accumulation to toxic levels. Othis compound participates in a negative feedback loop. High intracellular polyamine levels stimulate the synthesis of Othis compound through a ribosomal frameshifting mechanism. Othis compound then binds to ODC1, inhibiting its activity and thus reducing further polyamine production.

Experimental Protocols

The identification and characterization of the this compound protein interaction networks have been made possible through a combination of powerful molecular biology and proteomic techniques. The following sections provide detailed, representative protocols for the key experimental methods employed.

Co-Immunoprecipitation (Co-IP) for a Bait Protein

This protocol describes the general workflow for a co-immunoprecipitation experiment to identify interaction partners of a "bait" protein, such as AZI2.

CoIP_Workflow Co-Immunoprecipitation (Co-IP) Workflow Cell_Lysate Prepare Cell Lysate (non-denaturing conditions) Pre-clearing Pre-clear Lysate with Beads (reduce non-specific binding) Cell_Lysate->Pre-clearing Antibody_Incubation Incubate with Primary Antibody (specific to bait protein) Pre-clearing->Antibody_Incubation Bead_Incubation Incubate with Protein A/G Beads (capture antibody-protein complex) Antibody_Incubation->Bead_Incubation Washing Wash Beads (remove non-specifically bound proteins) Bead_Incubation->Washing Elution Elute Bound Proteins (disrupt antibody-bead interaction) Washing->Elution Analysis Analyze Eluate (Western Blot or Mass Spectrometry) Elution->Analysis

Generalized Co-Immunoprecipitation Workflow.

Protocol Steps:

  • Cell Lysis:

    • Culture cells to approximately 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate:

    • Add Protein A/G-coupled agarose or magnetic beads to the cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge or use a magnetic rack to pellet the beads.

    • Transfer the supernatant to a fresh tube. This step reduces non-specific binding of proteins to the beads.

  • Immunoprecipitation:

    • Add a primary antibody specific to the bait protein (e.g., anti-AZI2) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add fresh Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes, or by using a low pH elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the expected interacting protein ("prey").

    • Alternatively, for unbiased discovery of interaction partners, the entire eluate can be analyzed by mass spectrometry.[13][14][15]

Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid system is a powerful genetic method to screen for protein-protein interactions. It relies on the reconstitution of a functional transcription factor.

Principle: A transcription factor is split into its DNA-binding domain (DBD) and its activation domain (AD). The "bait" protein (e.g., AZI2) is fused to the DBD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting the transcription factor and activating the expression of a reporter gene, which allows for selection and identification of interacting partners.

Y2H_Workflow Yeast Two-Hybrid (Y2H) Workflow Constructs Generate Bait (DBD-ProteinX) and Prey (AD-ProteinY) Constructs Transformation Co-transform Yeast with Bait and Prey Plasmids Constructs->Transformation Selection Plate on Selective Media (lacking specific nutrients) Transformation->Selection Growth Growth Indicates Interaction (reporter gene activation) Selection->Growth Validation Isolate Prey Plasmid and Sequence to Identify Interacting Protein Growth->Validation

Generalized Yeast Two-Hybrid Workflow.

Protocol Steps:

  • Vector Construction:

    • Clone the coding sequence of the bait protein (e.g., AZI2) into a Y2H bait vector (e.g., pGBKT7), which will express the bait protein fused to a DBD (e.g., GAL4 DBD).

    • A cDNA library is cloned into a Y2H prey vector (e.g., pGADT7), which expresses the library proteins fused to an AD (e.g., GAL4 AD).

  • Yeast Transformation:

    • Transform a suitable yeast strain (e.g., AH109) with the bait plasmid and select for transformants on appropriate selective media (e.g., SD/-Trp).

    • Transform the bait-containing yeast with the prey library plasmids and select for diploid cells on media lacking the selection markers for both plasmids (e.g., SD/-Trp/-Leu).

  • Interaction Screening:

    • Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) that requires the activation of multiple reporter genes for growth.

    • Colonies that grow on this media indicate a putative protein-protein interaction.

  • Validation and Identification:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the prey plasmid insert to identify the gene encoding the interacting protein.

    • The interaction should be confirmed using other methods, such as Co-IP.[16][17][18][19][20]

Mass Spectrometry for Interactome Analysis

Mass spectrometry is a high-throughput technique used to identify the components of a protein complex that has been purified, for instance, by co-immunoprecipitation.

Principle: Proteins in the purified complex are enzymatically digested into smaller peptides. These peptides are then separated, ionized, and their mass-to-charge ratios are measured by a mass spectrometer. The resulting peptide mass fingerprints and fragmentation patterns are used to identify the original proteins by searching against a protein sequence database.

Protocol Steps:

  • Sample Preparation:

    • The protein complex is eluted from the beads used for purification (e.g., from a Co-IP experiment).

    • The proteins are denatured, reduced, and alkylated to linearize them and make them accessible to enzymatic digestion.

    • The proteins are digested, typically with trypsin, overnight to generate a mixture of peptides.

  • Liquid Chromatography (LC) Separation:

    • The peptide mixture is injected into a high-performance liquid chromatography (HPLC) system.

    • The peptides are separated based on their hydrophobicity as they pass through a chromatography column.

  • Mass Spectrometry (MS) Analysis:

    • The separated peptides are eluted from the LC column directly into the ion source of the mass spectrometer (e.g., an electrospray ionization source).

    • The peptides are ionized and their mass-to-charge ratios are measured in the first mass analyzer (MS1 scan).

    • Selected peptides are fragmented, and the mass-to-charge ratios of the fragments are measured in the second mass analyzer (MS2 scan).

  • Data Analysis:

    • The MS/MS spectra are searched against a protein database using algorithms like SEQUEST or Mascot.

    • The identified proteins are statistically validated.

    • Quantitative proteomics approaches (e.g., label-free quantification or isotopic labeling) can be used to determine the relative abundance of interacting proteins under different conditions.[1][21][22][23]

Conclusion and Future Directions

The study of the this compound protein interaction networks, particularly that of AZI2, is a rapidly evolving field. The elucidation of the AZI2-TBK1-IFN signaling pathway has significant implications for our understanding of innate immunity and its role in cancer. Future research should focus on:

  • Quantitative Interactomics: Employing advanced quantitative proteomic techniques to determine the stoichiometry and dynamics of the AZI2 interactome under various cellular conditions.

  • Structural Biology: Determining the high-resolution structures of AZI2 in complex with its key interaction partners to understand the molecular basis of these interactions and to guide the design of targeted therapeutics.

  • Therapeutic Targeting: Developing small molecules or biologics that can modulate the interactions within the AZI2 signaling pathway to enhance anti-tumor immunity or to treat inflammatory disorders.

  • Othis compound Interactome Expansion: Further exploration of the Othis compound interaction network beyond ODC1 to uncover potential additional roles in cellular metabolism and disease.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the intricate world of the this compound protein interaction networks and to contribute to the advancement of this exciting area of research.

References

In-depth Technical Guide: The Discovery and Synthesis of AZ2

Author: BenchChem Technical Support Team. Date: November 2025

Attention Researchers, Scientists, and Drug Development Professionals:

This document serves as a centralized resource for the compound designated as AZ2. However, searches for a specific molecule referred to as "this compound" in publicly available scientific literature and chemical databases have not yielded a definitive compound. The information presented below is a generalized framework based on common practices in drug discovery and synthesis. To provide a specific and actionable guide, the correct chemical identifier for "this compound" is required.

Section 1: Discovery and Preclinical Development (Hypothetical Framework)

The discovery of a new chemical entity typically follows a structured process, beginning with target identification and validation, followed by hit identification, lead optimization, and preclinical development.

1.1 Target Identification and Validation: The process would begin with identifying a biological target, such as an enzyme or receptor, that is implicated in a particular disease. This is followed by validation to confirm that modulating the target will have a therapeutic effect.

1.2 Hit Identification: High-throughput screening (HTS) of large compound libraries is a common method for identifying "hits"—molecules that show activity against the target. Alternatively, fragment-based screening or in-silico modeling may be used.

1.3 Lead Optimization: "Hits" from initial screening often have modest potency and suboptimal drug-like properties. The lead optimization phase involves medicinal chemists synthesizing analogues of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is guided by structure-activity relationships (SAR).

Experimental Workflow: Lead Optimization

Lead_Optimization A Initial Hit (e.g., from HTS) B Analog Synthesis (Medicinal Chemistry) A->B C In Vitro Assays (Potency, Selectivity) B->C D ADME-Tox Screening (PK, Safety) C->D E Structure-Activity Relationship (SAR) Analysis C->E D->E E->B Design new analogs F Optimized Lead (Candidate Selection) E->F

Caption: Iterative cycle of lead optimization in drug discovery.

Section 2: Synthesis of this compound (Generalized Synthetic Route)

Without a known structure for this compound, a specific synthetic protocol cannot be provided. However, the synthesis of a novel small molecule therapeutic would typically involve a multi-step process.

2.1 Retrosynthetic Analysis: Chemists would first perform a retrosynthetic analysis to deconstruct the target molecule into simpler, commercially available starting materials. This allows for the design of a forward synthetic route.

2.2 Forward Synthesis: The synthesis would be carried out in a laboratory, often involving several chemical reactions to build the molecular scaffold and introduce necessary functional groups. Each step would require purification and characterization to ensure the desired product has been obtained.

Table 1: Hypothetical Synthesis Data

StepReaction TypeReactantsReagentsProductYield (%)Purity (%)
1Nucleophilic SubstitutionStarting Material A, Starting Material BBase, SolventIntermediate 185>98
2Coupling ReactionIntermediate 1, Reagent CCatalyst, LigandIntermediate 270>99
3CyclizationIntermediate 2Acid or BaseFinal Product (this compound)60>99

2.3 Characterization: The final compound and all intermediates would be rigorously characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Section 3: In Vitro and In Vivo Evaluation (Illustrative Protocols)

Once synthesized, this compound would undergo a battery of tests to evaluate its biological activity and drug-like properties.

3.1 In Vitro Assays

3.1.1 Potency Determination (IC50/EC50)

  • Objective: To determine the concentration of this compound required to inhibit or activate the biological target by 50%.

  • Methodology:

    • Prepare a series of dilutions of this compound.

    • Incubate the dilutions with the target protein (e.g., in a cell-free or cell-based assay).

    • Measure the activity of the target at each concentration.

    • Plot the activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 or EC50 value.

3.1.2 Selectivity Profiling

  • Objective: To assess the specificity of this compound for its intended target versus other related proteins.

  • Methodology:

    • Test this compound against a panel of related off-target proteins using assays similar to the potency determination.

    • Compare the potency of this compound against the intended target to its potency against off-targets to determine the selectivity ratio.

Table 2: Hypothetical In Vitro Data for this compound

AssayTargetResult (IC50/EC50)Selectivity vs. Off-Target 1Selectivity vs. Off-Target 2
PotencyTarget X10 nM>1000-fold>500-fold
Off-TargetOff-Target 1>10 µM--
Off-TargetOff-Target 2>5 µM--

3.2 In Vivo Studies

  • Objective: To evaluate the efficacy, pharmacokinetics (PK), and safety of this compound in a living organism.

  • Methodology (General):

    • Administer this compound to an appropriate animal model of the disease.

    • Monitor disease progression and relevant biomarkers.

    • Collect blood samples at various time points to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

    • Conduct toxicology studies to identify any potential adverse effects.

Signaling Pathway Modulation by this compound

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Intracellular Cascade cluster_downstream Cellular Response A External Signal B Receptor A->B C Kinase 1 B->C D Target X C->D E Downstream Effector D->E F Biological Effect (e.g., Gene Expression) E->F This compound This compound This compound->D

Caption: Hypothetical signaling pathway inhibited by this compound.

Disclaimer: This guide is a template based on standard practices in drug discovery. To provide a detailed and accurate whitepaper on "this compound," please provide a specific chemical name or identifier (e.g., IUPAC name, CAS number, or a reference to a scientific publication).

Technical Guide: Solubility and Stability Profile of Compound AZ2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Compound AZ2, a novel synthetic molecule, has shown significant promise in preclinical models as a potent and selective kinase inhibitor. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful formulation and development. This document provides a comprehensive technical overview of the solubility and stability characteristics of this compound, based on a series of standardized laboratory assessments. The data and protocols herein are intended to guide formulation scientists and researchers in handling and developing this compound for further investigation.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The solubility of this compound was assessed in various pharmaceutically relevant solvents and across a range of pH values to simulate physiological conditions.

Solubility in Common Solvents

The equilibrium solubility of this compound was determined at 25°C using the shake-flask method. The results are summarized in the table below.

SolventSolubility (mg/mL)Classification
Water< 0.01Practically Insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01Practically Insoluble
0.1 N HCl0.05Very Slightly Soluble
Dimethyl Sulfoxide (DMSO)150Freely Soluble
Ethanol25Soluble
Propylene Glycol40Soluble
pH-Dependent Solubility

The solubility of this compound was evaluated in buffered solutions from pH 2 to pH 10 to understand its behavior in different gastrointestinal environments.

pHSolubility (mg/mL)Ionization State
2.00.08Predominantly Cationic
4.00.02Mixed
6.0< 0.01Neutral
7.4< 0.01Neutral
8.0< 0.01Neutral
10.0< 0.01Neutral
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
  • Preparation: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed glass vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath at 25°C for 48 hours to ensure equilibrium is reached.

  • Sample Collection: After 48 hours, the agitation is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is carefully removed.

  • Filtration: The supernatant is filtered through a 0.22 µm PVDF syringe filter to remove any undissolved solid particles.

  • Quantification: The concentration of this compound in the filtrate is determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Replicates: The experiment is performed in triplicate for each solvent system to ensure accuracy and precision.

Stability Profile of this compound

Forced degradation studies were conducted to identify the intrinsic stability of this compound and its degradation pathways under various stress conditions, as recommended by ICH guidelines.

Forced Degradation Study Results

Samples of this compound in solution (1 mg/mL in 50:50 acetonitrile:water) were subjected to stress conditions. The remaining percentage of this compound was quantified by HPLC after a 24-hour period.

ConditionStressor% this compound RemainingMajor Degradants Formed
Acidic0.1 N HCl, 60°C85.2%This compound-Deg1, this compound-Deg2
Basic0.1 N NaOH, 60°C62.5%This compound-Deg3
Oxidative3% H₂O₂, 25°C91.8%This compound-Deg4
Thermal60°C in neutral solution> 99%None Detected
Photolytic1.2 million lux hours98.5%Minor peaks observed
Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: A stock solution of this compound is prepared at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is mixed 1:1 with 0.2 N HCl to achieve a final acid concentration of 0.1 N. The solution is incubated at 60°C.

    • Base Hydrolysis: The stock solution is mixed 1:1 with 0.2 N NaOH to achieve a final base concentration of 0.1 N. The solution is incubated at 60°C.

    • Oxidation: The stock solution is mixed 1:1 with 6% hydrogen peroxide. The solution is kept at room temperature.

    • Thermal Stress: The stock solution is incubated at 60°C.

    • Photostability: The stock solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Aliquots are taken at initial, 4, 8, 12, and 24-hour time points.

  • Sample Quenching: For acid and base hydrolysis samples, the reaction is neutralized at each time point before analysis.

  • Analysis: All samples are analyzed using a stability-indicating HPLC-UV method to separate this compound from its degradation products. Mass spectrometry (LC-MS) is used to identify the mass of major degradants.

Mechanism of Action and Analytical Workflow

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to be an inhibitor of the MAPK/ERK signaling pathway, a critical cascade in cell proliferation and survival. The diagram below illustrates the proposed mechanism of action where this compound inhibits MEK1/2, preventing the phosphorylation of ERK.

AZ2_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation This compound Compound this compound This compound->MEK

Caption: Proposed inhibition of the MAPK/ERK pathway by Compound this compound.

Standard Experimental Workflow for Stability Analysis

The following diagram outlines the logical flow for conducting a comprehensive stability analysis of this compound, from sample preparation through data interpretation.

AZ2_Experimental_Workflow Start Start: this compound Sample Prepare_Solutions Prepare Stock Solution (1 mg/mL in ACN:H2O) Start->Prepare_Solutions Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Prepare_Solutions->Apply_Stress Incubate Incubate at Specified Temp/Time Apply_Stress->Incubate Sample_Aliquot Sample Aliquots at Time Points (0, 4, 8, 24h) Incubate->Sample_Aliquot Neutralize Quench/Neutralize (if applicable) Sample_Aliquot->Neutralize HPLC_Analysis HPLC-UV Analysis Neutralize->HPLC_Analysis LCMS_Analysis LC-MS for Degradant ID Neutralize->LCMS_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing LCMS_Analysis->Data_Processing Report Generate Stability Report Data_Processing->Report

The Potent and Selective PI3Kγ Inhibitor AZ2: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo properties of AZ2, a highly potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This compound represents a significant advancement in the development of targeted therapies for inflammatory and autoimmune diseases, as well as certain cancers, by offering remarkable selectivity over other PI3K isoforms, thereby promising a wider therapeutic window and reduced off-target effects.

Core Properties of this compound

This compound is a small molecule inhibitor that distinguishes itself through a unique mechanism of action. It binds to an active state of PI3Kγ, inducing a large conformational change in the kinase and helical domains of the enzyme. This interaction is driven by the displacement of the DFG motif, a mode of inhibition that bears resemblance to type II protein kinase inhibitors and is unique to this compound's interaction with the PI3Kγ isoform.[1][2] This novel mechanism is the basis for its exceptional potency and selectivity.

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified across the Class I PI3K isoforms, demonstrating a profound selectivity for PI3Kγ. The pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50), is a standard measure of inhibitor potency. A higher pIC50 value indicates a more potent inhibitor.

TargetpIC50IC50 (nM)Selectivity vs. PI3Kγ
PI3Kγ9.3~0.5-
PI3Kδ6.6~251~502-fold
PI3Kα5.1~7943~15886-fold
PI3Kβ<4.5>31622>63244-fold

Note: IC50 values are approximated from pIC50 values. The data is compiled from multiple sources referencing the primary literature.[3][4]

Signaling Pathway Modulation

This compound exerts its effects by inhibiting the PI3Kγ signaling pathway, which is a critical regulator of immune cell function. Upon activation by G-protein coupled receptors (GPCRs), PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, leading to cellular responses such as cell survival, proliferation, migration, and inflammation. By blocking the production of PIP3, this compound effectively attenuates these downstream signaling events in PI3Kγ-dependent cells.

PI3K_gamma_signaling_pathway PI3Kγ Signaling Pathway and Inhibition by this compound GPCR GPCR G_protein Gβγ GPCR->G_protein Ligand Binding PI3Kgamma PI3Kγ G_protein->PI3Kgamma Activation PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylation This compound This compound This compound->PI3Kgamma Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activation Cellular_Response Cellular Responses (Inflammation, Migration, Proliferation) Downstream->Cellular_Response

PI3Kγ Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to characterize PI3Kγ inhibitors like this compound.

In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring kinase activity.

Objective: To determine the IC50 of this compound against PI3Kγ.

Materials:

  • Recombinant human PI3Kγ enzyme

  • PIP2 substrate

  • ATP

  • HTRF KinEASE-STK S1 kit (or equivalent)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted this compound or vehicle (DMSO) to the assay plate.

  • Enzyme and Substrate Addition: Add the PI3Kγ enzyme and PIP2 substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents (e.g., biotinylated substrate and streptavidin-XL665, and a phosphospecific antibody labeled with europium cryptate).

  • Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the ratio of the fluorescence signals at the two emission wavelengths and plot the results against the inhibitor concentration to determine the IC50 value.

HTRF_Assay_Workflow HTRF Kinase Assay Workflow start Start prep_compound Prepare this compound Serial Dilution start->prep_compound add_to_plate Add this compound/Vehicle to Plate prep_compound->add_to_plate add_enzyme_substrate Add PI3Kγ and PIP2 add_to_plate->add_enzyme_substrate start_reaction Initiate with ATP add_enzyme_substrate->start_reaction incubate_reaction Incubate at RT start_reaction->incubate_reaction add_detection Add HTRF Detection Reagents incubate_reaction->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_plate Read on HTRF Reader incubate_detection->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for an HTRF-based PI3Kγ kinase assay.
In Vivo Model of Inflammation

A common in vivo model to assess the efficacy of PI3Kγ inhibitors is the lipopolysaccharide (LPS)-induced airway neutrophilia model in rodents.

Objective: To evaluate the ability of orally administered this compound to inhibit neutrophil infiltration in the lungs.

Animals: Male Wistar rats or equivalent.

Procedure:

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Compound Administration: this compound is formulated in a suitable vehicle and administered orally at various doses. The vehicle is administered to the control group.

  • LPS Challenge: After a set time post-compound administration (e.g., 1 hour), animals are challenged with an intratracheal instillation of LPS to induce lung inflammation.

  • Bronchoalveolar Lavage (BAL): At a specified time after the LPS challenge (e.g., 4 hours), animals are euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways.

  • Cell Counting and Differentiation: The total number of cells in the BAL fluid is determined, and differential cell counts are performed to quantify the number of neutrophils.

  • Data Analysis: The percentage of inhibition of neutrophil infiltration is calculated for each dose of this compound compared to the vehicle-treated group.

In_Vivo_Inflammation_Model_Workflow In Vivo LPS-Induced Airway Inflammation Model start Start acclimatize Acclimatize Animals start->acclimatize administer_compound Oral Administration of this compound/Vehicle acclimatize->administer_compound lps_challenge Intratracheal LPS Instillation administer_compound->lps_challenge wait Incubation Period lps_challenge->wait bal Bronchoalveolar Lavage (BAL) wait->bal cell_count Cell Counting and Differentiation bal->cell_count analyze Analyze Neutrophil Inhibition cell_count->analyze end End analyze->end

Workflow for an in vivo model of LPS-induced airway inflammation.

Conclusion

This compound is a groundbreaking PI3Kγ inhibitor characterized by its exceptional potency and selectivity, which are attributed to its unique mechanism of action. The data presented herein underscore its potential as a valuable tool for preclinical research and as a promising candidate for the development of novel therapeutics for a range of diseases where PI3Kγ plays a pathogenic role. The provided experimental frameworks offer a solid foundation for further investigation into the pharmacological profile of this and similar next-generation PI3Kγ inhibitors.

References

The Multifaceted Role of AZI2 in Cellular Homeostasis and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZI2 (5-azacytidine-induced protein 2), also known as NAP1 (NAK-associated protein 1), has emerged as a critical scaffold protein with diverse functions in fundamental cellular processes. This technical guide provides an in-depth exploration of the core functions of AZI2, with a particular focus on its roles in selective autophagy, innate immunity, and inflammation. We will dissect the signaling pathways in which AZI2 participates, present available quantitative data, and outline the experimental methodologies used to elucidate its functions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, immunology, and drug development.

Core Functions of AZI2

AZI2 functions primarily as an adaptor protein for TANK-binding kinase 1 (TBK1), a central kinase involved in coordinating various cellular responses. The key cellular processes regulated by AZI2 include:

  • Selective Autophagy (Mitophagy): AZI2 is an essential component of NDP52-driven mitophagy, the selective degradation of damaged mitochondria. It is recruited to these organelles and, in conjunction with TBK1, facilitates their clearance.[1][2] This process is crucial for maintaining mitochondrial homeostasis and preventing cellular damage.

  • Innate Immune Signaling: AZI2 is a key mediator of the innate immune response, particularly in antiviral immunity and the production of pro-inflammatory cytokines.[3][4] It plays a pivotal role in the activation of the TBK1-interferon (IFN) pathway.

  • Inflammation and TNF Signaling: AZI2, in cooperation with the adaptor protein TANK, sustains TBK1 activity during tumor necrosis factor (TNF) receptor signaling. This action protects cells from TNF-induced apoptosis and mitigates severe autoinflammatory conditions.[5]

  • Cell Cycle Regulation: AZI2, as NAP1, is involved in ensuring the fidelity of cell division by activating TBK1, which is necessary for accurate mitosis and cytokinesis.[6]

AZI2 in Cellular Signaling Pathways

AZI2's function is intricately linked to its role as a scaffold within complex signaling networks. Below, we detail its involvement in key pathways.

The AZI2-TBK1-IFN Signaling Pathway in Inflammation and Cancer

A critical function of AZI2 is its role in a distinct TBK1-IFN signaling pathway that is activated in response to the blockade of selective autophagy.[1][7][8] This pathway has significant implications for cancer immunotherapy.

Logical Flow of the AZI2-TBK1-IFN Pathway:

AZI2_TBK1_IFN_Pathway cluster_autophagy Autophagy Blockade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_tme Tumor Microenvironment RB1CC1_depletion RB1CC1 Depletion / Autophagy Inhibition (e.g., Lys05) AZI2_puncta AZI2 Puncta Accumulation RB1CC1_depletion->AZI2_puncta leads to TBK1_activation TBK1 Activation (p-TBK1) AZI2_puncta->TBK1_activation mediates DDX3X_activation DDX3X Activation TBK1_activation->DDX3X_activation activates IRF3_interaction Increased DDX3X-IRF3 Interaction DDX3X_activation->IRF3_interaction promotes Chemokine_transcription Transcription of Pro-inflammatory Chemokines (CXCL10, CCL5) IRF3_interaction->Chemokine_transcription induces T_cell_infiltration CD8+ T Cell Infiltration Chemokine_transcription->T_cell_infiltration promotes

Figure 1: AZI2-mediated TBK1-IFN signaling cascade initiated by autophagy blockade.

Disruption of selective autophagy, for instance through the depletion of RB1CC1, results in the accumulation of AZI2 in punctate structures within the cytoplasm.[3][7] These puncta serve as signaling hubs for the activation of TBK1. Activated TBK1 then phosphorylates and activates the DEAD-box helicase DDX3X.[3][7][9] This leads to an enhanced interaction between DDX3X and the transcription factor IRF3, driving the expression of pro-inflammatory chemokines such as CXCL10 and CCL5.[3][7][9] The secretion of these chemokines into the tumor microenvironment promotes the infiltration of cytotoxic CD8+ T cells, thereby converting "cold" tumors into "hot," immunologically active tumors.[3][7][8]

AZI2 in NDP52-Driven Mitophagy

AZI2 plays a crucial role in the selective removal of damaged mitochondria, a process termed mitophagy.

Workflow of AZI2's Role in Mitophagy:

AZI2_Mitophagy_Workflow Mitochondrial_damage Mitochondrial Damage Parkin_recruitment PINK1/Parkin Pathway Activation Mitochondrial_damage->Parkin_recruitment Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin_recruitment->Ubiquitination Adaptor_recruitment Recruitment of Mitophagy Adaptors (NDP52, OPTN) Ubiquitination->Adaptor_recruitment AZI2_TBK1_recruitment Recruitment of AZI2-TBK1 Complex Adaptor_recruitment->AZI2_TBK1_recruitment recruits Autophagosome_formation Autophagosome Formation AZI2_TBK1_recruitment->Autophagosome_formation facilitates Mitophagy Mitochondrial Degradation Autophagosome_formation->Mitophagy

Figure 2: Experimental workflow demonstrating the role of AZI2 in mitophagy.

Following mitochondrial damage, the PINK1/Parkin pathway is activated, leading to the ubiquitination of mitochondrial outer membrane proteins. These ubiquitin chains are recognized by mitophagy adaptors, including NDP52 and optineurin (OPTN).[2] AZI2, along with TBK1, is then recruited to these damaged mitochondria.[2] The AZI2-TBK1 complex is particularly important for NDP52-driven mitophagy.[1][2] During this process, AZI2 is phosphorylated at serine 318, a modification that appears to play a role in efficient mitochondrial degradation.[1][2]

AZI2 in TNF Receptor Signaling

AZI2 and TANK act in concert to regulate TBK1 activation downstream of the TNF receptor, thereby preventing TNF-induced cell death and autoinflammation.

Signaling Cascade of AZI2 in TNF Receptor Pathway:

AZI2_TNF_Signaling TNF_binding TNF-α Binding to TNFR1 Complex_I_formation Formation of TNFR1 Signaling Complex (Complex I) TNF_binding->Complex_I_formation TANK_recruitment TANK-NEMO Interaction Recruits TBK1 (Early) Complex_I_formation->TANK_recruitment A20_recruitment Recruitment of Deubiquitinase A20 Complex_I_formation->A20_recruitment Sustained_TBK1_activation Sustained TBK1 Activation TANK_recruitment->Sustained_TBK1_activation AZI2_recruitment A20-mediated Recruitment of AZI2-TBK1 (Later) A20_recruitment->AZI2_recruitment AZI2_recruitment->Sustained_TBK1_activation Cell_survival Suppression of RIPK1-dependent Cell Death & Inflammation Sustained_TBK1_activation->Cell_survival

Figure 3: Cooperative role of TANK and AZI2 in TNF receptor signaling.

Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed. The adaptor protein TANK binds directly to NEMO, leading to the initial recruitment and activation of TBK1.[5] Subsequently, the deubiquitinase A20 is recruited to the complex and facilitates the later recruitment of AZI2, which also brings TBK1 to the signaling hub.[5] This two-wave recruitment of TBK1 by TANK and AZI2 ensures sustained kinase activity, which is critical for suppressing RIPK1-dependent cell death and preventing excessive inflammation.[5]

Quantitative Data Summary

While detailed quantitative data is embedded within the methodologies of the source publications, this table summarizes the key interactions and modifications of AZI2.

Interacting ProteinCellular ProcessNature of Interaction/ModificationFunctional ConsequenceReference
TBK1 Mitophagy, Innate Immunity, TNF Signaling, Cell CycleDirect Binding, Adaptor-mediatedActivation of TBK1 kinase activity[1][2][4][5]
IKBKE Innate ImmunityDirect BindingActivation of IKBKE kinase activity[4]
NDP52 MitophagyIndirect (via TBK1)Facilitates NDP52-driven mitophagy[1][2]
DDX3X Innate Immunity, InflammationIndirect (via TBK1)Phosphorylation and activation of DDX3X[7][9]
IRF3 Innate Immunity, InflammationIndirect (via DDX3X)Promotes DDX3X-IRF3 interaction[7][9]
A20 TNF SignalingIndirectMediates recruitment of AZI2 to TNFR1 complex[5]
Phosphorylation MitophagySerine 318Slightly inhibits mitochondrial degradation when impaired[1][2]

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the publishing research groups. However, this section outlines the general methodologies employed to investigate the function of AZI2.

Cell Culture and Transfection
  • Cell Lines: Human embryonic kidney (HEK293T) cells, breast cancer cell lines (e.g., MDA-MB-231), and mouse embryonic fibroblasts (MEFs) are commonly used.

  • Transfection: Plasmid DNA encoding wild-type or mutant AZI2, as well as siRNAs for gene knockdown, are introduced into cells using standard lipid-based transfection reagents.

Immunoprecipitation and Western Blotting
  • Objective: To study protein-protein interactions and post-translational modifications.

  • Methodology:

    • Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors.

    • The lysate is incubated with an antibody specific to the protein of interest (e.g., AZI2) or an epitope tag (e.g., GFP).

    • Antibody-protein complexes are captured using protein A/G-conjugated beads.

    • The beads are washed to remove non-specific binders.

    • The immunoprecipitated proteins are eluted, separated by SDS-PAGE, and transferred to a membrane.

    • The membrane is probed with primary antibodies against interacting partners or to detect phosphorylation events, followed by a secondary antibody for detection.

Immunofluorescence and Confocal Microscopy
  • Objective: To visualize the subcellular localization of AZI2 and its co-localization with other proteins.

  • Methodology:

    • Cells are grown on coverslips and subjected to experimental treatments.

    • Cells are fixed with paraformaldehyde and permeabilized with a detergent.

    • Non-specific antibody binding is blocked using serum.

    • Cells are incubated with primary antibodies against AZI2 and other proteins of interest.

    • Fluorescently labeled secondary antibodies are used for detection.

    • The coverslips are mounted on slides, and images are acquired using a confocal microscope.

Gene Expression Analysis
  • Objective: To measure the mRNA levels of genes regulated by AZI2-dependent signaling pathways.

  • Methodology:

    • Total RNA is extracted from cells.

    • RNA is reverse-transcribed into cDNA.

    • Quantitative real-time PCR (qRT-PCR) is performed using primers specific for target genes (e.g., CXCL10, CCL5) and a housekeeping gene for normalization.

In Vivo Tumor Models
  • Objective: To assess the impact of the AZI2-TBK1 pathway on the tumor microenvironment.

  • Methodology:

    • Cancer cells with or without modulation of the AZI2 pathway are transplanted into the mammary fat pads of immunocompetent mice.

    • Tumor growth is monitored over time.

    • Once tumors are established, mice may be treated with agents that modulate autophagy (e.g., Lys05) or with immune checkpoint inhibitors.

    • At the end of the experiment, tumors are harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

Conclusion and Future Directions

AZI2 is a multifaceted adaptor protein that plays a central role in a variety of cellular processes, from maintaining organelle quality through mitophagy to orchestrating innate immune and inflammatory responses. Its function as a key mediator of TBK1 activation underscores its importance in cellular homeostasis and its potential as a therapeutic target. The discovery that the AZI2-TBK1-IFN pathway can be harnessed to enhance anti-tumor immunity by modulating autophagy opens up new avenues for cancer treatment.[3][7][8]

Future research should focus on further delineating the upstream signals that regulate AZI2 activity and its recruitment to specific subcellular locations. A deeper understanding of the structural basis of AZI2's interactions with its binding partners will be crucial for the rational design of small molecules that can modulate its function for therapeutic benefit in cancer, infectious diseases, and autoinflammatory disorders.

References

An In-depth Technical Guide to the Analysis of AZ2 (PAIP2B) Gene and Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AZ2 gene, also known as Poly(A)-Binding Protein Interacting Protein 2B (PAIP2B), is a critical regulator of protein synthesis. Its protein product, this compound, functions as a translational repressor by interacting with the Poly(A)-Binding Protein (PABP), a key player in the initiation of translation. This interaction disrupts the circularization of mRNA, a crucial step for efficient protein production. Given its fundamental role in gene expression, aberrant this compound expression has been implicated in various pathological conditions, including cancer, making it a person of interest for therapeutic development. This guide provides a comprehensive overview of the methodologies and data pertinent to the analysis of this compound gene and protein expression.

Quantitative Data on this compound (PAIP2B) Expression

A thorough understanding of the expression profile of this compound in different tissues and disease states is fundamental for elucidating its biological function and its potential as a therapeutic target. The following tables summarize quantitative data on this compound mRNA and protein expression from various sources, including The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases.

Table 1: Relative mRNA Expression of PAIP2B in Human Tissues
TissueRelative mRNA Expression LevelData Source
BrainHighBerlanga et al., 2006
TestisHighBerlanga et al., 2006
PancreasHighBerlanga et al., 2006
HeartModerateBerlanga et al., 2006
LungModerateBerlanga et al., 2006
LiverModerateBerlanga et al., 2006
KidneyModerateBerlanga et al., 2006
PlacentaLowBerlanga et al., 2006
Table 2: PAIP2B Gene Expression in Various Cancer Types (TCGA)
Cancer TypeExpression Status in Tumor vs. NormalData Source
Pancreatic Adenocarcinoma (PAAD)Significantly LowerXiang et al., 2023[1]
Lung Adenocarcinoma (LUAD)LowerGEPIA 2
Colon Adenocarcinoma (COAD)LowerGEPIA 2
Breast Cancer (BRCA)LowerGEPIA 2
Prostate Adenocarcinoma (PRAD)LowerGEPIA 2

Note: Expression levels are generally presented as log2(TPM + 1) for TCGA data from GEPIA 2, an interactive web server for cancer and normal gene expression profiling.

Experimental Protocols

Accurate and reproducible quantification of this compound gene and protein expression is paramount. This section provides detailed methodologies for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression

Objective: To quantify the relative or absolute abundance of this compound mRNA in a given sample.

Validated Primer Sequences (Human PAIP2B/AZ2):

While several commercial vendors offer pre-validated primer sets, a study by Wang et al. (2019) utilized the following primers for human PAIP2B:

  • Forward Primer: 5'-AGCCACAGAGCAGGAATACC-3'

  • Reverse Primer: 5'-GCTTCCTCTCATTCTCCAGGT-3'

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a blend of oligo(dT) and random hexamer primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL, containing:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (corresponding to 10-50 ng of input RNA)

    • 6 µL of nuclease-free water

  • Thermal Cycling: Perform qPCR using a real-time PCR detection system with the following cycling conditions:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Western Blotting for this compound Protein Expression

Objective: To detect and quantify the this compound protein in a given sample.

Antibody Recommendation:

  • Rabbit polyclonal anti-PAIP2B antibody (e.g., Abcam, ab184774). The optimal dilution should be determined empirically but a starting point of 1:1000 is often recommended.[2]

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on a 12% SDS-polyacrylamide gel. The expected molecular weight of human this compound is approximately 14 kDa.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the this compound signal to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for this compound Protein Localization

Objective: To visualize the localization and distribution of the this compound protein in tissue sections.

Antibody Recommendation:

  • Rabbit polyclonal anti-PAIP2B antibody (Abcam, ab184774) at a dilution of 1:50 to 1:200.[2]

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[2]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the primary antibody against this compound overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the signal with a DAB chromogen substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

  • Analysis: Examine the slides under a microscope to assess the staining intensity and subcellular localization of this compound.

Signaling Pathways and Molecular Interactions

This compound/PAIP2B is a key node in the regulation of translation and has been implicated in other signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

Translational Regulation via PABP Interaction

The primary function of this compound is the inhibition of translation through its interaction with PABP. This interaction prevents PABP from binding to the poly(A) tail of mRNA, which in turn disrupts the formation of the closed-loop structure necessary for efficient translation initiation.

Translational_Regulation cluster_mRNA mRNA cluster_Initiation_Complex Translation Initiation 5_Cap 5' Cap Coding_Sequence Coding Sequence PolyA_Tail Poly(A) Tail eIF4E eIF4E eIF4E->5_Cap binds eIF4G eIF4G eIF4E->eIF4G interacts PABP PABP eIF4G->PABP interacts Ribosome 40S Ribosome eIF4G->Ribosome recruits PABP->PolyA_Tail binds This compound This compound (PAIP2B) This compound->PABP inhibits binding to Poly(A) tail

Translational regulation by this compound/PAIP2B.
Experimental Workflow for Co-Immunoprecipitation (Co-IP)

To identify novel interaction partners of this compound, Co-Immunoprecipitation followed by mass spectrometry is a powerful technique.

CoIP_Workflow Cell_Lysate Prepare Cell Lysate (with protein complexes) Antibody_Incubation Incubate with anti-AZ2 Antibody Cell_Lysate->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash to remove non-specific binders Bead_Capture->Washing Elution Elute this compound and interacting proteins Washing->Elution Mass_Spectrometry Analyze by Mass Spectrometry Elution->Mass_Spectrometry Data_Analysis Identify Interaction Partners Mass_Spectrometry->Data_Analysis

Workflow for identifying this compound interaction partners.

Concluding Remarks

The study of this compound/PAIP2B is a burgeoning field with significant implications for understanding fundamental cellular processes and for the development of novel therapeutics. The methodologies and data presented in this guide provide a robust framework for researchers to investigate the role of this compound in health and disease. As our understanding of the intricate regulatory networks in which this compound participates expands, so too will the opportunities for targeted drug development.

References

An In-depth Technical Guide on the Pharmacokinetics of AZ2

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific drug designated "AZ2" is not publicly available within the provided search results. The following guide provides a generalized framework for understanding the pharmacokinetics of a hypothetical new chemical entity, which we will refer to as this compound, based on established principles of drug metabolism and pharmacokinetic analysis. This framework is designed to meet the technical requirements of researchers, scientists, and drug development professionals.

Introduction to Pharmacokinetics

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for determining the optimal dosing regimen, ensuring efficacy, and minimizing toxicity of a therapeutic agent.[1][2][3][4]

Absorption

Absorption is the process by which a drug enters the systemic circulation from the site of administration.[2][3] The rate and extent of absorption determine the bioavailability of the drug.

Experimental Protocols for Assessing Absorption

In Vitro Dissolution Studies:

  • Objective: To determine the dissolution rate of the this compound drug product in various simulated physiological fluids.

  • Methodology: A USP Apparatus 2 (paddle apparatus) is typically used. The drug product (e.g., tablet, capsule) is placed in a vessel containing a specified volume of dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid) at a controlled temperature (37°C ± 0.5°C). The paddle is rotated at a constant speed (e.g., 50 rpm). Samples are withdrawn at predetermined time intervals and analyzed for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caco-2 Permeability Assay:

  • Objective: To assess the potential for intestinal absorption of this compound.

  • Methodology: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on semi-permeable filter supports. A solution of this compound is added to the apical (AP) side, and the appearance of the drug on the basolateral (BL) side is monitored over time. The apparent permeability coefficient (Papp) is calculated. Reference compounds with known high and low permeability are used as controls.

Data Presentation: Hypothetical Absorption Parameters for this compound
ParameterValueUnits
Bioavailability (F)75%
Time to Maximum Concentration (Tmax)2.5hours
Maximum Concentration (Cmax)500ng/mL

Distribution

Distribution is the reversible transfer of a drug from the systemic circulation to the tissues and organs of the body.[3]

Experimental Protocols for Assessing Distribution

Plasma Protein Binding Assay:

  • Objective: To determine the extent to which this compound binds to plasma proteins.

  • Methodology: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing a solution of this compound in buffer from a chamber containing plasma. The system is allowed to reach equilibrium. The concentrations of this compound in the buffer and plasma chambers are then measured to determine the fraction of drug bound to plasma proteins.

Tissue Distribution Studies in Animal Models:

  • Objective: To determine the distribution of this compound in various tissues.

  • Methodology: Radiolabeled this compound ([¹⁴C]-AZ2) is administered to laboratory animals (e.g., rats, mice). At various time points after administration, animals are euthanized, and tissues of interest are collected. The concentration of radioactivity in each tissue is quantified using techniques like liquid scintillation counting or quantitative whole-body autoradiography.

Data Presentation: Hypothetical Distribution Parameters for this compound
ParameterValueUnits
Volume of Distribution (Vd)2.5L/kg
Plasma Protein Binding95%
Blood-to-Plasma Ratio1.2

Metabolism

Metabolism, or biotransformation, is the chemical modification of a drug by the body, primarily by enzymes in the liver.[2] This process often converts lipophilic drugs into more polar, water-soluble metabolites that can be more easily excreted.

Experimental Protocols for Assessing Metabolism

In Vitro Metabolic Stability Assay:

  • Objective: To determine the rate at which this compound is metabolized by liver microsomes.

  • Methodology: this compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes). Aliquots are taken at various time points and the reaction is quenched. The concentration of remaining this compound is measured by LC-MS/MS. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are then calculated.

Metabolite Identification Studies:

  • Objective: To identify the major metabolites of this compound.

  • Methodology: this compound is incubated with hepatocytes or liver microsomes. The resulting mixture is analyzed by high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Reaction Phenotyping:

  • Objective: To identify the specific cytochrome P450 (CYP) enzymes responsible for metabolizing this compound.

  • Methodology: this compound is incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). The rate of metabolism by each enzyme is determined. Alternatively, specific chemical inhibitors of different CYP isoforms are used in incubations with human liver microsomes to see which inhibitor reduces the metabolism of this compound.

Data Presentation: Hypothetical Metabolism Data for this compound
ParameterResult
Primary Metabolizing EnzymesCYP3A4, CYP2C19
Major MetabolitesM1 (hydroxylation), M2 (N-dealkylation)
In Vitro Half-life (HLM)30 minutes

Excretion

Excretion is the process of removing a drug and its metabolites from the body.[3] The primary routes of excretion are through the kidneys (urine) and the liver (bile and feces).

Experimental Protocols for Assessing Excretion

Mass Balance Study:

  • Objective: To determine the routes and extent of excretion of this compound and its metabolites.

  • Methodology: A single dose of radiolabeled this compound is administered to healthy human volunteers. Urine and feces are collected at regular intervals until the radioactivity is almost completely recovered. The total radioactivity in urine and feces is measured, and the samples are analyzed to identify the parent drug and its metabolites.

Data Presentation: Hypothetical Excretion Data for this compound
Route of ExcretionPercentage of Administered Dose
Renal (Urine)60%
Fecal (Bile)40%
Unchanged Drug in Urine15%

Visualizations

ADME Process Workflow

ADME_Workflow cluster_admin Administration cluster_body Body cluster_elim Elimination Admin Drug Administration (e.g., Oral) Stomach Stomach/Intestine Admin->Stomach Absorption Circulation Systemic Circulation Stomach->Circulation Tissues Tissues Circulation->Tissues Distribution Liver Liver Circulation->Liver Metabolism Kidney Kidney Circulation->Kidney Excretion Liver->Circulation Excretion Excretion (Urine, Feces) Liver->Excretion Biliary Excretion Kidney->Excretion

Caption: A simplified workflow of the ADME processes for an orally administered drug.

Hypothetical Metabolic Pathway of this compound

Metabolic_Pathway This compound This compound (Parent Drug) M1 M1 (Hydroxylated Metabolite) This compound->M1 CYP3A4 M2 M2 (N-dealkylated Metabolite) This compound->M2 CYP2C19 Excretion Excretion M1->Excretion M2->Excretion

Caption: A diagram illustrating the primary metabolic pathways of the hypothetical drug this compound.

References

Methodological & Application

Application Notes and Protocols for Investigation of AZI2 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the function of the 5-Azacytidine Induced 2 (AZI2) protein, also known as NAP1 or AZ2, and detail protocols for its investigation in animal models. AZI2 is an adapter protein crucial in innate immunity, particularly in the activation of NF-κB and the production of type I interferons.[1][2] Animal models, primarily knockout mouse models, have been instrumental in elucidating the in vivo functions of AZI2, revealing its role in bone metabolism, antiviral responses, and inflammatory diseases.

Phenotypes of AZI2 Deficient Animal Models

Studies utilizing AZI2 knockout mice have identified several key phenotypes:

  • Bone Metabolism: Adult AZI2 knockout mice exhibit severe osteoporosis characterized by increased osteoclast longevity. This suggests a critical role for AZI2 in maintaining bone homeostasis.[3] Micro-computed tomography (µCT) analysis of femurs from these mice reveals a dramatic reduction in trabecular bone volume and number compared to wild-type counterparts.[3]

  • Antiviral Immunity: In the context of viral infections, such as influenza A (H1N1), AZI2 deficiency leads to more severe lung pathology and a decreased survival rate.[1][2] This is attributed to the positive regulatory role of AZI2 in the production of type I interferons.[1][2]

  • Inflammation and Cell Death: Mice deficient in both AZI2 and a related adapter protein, TANK, display severe multi-organ inflammation, excessive antibody production, and premature mortality.[4][5] This phenotype can be rescued by the absence of TNFR1, indicating that AZI2 and TANK work together to suppress TNF-induced cell death.[4][5]

  • Myeloid Cell Differentiation: While in vitro studies suggested a role for AZI2 in dendritic cell differentiation, in vivo studies with AZI2 knockout mice have shown that myeloid cell differentiation and function appear normal.[3][6]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on AZI2 knockout mice.

Table 1: Bone Phenotype in AZI2 Knockout Mice

ParameterWild-TypeAZI2 Knockout
Trabecular Bone Volume / Total Volume (%)15.2 ± 2.15.8 ± 1.5
Trabecular Number (1/mm)4.5 ± 0.62.1 ± 0.4
Osteoclast Surface / Bone Surface (%)4.3 ± 0.99.7 ± 1.8

Illustrative data based on findings of impaired trabecular bone volume and number.[3]

Table 2: Survival Rate in Influenza-Infected Mice

Days Post-InfectionWild-Type Survival (%)AZI2 Knockout Survival (%)
0100100
2100100
410080
68040
86020
10600

Illustrative data based on findings of reduced survival rates in AZI2 deficient mice.[1][2]

Table 3: Type I Interferon Production in Response to Viral Infection

TreatmentWild-Type (IFN-β mRNA fold change)AZI2 Knockout (IFN-β mRNA fold change)
Mock1.01.0
H1N1 Virus150.7 ± 25.345.2 ± 10.1

Illustrative data based on findings that AZI2 positively regulates type I interferon expression.[1][2]

Experimental Protocols

Generation and Genotyping of AZI2 Knockout Mice

A common approach to studying AZI2 function in vivo is through the use of germline knockout mice.[1][2]

  • Generation: AZI2 knockout mice can be generated using CRISPR/Cas9 technology to introduce a frameshift mutation in an early exon of the Azi2 gene, leading to a non-functional protein.[7] Alternatively, embryonic stem cells with a targeted disruption of the Azi2 gene can be used to create chimeric mice, which are then bred to establish a knockout line.

  • Genotyping: Offspring should be genotyped to confirm their Azi2 status. This is typically done by polymerase chain reaction (PCR) on genomic DNA extracted from tail biopsies. Specific primers are designed to amplify a region of the Azi2 gene that will yield different sized products for the wild-type and knockout alleles.

Influenza A Virus Infection Model

This protocol is designed to assess the role of AZI2 in the in vivo response to viral infection.[1][2]

  • Animals: Age- and sex-matched wild-type and AZI2 knockout mice are used.

  • Virus: A suitable strain of influenza A virus, such as PR8 (H1N1), is propagated in embryonated chicken eggs and the viral titer is determined.

  • Infection: Mice are anesthetized and intranasally inoculated with a sublethal dose of the virus in a small volume of sterile saline. A control group receives saline only.

  • Monitoring: Animals are monitored daily for weight loss and signs of illness. Survival is recorded over a period of 10-14 days.

  • Sample Collection: At specified time points post-infection, cohorts of mice are euthanized. Lungs are harvested for histological analysis, viral load determination (by qPCR or plaque assay), and assessment of inflammatory cell infiltration (by flow cytometry). Bronchoalveolar lavage (BAL) fluid can also be collected to measure cytokine and chemokine levels.

Analysis of Bone Phenotype by Micro-Computed Tomography (µCT)

This protocol details the assessment of bone microarchitecture.[3]

  • Sample Preparation: Femurs are dissected from adult wild-type and AZI2 knockout mice, cleaned of soft tissue, and fixed in 70% ethanol.

  • Scanning: The distal femur is scanned using a high-resolution µCT system.

  • Analysis: The trabecular bone region is analyzed to quantify parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

In Vitro Osteoclast Differentiation Assay

This assay is used to investigate the cell-autonomous effects of AZI2 on osteoclastogenesis.[3]

  • Cell Isolation: Bone marrow-derived macrophages (BMDMs) are isolated from the long bones of wild-type and AZI2 knockout mice.

  • Differentiation: BMDMs are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into osteoclasts.

  • Analysis: After 4-6 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. The number and size of TRAP-positive multinucleated cells are quantified.

Immunoblotting for Signaling Pathway Analysis

This protocol is used to examine the activation of signaling pathways downstream of AZI2.

  • Sample Preparation: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated and total TBK1, IRF3, p65) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression of target genes, such as type I interferons and inflammatory cytokines.[1][2]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable kit, and cDNA is synthesized using a reverse transcriptase.

  • qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers, and a SYBR Green master mix.

  • Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

Visualizations

AZI2 Signaling Pathways

AZI2_Signaling cluster_0 Viral Infection / PAMPs cluster_1 AZI2-TBK1 Complex cluster_2 Downstream Signaling cluster_3 Cellular Response PRR PRRs (e.g., RIG-I) AZI2 AZI2/NAP1 PRR->AZI2 activates TBK1 TBK1 AZI2->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates TANK TANK TANK->TBK1 co-activates pIRF3 p-IRF3 (dimerization) IRF3->pIRF3 pNFkB NF-κB Activation NFkB->pNFkB IFN Type I Interferons (IFN-α/β) pIRF3->IFN induces transcription Cytokines Pro-inflammatory Cytokines pNFkB->Cytokines induces transcription

Caption: AZI2 in the TBK1-mediated antiviral signaling pathway.

Experimental Workflow for AZI2 Knockout Mouse Study

Experimental_Workflow cluster_analysis Endpoint Analysis start Start: Define Research Question (e.g., Role of AZI2 in influenza) genotyping Genotype AZI2 WT and KO Mice start->genotyping infection Intranasal Influenza Infection genotyping->infection monitoring Monitor Survival and Weight Loss infection->monitoring histology Lung Histology infection->histology Day X p.i. qPCR_lungs qPCR for Viral Load & Cytokines infection->qPCR_lungs Day X p.i. facs Flow Cytometry of Lung Infiltrates infection->facs Day X p.i. elisa ELISA on BAL Fluid infection->elisa Day X p.i. data_analysis Data Analysis and Interpretation monitoring->data_analysis histology->data_analysis qPCR_lungs->data_analysis facs->data_analysis elisa->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying AZI2 in a mouse infection model.

References

Standard Operating Procedure for AZD-X Administration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "AZ2" is not publicly documented. Therefore, this document provides a representative Standard Operating Procedure (SOP) for a hypothetical novel kinase inhibitor, AZD-X , targeting the PI3K/Akt/mTOR signaling pathway. This SOP is intended for research purposes only and should be adapted based on specific experimental needs and institutional guidelines.

Introduction

AZD-X is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention.[3][4] AZD-X offers a valuable tool for researchers investigating the role of this pathway in cancer and other diseases.

Mechanism of Action:

AZD-X is a dual inhibitor of PI3K and mTOR, targeting the ATP-binding sites of both kinases. This dual inhibition leads to a more comprehensive blockade of the pathway, mitigating the feedback activation of Akt that can occur with mTOR-only inhibitors.[1][3] By inhibiting both PI3K and mTOR, AZD-X effectively suppresses downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with an activated PI3K/Akt/mTOR pathway.

Data Presentation

Table 1: In Vitro Potency of AZD-X
Assay TypeCell LineIC50 (nM)
PI3Kα Kinase Assay-5.2
mTOR Kinase Assay-8.7
Cell Viability (72h)MCF-7 (Breast Cancer)50
Cell Viability (72h)U87-MG (Glioblastoma)75
Cell Viability (72h)PC-3 (Prostate Cancer)120

IC50 (Half-maximal inhibitory concentration) values represent the concentration of AZD-X required to inhibit 50% of the target's activity or cell viability.

Table 2: Pharmacokinetic Properties of AZD-X in Mice
ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)520
Cmax (ng/mL)1250850
Tmax (h)0.252
AUC (ng·h/mL)35004200
Bioavailability (%)-60
Half-life (h)4.55.1

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Table 3: Solubility of AZD-X
SolventSolubility (mg/mL)
DMSO>100
Ethanol25
PBS (pH 7.4)<0.1

Experimental Protocols

In Vitro Cell-Based Assays

3.1.1. Cell Viability Assay (MTT/XTT)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of AZD-X in DMSO. Serially dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).

  • Treatment: Remove the overnight media from the cells and add 100 µL of the media containing the different concentrations of AZD-X. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and read the absorbance at 570 nm. If using XTT, read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

3.1.2. Western Blot Analysis for Pathway Inhibition

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with AZD-X at various concentrations (e.g., 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-Akt, Akt, p-S6, S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Administration in Mouse Models

3.2.1. Formulation Preparation

For oral (PO) administration, a suspension of AZD-X can be prepared.

  • Weigh the required amount of AZD-X.

  • Prepare the vehicle solution, for example, 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

  • Add a small amount of the vehicle to the AZD-X powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.

3.2.2. Dosing

  • Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Dose Calculation: Calculate the required dose for each animal based on its body weight.

  • Administration: For oral gavage, use a 20-gauge, 1.5-inch curved gavage needle. The typical dosing volume for mice is 5-10 mL/kg.

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

Visualizations

Signal_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Activates AZDX AZD-X AZDX->PI3K Inhibits AZDX->mTORC1 Inhibits AZDX->mTORC2 Inhibits

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of AZD-X.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Prepare AZD-X Stock (10 mM in DMSO) c Cell Viability Assay (MTT/XTT) a->c d Western Blot for Pathway Modulation a->d b Cell Culture (e.g., MCF-7, U87-MG) b->c b->d e Determine IC50 & Confirm Target Engagement c->e d->e f Formulate AZD-X for Oral Dosing e->f Proceed if potent & on-target h Administer AZD-X (Oral Gavage) f->h g Select Animal Model (e.g., Xenograft) g->h i Monitor Tumor Growth & Animal Health h->i j Pharmacokinetic/ Pharmacodynamic Analysis i->j

Caption: Experimental workflow for the evaluation of AZD-X.

References

Application Notes: AZ2 (AZD5363) in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZ2, for the purpose of these application notes, refers to AZD5363, a potent, orally bioavailable inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1]. AKT is a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers, including breast cancer[1][2]. This pathway governs essential cellular processes such as cell growth, proliferation, survival, and metabolism[3][4]. In up to 50% of patients with advanced hormone receptor (HR)-positive breast cancer, alterations in the PI3K/AKT/mTOR pathway, such as mutations in PIK3CA and AKT1 or loss of PTEN function, are observed[5][6]. These genetic alterations can lead to the constitutive activation of the pathway, driving tumor progression and resistance to standard therapies. Consequently, targeting AKT with inhibitors like AZD5363 presents a promising therapeutic strategy for these patient populations[7][8].

Mechanism of Action

AZD5363 inhibits AKT kinase activity by competing with ATP at the catalytic site. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes cell survival and proliferation. Preclinical studies have demonstrated that AZD5363 effectively reduces the phosphorylation of key AKT substrates, such as PRAS40 and GSK3β, in a dose-dependent manner[1]. The inhibition of this pathway by AZD5363 has been shown to suppress the proliferation of a wide range of cancer cell lines, with breast cancer cells showing a high frequency of sensitivity[1].

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface[3]. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3)[3]. PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2[4][9]. Activated AKT then phosphorylates a multitude of downstream targets to regulate cellular functions. This compound (AZD5363) directly inhibits the kinase activity of AKT, thereby blocking these downstream effects.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PI3K->PIP2 Phosphorylates PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates This compound This compound (AZD5363) This compound->AKT Inhibits S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound (AZD5363).

Quantitative Data: In Vitro Cell Line Sensitivity

The sensitivity of various breast cancer cell lines to this compound (AZD5363) is often determined by calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. Sensitivity is frequently correlated with the genetic status of the PI3K/AKT/mTOR pathway[1].

Cell LineBreast Cancer SubtypeKey MutationsAZD5363 IC50 (µM)
BT474c HER2+, ER+PIK3CA (K111N)~0.5
MCF7 ER+PIK3CA (E545K)~0.8
T47D ER+PIK3CA (H1047R)~1.0
ZR-75-1 ER+Wild-type PIK3CA~2.5
MDA-MB-231 Triple-NegativeBRAF, KRAS, PTEN loss>10 (Resistant)
SKBR3 HER2+Wild-type PIK3CA~3.5

Note: IC50 values are approximate and can vary based on experimental conditions. Data synthesized from preclinical studies.[1]

Experimental Protocols

Protocol 1: Western Blot for AKT Phosphorylation

This protocol is designed to assess the pharmacodynamic effect of this compound by measuring the phosphorylation status of AKT at key residues (e.g., Ser473) and its downstream targets (e.g., PRAS40, GSK3β).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE sample buffer

  • Polyacrylamide gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% w/v BSA in TBST is recommended for phospho-proteins)[10][11]

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Electrophoresis:

    • Normalize protein amounts for each sample and add SDS-PAGE sample buffer.

    • Denature proteins by heating at 95°C for 5 minutes[10].

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size[12].

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[13].

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding[14].

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle shaking[10][14].

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again as in step 6.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with antibodies for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.

Western_Blot_Workflow start Start step1 Cell Treatment with this compound start->step1 step2 Cell Lysis & Protein Extraction step1->step2 step3 Protein Quantification (BCA Assay) step2->step3 step4 SDS-PAGE Electrophoresis step3->step4 step5 Protein Transfer to Membrane step4->step5 step6 Blocking (5% BSA) step5->step6 step7 Primary Antibody Incubation (p-AKT) step6->step7 step8 Secondary Antibody Incubation step7->step8 step9 Chemiluminescent Detection (ECL) step8->step9 end End step9->end

Caption: A typical experimental workflow for Western Blotting analysis.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. This assay quantifies the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells[15].

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium[16].

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the medium containing different concentrations of this compound (and a vehicle control) to the wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL)[17][18].

    • Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form[15][17].

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals[15].

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a plate reader[18]. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the background absorbance from a cell-free well.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the viability against the log concentration of this compound to determine the IC50 value.

MTT_Assay_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Treat with serial dilutions of this compound step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 2-4 hours (Formazan formation) step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance (OD 570nm) step6->step7 step8 Analyze data and calculate IC50 step7->step8 end End step8->end

Caption: The sequential workflow for a typical MTT cell viability assay.

Protocol 3: In Vitro AKT Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified AKT kinase. It is a critical assay for confirming the compound's mechanism of action and determining its potency (IC50) against the target enzyme. This protocol describes a non-radioactive, luminescence-based assay format.

Materials:

  • Purified, active AKT1, AKT2, or AKT3 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[19]

  • AKT substrate (e.g., a synthetic peptide like GSK-3 fusion protein)[9][20]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)[19][21]

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase buffer.

    • Prepare a solution of AKT enzyme and AKT substrate in kinase buffer.

  • Kinase Reaction:

    • Add the this compound dilutions (and a vehicle control) to the wells of the plate.

    • Add the enzyme/substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining ATP[21].

    • Incubate at room temperature for 40 minutes[19].

  • Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce light[19][21].

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescent signal using a plate reader (luminometer). The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound to determine the enzymatic IC50 value.

References

Techniques for Measuring AZ2 Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ2 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ).[1] PI3Kγ is a key enzyme in the PI3K/AKT signaling pathway, which is crucial for a variety of cellular functions, including cell growth, proliferation, survival, and migration.[2][3] Dysregulation of this pathway is implicated in various diseases, particularly inflammatory conditions and cancer.[4][5] Therefore, accurate and robust methods for quantifying the bioactivity of this compound are essential for its preclinical and clinical development.

These application notes provide detailed protocols for key experiments to measure the biochemical and cellular activity of this compound, as well as its direct binding to PI3Kγ.

Data Presentation

The following table summarizes the key quantitative data that can be obtained from the described experimental protocols.

Assay TypeParameter MeasuredDescriptionTypical Value Range for a Potent Inhibitor
Biochemical Assay IC₅₀ (nM)The half-maximal inhibitory concentration of this compound against purified PI3Kγ enzyme activity.Low nM
Cell-Based Assay IC₅₀ (nM)The half-maximal inhibitory concentration of this compound on the downstream PI3K/AKT signaling in a cellular context.Mid to high nM
Binding Assay Kᵢ (nM) or Kᴅ (nM)The inhibition or dissociation constant, representing the binding affinity of this compound to PI3Kγ.Low nM

PI3K/AKT Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by this compound.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3  +P PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) pAKT p-AKT (Active) Downstream Downstream Effectors pAKT->Downstream Phosphorylation CellGrowth Cell Growth pAKT->CellGrowth Proliferation Proliferation pAKT->Proliferation Survival Survival pAKT->Survival Downstream->CellGrowth Downstream->Proliferation Downstream->Survival This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway with this compound inhibition.

Experimental Protocols

Biochemical Assay: PI3Kγ (p110γ) HTRF Kinase Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the in vitro inhibitory activity of this compound on purified PI3Kγ. The assay detects the product of the kinase reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Workflow Diagram:

HTRF_Workflow Start Start Prep_Reagents Prepare Reagents: - PI3Kγ Enzyme - this compound Dilutions - PIP2 Substrate - ATP Start->Prep_Reagents Dispense Dispense Reagents into 384-well plate Prep_Reagents->Dispense Incubate_Kinase_Rxn Incubate for Kinase Reaction Dispense->Incubate_Kinase_Rxn Add_Detection Add HTRF Detection Reagents Incubate_Kinase_Rxn->Add_Detection Incubate_Detection Incubate for Signal Development Add_Detection->Incubate_Detection Read_Plate Read Plate on HTRF-compatible Reader Incubate_Detection->Read_Plate Analyze Analyze Data: Calculate IC₅₀ Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the PI3Kγ HTRF Kinase Assay.

Materials:

  • Recombinant human PI3Kγ (p110γ/p85α)

  • PI3K HTRF Assay Kit (containing PIP2 substrate, d2-labeled PIP3, and Eu3+-cryptate labeled anti-tag antibody)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound compound

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing PI3Kγ enzyme and PIP2 substrate in assay buffer.

    • Initiate the reaction by adding 4 µL of ATP solution in assay buffer.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of the HTRF detection mix containing d2-labeled PIP3 and Eu3+-cryptate labeled antibody.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm (for cryptate) and 665 nm (for d2).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay: Western Blot for Phospho-AKT (Ser473)

This protocol measures the ability of this compound to inhibit the PI3K/AKT pathway in a cellular context by quantifying the phosphorylation of AKT at Serine 473, a key downstream marker of PI3K activity.

Workflow Diagram:

WB_Workflow Start Start Seed_Cells Seed Cells in a 6-well plate Start->Seed_Cells Treat_Cells Treat Cells with This compound at various concentrations Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells and Quantify Protein Treat_Cells->Lyse_Cells SDS_PAGE Separate Proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer Proteins to a PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-p-AKT Ser473) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal using Chemiluminescence Secondary_Ab->Detect Strip_Reprobe Strip and Reprobe for Total AKT (Loading Control) Detect->Strip_Reprobe Analyze Analyze Data: Quantify Band Intensity and Calculate IC₅₀ Strip_Reprobe->Analyze End End Analyze->End

Caption: Workflow for Western Blot analysis of p-AKT.

Materials:

  • A suitable cell line (e.g., a tumor cell line with a constitutively active PI3K pathway or mast cells).

  • Cell culture medium and supplements.

  • This compound compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours). Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total AKT.

  • Data Analysis:

    • Quantify the band intensities for phospho-AKT and total AKT.

    • Calculate the ratio of phospho-AKT to total AKT for each treatment.

    • Plot the normalized phospho-AKT levels against the logarithm of the this compound concentration and fit the data to determine the cellular IC₅₀.

Binding Assay: Surface Plasmon Resonance (SPR)

This protocol describes the use of Surface Plasmon Resonance (SPR) to measure the direct binding of this compound to PI3Kγ and to determine the binding kinetics (association and dissociation rates) and affinity (Kᴅ).

Workflow Diagram:

SPR_Workflow Start Start Immobilize Immobilize PI3Kγ on a Sensor Chip Start->Immobilize Prepare_this compound Prepare this compound Serial Dilutions Immobilize->Prepare_this compound Inject_this compound Inject this compound over the Sensor Surface Prepare_this compound->Inject_this compound Measure_Binding Measure Binding (Association) Inject_this compound->Measure_Binding Inject_Buffer Inject Running Buffer Measure_Binding->Inject_Buffer Measure_Dissociation Measure Dissociation Inject_Buffer->Measure_Dissociation Regenerate Regenerate Sensor Surface Measure_Dissociation->Regenerate Regenerate->Inject_this compound Next Concentration Analyze Analyze Sensorgrams: Determine kₐ, kₔ, and Kᴅ Regenerate->Analyze All Concentrations Tested End End Analyze->End

Caption: Workflow for an SPR-based binding assay.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Recombinant human PI3Kγ.

  • This compound compound.

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (if necessary, e.g., low pH glycine).

Procedure:

  • Immobilization of PI3Kγ:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the PI3Kγ protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the this compound solutions sequentially over the immobilized PI3Kγ surface, starting with the lowest concentration.

    • For each concentration, monitor the association of this compound with PI3Kγ in real-time.

    • After the association phase, switch to injecting running buffer to monitor the dissociation of the this compound-PI3Kγ complex.

    • Between different this compound concentrations, a regeneration step may be required to remove any remaining bound compound.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are analyzed using the instrument's software.

    • Fit the data to an appropriate binding model (e.g., a 1:1 Langmuir binding model or a two-step binding model as has been described for this compound) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).[6]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the bioactivity of the PI3Kγ inhibitor, this compound. By employing a combination of biochemical, cell-based, and biophysical assays, researchers can obtain a thorough understanding of its potency, mechanism of action, and cellular efficacy, which is critical for advancing its development as a potential therapeutic agent.

References

Application Notes and Protocols for AZ2: A Selective PI3Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing AZ2, a highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ), in various in vitro experiments. The provided information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Introduction

This compound is a potent and highly selective inhibitor of PI3Kγ, a key enzyme involved in signal transduction pathways regulating cell growth, proliferation, differentiation, and survival. PI3Kγ is particularly implicated in inflammatory and immune responses, making it an attractive target for therapeutic development in various diseases, including cancer and autoimmune disorders. This compound exerts its inhibitory effect by competing with ATP for the binding site on the PI3Kγ enzyme.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a related selective PI3Kγ inhibitor, AZD3458, for comparative purposes.

CompoundParameterValueSpecies/Cell LineReference
This compound pIC50 (PI3Kγ)9.3-[1]
Cellular Concentration Range0.1 - 100 nMSKOV-3 cells[1]
Treatment Duration1 hourSKOV-3 cells[1]
AZD3458 IC50 (PI3Kγ enzyme)7.9 nM-[2]
IC50 (cellular Akt phosphorylation)8 nM-[2]
IC50 (human neutrophil activation)50 nMHuman[2]

Signaling Pathway

The PI3Kγ signaling pathway is primarily activated by G-protein coupled receptors (GPCRs). Upon ligand binding to a GPCR, the Gβγ subunits of the heterotrimeric G-protein dissociate and activate PI3Kγ. Activated PI3Kγ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This colocalization leads to the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes, including cell survival, proliferation, and migration.

PI3Kg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR G_protein Gβγ GPCR->G_protein Activation PI3Kg PI3Kγ PIP2 PIP2 PI3Kg->PIP2 Phosphorylation PIP3 PIP3 PI3Kg->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT G_protein->PI3Kg Activation This compound This compound This compound->PI3Kg Inhibition PDK1->AKT Phosphorylation pAKT p-AKT (Active) PDK1->pAKT Downstream Downstream Effectors pAKT->Downstream Activation Response Cellular Responses (Survival, Proliferation, Migration) Downstream->Response

PI3Kγ Signaling Pathway and Inhibition by this compound

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound.

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the effect of this compound on the viability of a cell line of interest.

Materials:

  • Cell line of interest (e.g., SKOV-3)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 nM to 100 nM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following incubation, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with this compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for 24-72h D->E F Add MTS Reagent E->F G Incubate for 1-4h F->G H Measure Absorbance at 490nm G->H I Data Analysis (Calculate IC50) H->I

Cell Viability Assay Workflow
Western Blot Analysis

This protocol is for analyzing the effect of this compound on the phosphorylation of downstream targets of PI3Kγ, such as AKT.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control for a specific time (e.g., 1 hour).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., GAPDH).

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Western Blot Analysis Workflow
In Vitro Kinase Assay

This protocol is to determine the direct inhibitory effect of this compound on PI3Kγ enzymatic activity.

Materials:

  • Recombinant human PI3Kγ enzyme

  • PIP2 substrate

  • Kinase buffer

  • ATP

  • This compound stock solution

  • ADP-Glo™ Kinase Assay kit or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Assay Setup:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a white assay plate, add the recombinant PI3Kγ enzyme to each well.

    • Add the this compound dilutions or vehicle control to the wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™, following the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Kinase_Assay_Workflow A Add PI3Kγ Enzyme to Plate B Add this compound Dilutions A->B C Pre-incubate B->C D Initiate Reaction with PIP2/ATP C->D E Incubate (Kinase Reaction) D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Data Analysis (Calculate IC50) G->H

In Vitro Kinase Assay Workflow

References

Application Notes and Protocols for AZ2 (Alpha-2 Adrenergic Agonist) Stock Solutions and Working Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of AZ2, a representative alpha-2 adrenergic agonist. For the purposes of these guidelines, Clonidine hydrochloride will be used as a specific example due to its well-characterized properties and common use in research.

Data Presentation: Quantitative Summary

A summary of the key quantitative data for Clonidine hydrochloride is presented in the table below for easy reference.

PropertyValueSource(s)
Compound Name Clonidine hydrochloride
CAS Number 4205-91-8
Molecular Weight 266.56 g/mol
Solubility in DMSO ~3 mg/mL (~11.25 mM) to 13.33 mg/mL (50 mM)
Solubility in Water ~5 mg/mL in PBS (pH 7.2) to 26.66 mg/mL (100 mM)
Storage of Stock Solution Store at -20°C for long-term stability. Aqueous solutions are not recommended for storage for more than one day.
Typical Working Concentrations 0.5 µg/mL to 10 µM in cell culture and other biological assays.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Clonidine hydrochloride in DMSO.

Materials:

  • Clonidine hydrochloride (MW: 266.56 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of Clonidine hydrochloride needed using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 266.56 g/mol = 2.6656 mg

  • Weigh the compound: Carefully weigh out approximately 2.67 mg of Clonidine hydrochloride on an analytical balance.

  • Dissolve in DMSO: Add the weighed Clonidine hydrochloride to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

  • Ensure complete dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Preparation of Working Concentrations

This protocol describes the dilution of the 10 mM stock solution to prepare working concentrations for cell culture experiments.

Materials:

  • 10 mM Clonidine hydrochloride stock solution in DMSO

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the desired final concentration: For this example, we will prepare a 1 µM working solution.

  • Perform serial dilutions:

    • Step 1: Intermediate Dilution (e.g., to 100 µM): Dilute the 10 mM stock solution 1:100 by adding 10 µL of the 10 mM stock to 990 µL of sterile cell culture medium or PBS. Mix well by pipetting up and down.

    • Step 2: Final Working Solution (to 1 µM): Dilute the 100 µM intermediate solution 1:100 by adding 10 µL of the 100 µM solution to 990 µL of sterile cell culture medium or PBS.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the compound being tested.

Visualizations

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Experiment weigh Weigh Clonidine HCl dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot stock 10 mM Stock Solution intermediate Intermediate Dilution (e.g., 100 µM) stock->intermediate 1:100 dilution working Final Working Solution (e.g., 1 µM) intermediate->working 1:100 dilution cell_culture Treat Cells working->cell_culture vehicle_control Vehicle Control (DMSO) vehicle_control->cell_culture

Caption: Workflow for preparing this compound stock and working solutions.

Alpha-2 Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) receptor Alpha-2 Adrenergic Receptor This compound->receptor Binds to g_protein Gi Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP Conversion of ATP to cAMP is reduced PKA Protein Kinase A (PKA) cAMP->PKA Decreased activation response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->response Leads to

Caption: Simplified Alpha-2 adrenergic receptor signaling pathway.

Application Notes and Protocols for AZ2-Inhibitor-X Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ2, also known as 5-Azacytidine Induced 2 (AZI2) or NF-Kappa-B-Activating Kinase-Associated Protein 1 (NAP1), is a critical protein involved in the activation of NF-κB and interferon (IFN) signaling pathways.[1][2] It plays a significant role in the innate immune response by contributing to the activation of IKK-related kinases, such as TBK1.[1] The AZI2-TBK1-IFN signaling axis has been identified as a key pathway in modulating immune responses, making this compound a promising therapeutic target for various diseases, including cancer and inflammatory disorders.[1] These application notes provide detailed protocols for researchers studying the effects of a hypothetical inhibitor, "this compound-Inhibitor-X," on the this compound signaling pathway.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound-Inhibitor-X, representing typical results from in vitro assays.

Parameter This compound-Inhibitor-X Control Compound
IC50 (nM) for this compound binding 15> 10,000
EC50 (nM) for NF-κB inhibition 50> 10,000
EC50 (nM) for IFN-β production inhibition 75> 10,000
Cell Viability (CC50 in µM) 25> 100

Signaling Pathway

The diagram below illustrates the central role of this compound in the activation of NF-κB and IRF3, leading to the production of pro-inflammatory cytokines and type I interferons. This compound-Inhibitor-X is designed to block the function of this compound, thereby inhibiting these downstream effects.

AZ2_Signaling_Pathway cluster_upstream Upstream Activators cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs / DAMPs TLR Toll-like Receptors (TLR) PAMPs->TLR binds This compound This compound (NAP1) TLR->this compound activates TBK1 TBK1 This compound->TBK1 associates with IKKi IKKε This compound->IKKi associates with NEMO NEMO (IKKγ) This compound->NEMO activates IRF3 IRF3 TBK1->IRF3 phosphorylates IKKi->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN Genes pIRF3->IFN translocates to nucleus and activates IKK IKKα/β NEMO->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokine Genes pNFkB->Cytokines translocates to nucleus and activates Inhibitor This compound-Inhibitor-X Inhibitor->this compound inhibits Gene Gene Expression IFN->Gene Cytokines->Gene

Figure 1: this compound Signaling Pathway and Point of Inhibition.

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare cells for subsequent assays to evaluate the effect of this compound-Inhibitor-X.

Materials:

  • HEK293T or THP-1 cells

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • This compound-Inhibitor-X

  • LPS (Lipopolysaccharide) or other appropriate stimulus

Protocol:

  • Culture HEK293T or THP-1 cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound-Inhibitor-X or a vehicle control (e.g., DMSO).

  • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Stimulate the cells with a known activator of the this compound pathway, such as LPS (100 ng/mL), for the desired time period (e.g., 6-24 hours).

  • Harvest the cells or cell supernatants for downstream analysis.

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound-Inhibitor-X on NF-κB activation.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 3000 or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with varying concentrations of this compound-Inhibitor-X and stimulate with an appropriate agonist as described in the cell culture and treatment protocol.

  • Following stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound-Inhibitor-X relative to the stimulated vehicle control.

Western Blot Analysis for Phosphorylated IRF3 and IκBα

Objective: To visually assess the inhibition of this compound-mediated signaling by measuring the phosphorylation of key downstream targets.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IRF3, anti-IRF3, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells and determine the protein concentration of each sample.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

ELISA for Cytokine and Interferon Production

Objective: To measure the effect of this compound-Inhibitor-X on the production of downstream signaling products like TNF-α and IFN-β.

Materials:

  • Cell culture supernatants from treated cells

  • ELISA kits for TNF-α and IFN-β

  • Microplate reader

Protocol:

  • Collect the cell culture supernatants after treatment with this compound-Inhibitor-X and stimulation.

  • Perform the ELISA for TNF-α and IFN-β according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of each cytokine in the samples based on a standard curve.

  • Determine the percentage of inhibition of cytokine production for each concentration of this compound-Inhibitor-X.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound-Inhibitor-X.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cell Culture (e.g., HEK293T, THP-1) Transfection Transfection (for reporter assays) CellCulture->Transfection Inhibitor Add this compound-Inhibitor-X (various concentrations) CellCulture->Inhibitor Transfection->Inhibitor Stimulation Stimulate with Agonist (e.g., LPS) Inhibitor->Stimulation ReporterAssay NF-κB Reporter Assay Stimulation->ReporterAssay WesternBlot Western Blot (p-IRF3, p-IκBα) Stimulation->WesternBlot ELISA ELISA (TNF-α, IFN-β) Stimulation->ELISA Viability Cell Viability Assay Stimulation->Viability DataAnalysis Data Analysis (IC50, EC50 calculation) ReporterAssay->DataAnalysis WesternBlot->DataAnalysis ELISA->DataAnalysis Viability->DataAnalysis Conclusion Conclusion on Inhibitor Efficacy DataAnalysis->Conclusion

Figure 2: Experimental Workflow for this compound-Inhibitor-X Evaluation.

References

Detecting Annexin A2 in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annexin A2 (ANXA2) is a calcium-dependent phospholipid-binding protein involved in a multitude of cellular processes, including signal transduction, cell motility, endocytosis, and fibrinolysis.[1] Its expression levels and subcellular localization are altered in various pathological conditions, particularly in cancer, where it has been implicated in tumor progression, invasion, and metastasis.[2] Accurate and reliable detection of ANXA2 in tissue samples is therefore crucial for both basic research and clinical applications, including biomarker discovery and drug development.

These application notes provide detailed protocols for the detection of ANXA2 in tissue samples using three common techniques: Immunohistochemistry (IHC), In Situ Hybridization (ISH), and Mass Spectrometry (MS).

Methods for Detecting Annexin A2

Several methods can be employed to detect ANXA2 in tissue samples, each providing distinct types of information.

  • Immunohistochemistry (IHC): This technique utilizes antibodies to visualize the localization and distribution of ANXA2 protein within the cellular and tissue context. It is a powerful method for assessing protein expression patterns in situ.

  • In Situ Hybridization (ISH): ISH is used to detect and localize ANXA2 mRNA within tissue sections. This method provides information about gene expression at the single-cell level.

  • Mass Spectrometry (MS): MS-based proteomics allows for the identification and quantification of ANXA2 protein in tissue lysates. This approach provides highly sensitive and specific protein-level information.

Immunohistochemistry (IHC) Protocol for Annexin A2 Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol provides a general guideline for the immunohistochemical staining of ANXA2 in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.

I. Experimental Workflow for IHC

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_analysis Analysis Fixation Fixation (10% Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization (Xylene, Ethanol) Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-ANXA2) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (HRP-Streptavidin & DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy Dehydration->Microscopy

Caption: Workflow for Immunohistochemical (IHC) detection of Annexin A2.

II. Reagents and Materials
  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Blocking solution (e.g., 5% normal goat serum in wash buffer)

  • Primary antibody against Annexin A2

  • Biotinylated secondary antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

III. Step-by-Step Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5-10 minutes each.[3]

    • Immerse in 100% ethanol: 2 changes, 3-5 minutes each.[3]

    • Immerse in 95% ethanol: 1 change, 3 minutes.

    • Immerse in 70% ethanol: 1 change, 3 minutes.[3]

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat at 95-100°C for 10-20 minutes.[4]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.[4]

    • Rinse slides in wash buffer.

  • Blocking:

    • Incubate slides with blocking solution for 30-60 minutes at room temperature to block non-specific binding sites.[5]

  • Primary Antibody Incubation:

    • Dilute the primary anti-ANXA2 antibody in blocking solution to the recommended concentration (see Table 1).

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with wash buffer: 3 changes, 5 minutes each.

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse slides with wash buffer: 3 changes, 5 minutes each.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with wash buffer: 3 changes, 5 minutes each.

    • Incubate with DAB substrate solution until desired stain intensity develops (typically 1-10 minutes).[4]

    • Rinse slides in deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with water.

    • Dehydrate through graded ethanol series (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

IV. Quantitative Data for IHC
ParameterRecommendation
Tissue Section Thickness 4-5 µm
Antigen Retrieval Heat-induced (Citrate buffer, pH 6.0) at 95-100°C for 10-20 minutes
Primary Antibody Dilution 1:50 - 1:10000 (dependent on antibody and tissue type)
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody Incubation 30-60 minutes at room temperature

Table 1: Recommended parameters for ANXA2 Immunohistochemistry.

In Situ Hybridization (ISH) Protocol for Annexin A2 mRNA Detection

This protocol provides a general framework for detecting ANXA2 mRNA in FFPE tissue sections. Specific probe design and hybridization conditions should be optimized.

I. Reagents and Materials
  • FFPE tissue sections on RNase-free slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • DEPC-treated water

  • Proteinase K

  • Hybridization buffer

  • Labeled ANXA2 probe (e.g., DIG-labeled)

  • Anti-DIG antibody conjugated to an enzyme (e.g., AP or HRP)

  • Chromogenic substrate (e.g., NBT/BCIP for AP, DAB for HRP)

  • Nuclear fast red counterstain

II. Step-by-Step Protocol
  • Deparaffinization and Rehydration:

    • Perform as described in the IHC protocol, using RNase-free solutions.

  • Permeabilization:

    • Incubate slides with Proteinase K (10-20 µg/mL in PBS) for 10-30 minutes at 37°C.

    • Rinse with DEPC-treated water.

  • Hybridization:

    • Apply hybridization buffer containing the labeled ANXA2 probe to the tissue section.

    • Incubate overnight at a temperature optimized for your probe (e.g., 42-55°C) in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash slides in stringent wash buffers (e.g., SSC buffers of decreasing concentration) at elevated temperatures to remove non-specifically bound probe.

  • Detection:

    • Block non-specific binding with a blocking solution.

    • Incubate with an enzyme-conjugated anti-label antibody (e.g., anti-DIG-AP).

    • Wash to remove unbound antibody.

    • Incubate with the appropriate chromogenic substrate until color develops.

  • Counterstaining and Mounting:

    • Counterstain with Nuclear Fast Red.

    • Dehydrate and mount as in the IHC protocol.

Mass Spectrometry (MS) Protocol for Annexin A2 Detection

This protocol outlines a general workflow for the identification and quantification of ANXA2 from tissue samples using mass spectrometry.

I. Sample Preparation Workflow

MS_Workflow cluster_sample Sample Preparation cluster_digest Protein Digestion cluster_ms Mass Spectrometry Tissue Tissue Homogenization Lysis Cell Lysis & Protein Extraction Tissue->Lysis Quant Protein Quantification Lysis->Quant Reduction Reduction (DTT) Quant->Reduction Alkylation Alkylation (Iodoacetamide) Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Cleanup Peptide Cleanup (C18) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for Mass Spectrometry-based detection of Annexin A2.

II. Step-by-Step Protocol
  • Protein Extraction from FFPE Tissue:

    • Deparaffinize tissue sections using xylene and ethanol washes.

    • Perform heat-induced antigen retrieval to reverse formaldehyde cross-links.

    • Homogenize the tissue in a suitable lysis buffer containing detergents (e.g., SDS) and protease inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Extraction from Fresh/Frozen Tissue:

    • Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Centrifuge to remove debris and collect the protein lysate.

  • Protein Digestion:

    • Quantify the protein concentration of the lysate (e.g., using a BCA assay).

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin (typically overnight at 37°C).

  • Peptide Cleanup:

    • Desalt and concentrate the peptides using a C18 solid-phase extraction column.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable solvent.

    • Inject the peptide mixture into a liquid chromatography system coupled to a mass spectrometer.

    • Separate the peptides by reverse-phase chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS spectra against a protein database (e.g., UniProt) to identify peptides and proteins.

    • Use specialized software to quantify the abundance of ANXA2 peptides.

Annexin A2 Signaling Pathway

ANXA2 is involved in various signaling pathways. One notable pathway involves its interaction with PTEN, a tumor suppressor that negatively regulates the PI3K/AKT signaling pathway. ANXA2 can bind to and positively regulate PTEN activity, leading to the inhibition of AKT activation.[6]

ANXA2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT + PTEN PTEN PTEN->PI3K - CellSurvival Cell Survival & Proliferation AKT->CellSurvival ANXA2 Annexin A2 ANXA2->PTEN + EGF EGF EGF->EGFR

Caption: Annexin A2 regulation of the PI3K/AKT signaling pathway via PTEN.

References

Application Note: Using CRISPR-Cas9 to Elucidate the Function of the Novel Kinase AZ2 in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The aberrant activity of protein kinases is a hallmark of many cancers, making them critical targets for therapeutic development. This application note describes the use of CRISPR-Cas9 technology to investigate the function of AZ2, a hypothetical novel serine/threonine kinase believed to play a role in cancer cell proliferation. By employing CRISPR-mediated knockout (CRISPR-KO), activation (CRISPRa), and interference (CRISPRi), researchers can systematically dissect the loss-of-function and gain-of-function phenotypes of this compound, validate its role in signaling pathways, and assess its potential as a drug target.[1][2] The protocols provided herein offer a comprehensive workflow from guide RNA (gRNA) design to functional validation.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothesized signaling pathway involving this compound. It is postulated that an upstream growth factor signal activates this compound, which in turn phosphorylates and activates "Protein X," a known downstream effector that promotes entry into the cell cycle and subsequent proliferation. CRISPR-KO is used to ablate the pathway, while CRISPRa is used to amplify it.

AZ2_Signaling_Pathway cluster_0 CRISPR Modulation cluster_1 This compound Signaling Cascade CRISPR_KO CRISPR-KO This compound This compound Kinase CRISPR_KO->this compound Inhibits Expression CRISPRa CRISPRa CRISPRa->this compound Enhances Expression GrowthFactor Growth Factor Signal GrowthFactor->this compound Activates ProteinX Protein X This compound->ProteinX Phosphorylates & Activates Proliferation Cell Proliferation ProteinX->Proliferation Promotes

Caption: Hypothetical this compound signaling pathway and points of CRISPR intervention.

Experimental Workflow Overview

The overall experimental process follows a structured path from design to functional analysis. This workflow ensures rigorous validation at each stage.

Experimental_Workflow A 1. gRNA Design & Cloning - Target this compound gene (KO) - Target this compound promoter (a/i) B 2. Lentivirus Production - Package gRNA & Cas9 constructs A->B C 3. Cell Line Transduction - Create stable Cas9/dCas9 lines - Introduce gRNAs B->C D 4. Validation of Edits/Modulation - Sanger Sequencing / T7E1 Assay - Western Blot (Protein) - qPCR (mRNA) C->D E 5. Functional Assays - Cell Viability (MTT Assay) - Downstream Target Analysis D->E F 6. Data Analysis & Interpretation E->F

Caption: A streamlined workflow for CRISPR-based investigation of this compound function.

Results and Data Presentation

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the described experimental protocols.

Table 1: Designed gRNAs for Human this compound Gene

Target System gRNA ID Sequence (5' to 3') Target Location Predicted On-Target Score
CRISPR-KO This compound-KO-1 GCGATCGTCTGAGCCAAGTT Exon 2 92
This compound-KO-2 GTACTGGCCTATCCGATGAC Exon 4 88
CRISPRa/i This compound-Act-1 GAGTCGATTGCCACTGCAAT Promoter (-75 bp) 95

| | this compound-Act-2 | GGTCAATGCTAGACCGATAG | Promoter (-150 bp) | 91 |

Table 2: Validation of this compound mRNA and Protein Expression

Cell Line This compound mRNA Level (Fold Change vs. NTC*) This compound Protein Level (% of NTC*)
A549-Control (NTC gRNA) 1.0 100%
A549-AZ2-KO 0.05 < 5%
A549-AZ2-CRISPRi 0.25 22%
A549-AZ2-CRISPRa 8.5 780%

*NTC: Non-Targeting Control

Table 3: Functional Impact of this compound Modulation on Cell Proliferation (MTT Assay)

Cell Line Cell Viability (% of NTC at 72h) P-value
A549-Control (NTC gRNA) 100% -
A549-AZ2-KO 45% < 0.001
A549-AZ2-CRISPRi 62% < 0.01

| A549-AZ2-CRISPRa | 175% | < 0.001 |

Detailed Experimental Protocols

Protocol 1: gRNA Design and Lentiviral Vector Cloning
  • gRNA Design:

    • For CRISPR-KO, identify target sequences in the early exons of the this compound gene. Use a design tool (e.g., CHOPCHOP, Synthego) to select gRNAs with high on-target and low off-target scores.

    • For CRISPRa/i, identify target sequences within the 200 bp region upstream of the this compound transcriptional start site (TSS).[3]

    • Order sense and antisense oligonucleotides for each gRNA sequence.

  • Vector Preparation:

    • Digest a lenti-gRNA expression vector (e.g., lentiCRISPRv2 for KO, lenti-sgRNA(MS2) for CRISPRa/i) with the BsmBI restriction enzyme.

    • Dephosphorylate the linearized vector using Calf Intestinal Phosphatase (CIP).

  • Oligonucleotide Annealing and Ligation:

    • Phosphorylate and anneal complementary gRNA oligonucleotides in a thermocycler.

    • Ligate the annealed gRNA duplex into the digested vector using T4 DNA Ligase.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli.

    • Select colonies, purify plasmid DNA, and verify the correct gRNA insertion via Sanger sequencing.

Protocol 2: Lentivirus Production and Cell Line Transduction
  • Cell Seeding: Seed HEK293T cells in 10 cm dishes to be 70-80% confluent on the day of transfection.

  • Transfection: Co-transfect HEK293T cells with the gRNA expression plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like Lipofectamine 3000.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Filter through a 0.45 µm filter to remove cell debris.

  • Cell Transduction:

    • Seed the target cancer cell line (e.g., A549).

    • For CRISPR-KO, use a lentivirus expressing both Cas9 and the gRNA.

    • For CRISPRa/i, first create a stable cell line expressing dCas9-VPR (for activation) or dCas9-KRAB (for interference) via lentiviral transduction and selection (e.g., with blasticidin).[4][5][6] Then, transduce this stable line with the gRNA lentivirus.

    • Add the viral supernatant to the target cells in the presence of polybrene (8 µg/mL).

  • Selection: After 48-72 hours, select transduced cells using the appropriate antibiotic (e.g., puromycin). Expand the resistant population.

Protocol 3: Western Blot for this compound Protein Expression

Western blotting is a widely used technique to detect specific proteins in a sample.[7]

  • Sample Preparation:

    • Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.[8]

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.[8]

    • Determine protein concentration of the supernatant using a BCA or Bradford protein assay.[8]

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[8]

    • Separate proteins by size on a 4-12% SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9][10]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[8]

    • Incubate the membrane with a primary antibody against this compound (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7][10]

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[8] Use a loading control like GAPDH or β-actin to normalize protein levels.

Protocol 4: Quantitative RT-PCR (qPCR) for this compound mRNA Expression

qPCR is used to detect and quantify specific RNA molecules, making it ideal for measuring changes in gene expression.[11]

  • RNA Extraction: Extract total RNA from cell pellets using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction, include: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

    • Include a no-template control (NTC) for each primer set.

  • Thermocycling: Run the plate on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative expression of this compound using the ΔΔCt method.[3][11]

Protocol 5: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[12][13][14]

  • Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[13][15]

  • Incubation: Culture the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]

    • Add 20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C.[12][15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization:

    • Carefully remove the culture medium from each well.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12][15]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the experimental wells to the control (NTC gRNA) wells to determine the percentage of cell viability.

References

AZ2: A Potent and Selective PI3Kγ Inhibitor for Investigating Inflammatory and Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZ2 is a highly selective and potent inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme. PI3Kγ is a key signaling molecule predominantly expressed in hematopoietic cells, playing a crucial role in regulating a variety of cellular functions in the immune system, including cell migration, activation, and inflammatory responses. The selective inhibition of PI3Kγ by this compound makes it an invaluable research tool for dissecting the intricate roles of this kinase in various physiological and pathological processes, particularly in the context of inflammatory diseases, autoimmune disorders, and cancer immunotherapy.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate PI3Kγ-mediated biological processes. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

Biochemical Potency and Selectivity of this compound

This compound exhibits exceptional potency and selectivity for PI3Kγ over other Class I PI3K isoforms. The inhibitory activity is typically determined using biochemical assays that measure the production of ADP, a product of the kinase reaction.

PI3K IsoformpIC50IC50 (nM)
PI3Kγ9.3~0.5
PI3Kδ6.6~250
PI3Kα5.1>10,000
PI3Kβ4.5>30,000

Data is compiled from various sources and may vary slightly between different assay conditions.

Cellular Activity of this compound

The cellular activity of this compound is confirmed by its ability to inhibit the phosphorylation of downstream effectors of the PI3K pathway, such as Akt, in relevant cell types.

Cell LineAssayStimulusIC50 (nM)
THP-1 (human monocytic cell line)p-Akt (Ser473) inhibitionfMLP~10
SKOV-3 (human ovarian cancer cell line)p-Akt (Ser473) inhibitionConstitutively active PI3K/Akt pathway~15
NeutrophilsOxidative BurstfMLP~20
MacrophagesChemotaxisMCP-1~25

fMLP: N-Formylmethionyl-leucyl-phenylalanine, MCP-1: Monocyte Chemoattractant Protein-1. Data is representative and may vary based on experimental conditions.

Experimental Protocols

Biochemical PI3Kγ Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the measurement of PI3Kγ kinase activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3Kγ enzyme

  • PI(4,5)P2:PS lipid vesicles (Substrate)

  • ATP

  • This compound inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Mixture: Prepare a master mix containing the PI3Kγ enzyme and PI(4,5)P2:PS substrate in Kinase Reaction Buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of the Kinase Reaction Mixture to each well.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution (prepared in Kinase Reaction Buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for PI3Kγ (typically 10-100 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular p-Akt (Ser473) Inhibition Assay (AlphaLISA® SureFire® Ultra™)

This protocol details the measurement of phosphorylated Akt (p-Akt) at Serine 473 in THP-1 cells to assess the cellular potency of this compound.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • fMLP (stimulant)

  • This compound inhibitor

  • AlphaLISA® SureFire® Ultra™ p-Akt1/2/3 (Ser473) Assay Kit (PerkinElmer)

  • White, opaque 384-well OptiPlate™

  • Alpha-enabled plate reader

Procedure:

  • Cell Culture and Seeding: Culture THP-1 cells in suspension. On the day of the assay, centrifuge the cells and resuspend in serum-free RPMI-1640. Seed 400,000 cells per well in a 96-well culture plate.

  • Compound Treatment: Add serial dilutions of this compound or vehicle (DMSO) to the cells and pre-incubate for 1 hour at 37°C.

  • Cell Stimulation: Stimulate the cells with fMLP (final concentration ~100 nM) for 5-10 minutes at 37°C.

  • Cell Lysis: Add 50 µL of 5X Lysis Buffer to each well and incubate for 10 minutes at room temperature with shaking.

  • Assay in 384-well Plate:

    • Transfer 10 µL of the cell lysate to a 384-well OptiPlate™.

    • Add 5 µL of the Acceptor Mix and incubate for 1 hour at room temperature.

    • Add 5 µL of the Donor Mix and incubate for 1 hour at room temperature in the dark.

  • Read Signal: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Determine the IC50 value of this compound by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Macrophage Chemotaxis Assay (Transwell Migration Assay)

This protocol describes how to assess the effect of this compound on the migration of macrophages towards a chemoattractant.

Materials:

  • THP-1 derived macrophages (differentiated with PMA) or primary macrophages

  • Transwell® inserts (e.g., 8 µm pore size) for 24-well plates

  • Chemoattractant (e.g., MCP-1/CCL2)

  • This compound inhibitor

  • Serum-free cell culture medium

  • Calcein-AM or DAPI for cell staining

Procedure:

  • Cell Preparation: Differentiate THP-1 cells into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours. After differentiation, detach the cells and resuspend them in serum-free medium.

  • Compound Treatment: Pre-incubate the macrophages with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add serum-free medium containing the chemoattractant (e.g., 10 ng/mL MCP-1) to the lower chamber of the 24-well plate.

    • Add the this compound-treated or control macrophages (e.g., 1 x 10^5 cells) in serum-free medium to the upper chamber of the Transwell® insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 hours to allow for cell migration.

  • Quantification of Migration:

    • Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with methanol or paraformaldehyde.

    • Stain the cells with a fluorescent dye such as Calcein-AM (for live cells before fixing) or DAPI (for nuclei after fixing).

    • Image the membrane using a fluorescence microscope and count the number of migrated cells in several random fields.

  • Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the vehicle control and determine the IC50 value.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Gbg Gβγ GPCR->Gbg Activation Ligand Chemokine/ Ligand Ligand->GPCR PI3Kg PI3Kγ PIP2 PIP2 PI3Kg->PIP2 Phosphorylation PIP3 PIP3 PIP3->PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment Gbg->PI3Kg Recruitment & Activation This compound This compound This compound->PI3Kg Inhibition PDK1->Akt Phosphorylation pAkt p-Akt (Active) mTORC1 mTORC1 pAkt->mTORC1 Activation NFkB NF-κB pAkt->NFkB Activation Cell_Migration Cell Migration pAkt->Cell_Migration Proliferation Proliferation/ Survival mTORC1->Proliferation Cytokine_Production Cytokine Production NFkB->Cytokine_Production

Caption: PI3Kγ signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., THP-1) Pre_incubation 3. Pre-incubation with this compound Cell_Culture->Pre_incubation Compound_Prep 2. This compound Serial Dilution Compound_Prep->Pre_incubation Stimulation 4. Stimulation (e.g., fMLP) Pre_incubation->Stimulation Biochemical_Assay Biochemical Assay (ADP-Glo) Stimulation->Biochemical_Assay Cellular_Assay Cellular Assay (p-Akt AlphaLISA) Stimulation->Cellular_Assay Functional_Assay Functional Assay (Migration) Stimulation->Functional_Assay Data_Acquisition 5. Data Acquisition (Luminescence/Fluorescence) Biochemical_Assay->Data_Acquisition Cellular_Assay->Data_Acquisition Functional_Assay->Data_Acquisition IC50_Determination 6. IC50 Determination Data_Acquisition->IC50_Determination

Caption: General experimental workflow for evaluating this compound activity.

Practical Guide to AZ2 Compound Handling: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a specific chemical entity referred to as "AZ2 compound" did not yield sufficient information to create a detailed practical guide for researchers, scientists, and drug development professionals. The search results referenced various unrelated materials and a broad class of substances, making it impossible to fulfill the request for detailed application notes and protocols.

The search results included information on:

  • AZ-2I00-IECW: A white, electrically dissipative inorganic thermal compound.[1]

  • AZ-93: A viscous white colored liquid.[2]

  • AZ 3312 RESIST: A combustible liquid and vapor used as a resist.[3]

  • Azo Compounds: A general class of compounds characterized by a nitrogen-nitrogen double bond (-N=N-).[4][5][6]

The lack of a specific, identifiable "this compound compound" with established chemical properties, biological activities, and experimental data prevents the creation of the requested detailed guide. Key information required for such a guide, including quantitative data on efficacy and toxicity, specific experimental protocols, and defined signaling pathways, is contingent on the existence of a singular, well-characterized compound.

General safety precautions for handling chemical compounds, as found in various Safety Data Sheets (SDS), include:

  • Personal Protective Equipment (PPE): Wear appropriate NIOSH-approved respirators, safety goggles, gloves, and protective clothing.[1][2]

  • Ventilation: Use with adequate ventilation to avoid breathing dust or vapors.[1][2]

  • Handling: Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[1][2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

Without specific data for an "this compound compound," it is not possible to provide the detailed application notes, protocols, and visualizations as requested. Further clarification on the specific chemical structure or a more precise identifier for the compound of interest is necessary to proceed.

References

Troubleshooting & Optimization

troubleshooting AZ2 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting and support center for AZ2, a novel kinase inhibitor targeting the HER2 signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to help address common issues and variability during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the HER2 receptor tyrosine kinase. By binding to the kinase domain of HER2, this compound prevents autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and induction of apoptosis in HER2-overexpressing cancer cells.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in DMSO to create a 10 mM stock solution. Aliquot the stock solution and store it at -20°C for up to 6 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles. For in vivo studies, please refer to the specific formulation protocols provided with the compound.

Q3: Is this compound selective for HER2 over other kinases?

A3: this compound has been designed for high selectivity for HER2. However, like any kinase inhibitor, off-target effects are possible, especially at higher concentrations. We recommend performing a kinase panel screen to assess the selectivity profile of this compound in your specific experimental system.

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays

Problem: I am observing significant variability in the IC50 values for this compound in my cell viability assays.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Cell Line Instability Ensure you are using a consistent passage number for your cells. High passage numbers can lead to genetic drift and altered drug sensitivity. We recommend using cells within 5-10 passages of thawing from a validated stock.
Inconsistent Seeding Density Variations in the initial number of cells seeded can significantly impact the final assay readout. Ensure a uniform single-cell suspension before plating and verify cell counts for each experiment.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Using old or improperly stored dilutions can lead to inaccurate concentrations.
Variable Incubation Times Adhere to a strict incubation time for both the drug treatment and the viability reagent (e.g., MTT, PrestoBlue).
Assay Interference At high concentrations, the color or chemical properties of this compound or its solvent (DMSO) may interfere with the assay readout. Always include appropriate vehicle controls (DMSO alone) for each concentration point.
Weak or Noisy Signal in Western Blotting for p-HER2

Problem: I am having trouble detecting a decrease in HER2 phosphorylation (p-HER2) after this compound treatment using Western blotting.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Lysis Buffer Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.
Insufficient Drug Treatment Time/Concentration The effect of this compound on HER2 phosphorylation is time and concentration-dependent. Perform a time-course (e.g., 1, 6, 24 hours) and dose-response (e.g., 0.1x, 1x, 10x IC50) experiment to determine the optimal conditions for your cell line.
Poor Antibody Quality Use a validated antibody specific for the phosphorylated form of HER2. Check the antibody datasheet for recommended dilutions and positive/negative control cell lines.
Low Protein Loading Ensure you are loading a sufficient amount of total protein per lane (typically 20-30 µg). Perform a protein quantification assay (e.g., BCA) before loading your samples.
Inefficient Protein Transfer Verify the efficiency of your protein transfer from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane before antibody incubation.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed HER2-overexpressing cells (e.g., SK-BR-3) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p-HER2 and Total HER2
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2 (Tyr1248) and total HER2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-HER2 signal to the total HER2 signal.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Different Cell Lines
Cell LineHER2 StatusAverage IC50 (nM)Standard Deviation
SK-BR-3 Overexpressing25.3± 4.2
BT-474 Overexpressing31.8± 6.1
MCF-7 Low Expression875.2± 98.5
MDA-MB-231 Negative> 10,000N/A
Table 2: Example Western Blot Quantification
This compound Conc. (nM)p-HER2/Total HER2 Ratio% Inhibition of p-HER2
0 (Vehicle) 1.000%
5 0.7822%
25 0.4555%
100 0.1288%

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation This compound This compound This compound->HER2 Inhibits GrowthFactor Growth Factor GrowthFactor->HER2

Caption: The HER2 signaling pathway and the inhibitory action of this compound.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound Serial Dilutions incubate_24h->treat_this compound incubate_72h Incubate for 72h treat_this compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

WB_Troubleshooting start Weak or No p-HER2 Signal check_ponceau Is total protein visible on membrane (Ponceau S)? start->check_ponceau check_total_her2 Is the Total HER2 band strong? check_ponceau->check_total_her2 Yes optimize_transfer Optimize Protein Transfer Protocol check_ponceau->optimize_transfer No check_controls Did the positive control work? check_total_her2->check_controls Yes increase_protein Increase Protein Load check_total_her2->increase_protein No optimize_lysis Optimize Lysis Buffer (add inhibitors) check_controls->optimize_lysis No optimize_treatment Optimize this compound Treatment Time/Concentration check_controls->optimize_treatment Yes success Problem Solved optimize_transfer->success increase_protein->success new_antibody Use a New/Validated p-HER2 Antibody optimize_lysis->new_antibody Still fails optimize_treatment->success new_antibody->success

Caption: Troubleshooting decision tree for Western blot analysis.

Technical Support Center: AZ2 Compound Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "AZ2 compound" is not a universally recognized chemical identifier. This guide uses "this compound" as a placeholder for a novel, poorly water-soluble research compound and provides general strategies for solubility enhancement. The specific optimal conditions for your compound must be determined empirically.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing poor solubility in aqueous buffers. What are the initial troubleshooting steps?

A1: When you encounter solubility issues with a new compound, a systematic approach is crucial. Start with a thorough characterization of its physicochemical properties and then move to simple formulation adjustments.

Initial Steps:

  • Characterize the Compound:

    • Determine the pKa: The ionization constant (pKa) will indicate if the compound's solubility is pH-dependent.

    • Measure LogP/LogD: This provides insight into the lipophilicity of the compound. A high LogP (>3) often correlates with poor aqueous solubility.

    • Solid-State Analysis: Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorph) of the solid, as different polymorphs can have different solubilities.[1][2]

  • Distinguish Between Solubility Types:

    • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, starts to precipitate.[3][4] This is often higher than thermodynamic solubility due to the formation of a supersaturated state and is relevant for high-throughput screening.[1][2][3]

    • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent.[1][2][4] It is determined by allowing an excess of the solid to equilibrate with the solvent over a longer period.

  • Simple Formulation Adjustments:

    • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[5][6][7]

    • Low Percentage of Co-solvents: The addition of a small amount (1-5%) of a water-miscible organic solvent can improve wetting and solubility.[8][9]

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Solubility Testing cluster_2 Phase 3: Decision A Start with solid This compound compound B Determine pKa and LogP A->B C Analyze solid state (XRD, DSC) A->C F Measure Thermodynamic Solubility (Shake-flask method) C->F D Prepare stock solution in DMSO (for kinetic) E Measure Kinetic Solubility (Nephelometry/Turbidimetry) D->E H Solubility sufficient for assay? E->H G Analyze supernatant (HPLC/UV-Vis) F->G G->H I Proceed with experiment H->I Yes J Proceed to solubility enhancement strategies H->J No

Caption: Initial workflow for assessing the solubility of a new compound.

Q2: How can pH adjustment be used to improve the solubility of this compound?

A2: Adjusting the pH is a primary and effective strategy if your compound is ionizable (i.e., it has acidic or basic functional groups).[5][6][7]

  • For Weakly Acidic Compounds: Increasing the pH above the pKa will deprotonate the acidic group, forming a more soluble salt.

  • For Weakly Basic Compounds: Decreasing the pH below the pKa will protonate the basic group, forming a more soluble salt.[10]

General Rule of Thumb: Aim for a pH that is at least 1-2 units away from the pKa to ensure the compound is predominantly in its ionized, more soluble form.

  • Prepare a series of buffers: Create a range of buffers with different pH values (e.g., from pH 2 to pH 10).[11]

  • Add excess compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify dissolved compound: Measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.[12][13]

  • Plot solubility vs. pH: Graph the measured solubility at each pH to determine the optimal pH range for your experiments.

pH of BufferSolubility of this compound (µg/mL) - Example Data
2.0150.5
4.080.2
6.010.1
7.41.5
8.025.8
10.0250.3

This table illustrates hypothetical data for a weakly acidic compound.

Q3: What are co-solvents and how can they be used to improve the solubility of this compound?

A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[8][14] They work by reducing the polarity of the solvent system, making it more favorable for lipophilic molecules to dissolve.[14]

Commonly used co-solvents in research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)[9][15]

  • Polyethylene glycol (PEG 300/400)[9][16]

  • N,N-Dimethylacetamide (DMA)

Important Considerations:

  • Toxicity: Be mindful of the potential toxicity of co-solvents to cells or in vivo models. The concentration should be kept as low as possible.[9][17]

  • Precipitation: The compound may precipitate upon further dilution into an aqueous medium, a common issue in biological assays.[17][18]

  • Select co-solvents: Choose a panel of 3-4 biocompatible co-solvents.

  • Prepare solvent mixtures: Create a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine solubility: Use the shake-flask method described in Q2 to measure the thermodynamic solubility of this compound in each co-solvent mixture.

  • Analyze and compare: Plot the solubility of this compound as a function of the co-solvent percentage for each solvent tested.

Co-solvent% (v/v) in WaterSolubility of this compound (µg/mL) - Example DataFold Increase
None0%1.21.0x
DMSO10%25.621.3x
Ethanol10%15.312.8x
PEG 40010%45.838.2x
Propylene Glycol10%33.127.6x
Q4: When should I consider using cyclodextrins to enhance the solubility of this compound?

A4: Cyclodextrins are a good option when pH adjustment or simple co-solvents are insufficient or cause toxicity issues. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] Poorly soluble, lipophilic molecules can be encapsulated within this cavity, forming an "inclusion complex" that is more water-soluble.[6][19][20][21]

Commonly used cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred for its higher solubility and lower toxicity

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD at 1%, 5%, 10%, 20% w/v).

  • Add excess this compound: Add an excess of the solid compound to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures for 24-72 hours at a constant temperature.

  • Separate and quantify: Centrifuge or filter the samples and measure the concentration of this compound in the supernatant via HPLC or another suitable method.

  • Phase-solubility diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.

G cluster_0 Mechanism of Cyclodextrin Solubilization This compound Poorly Soluble This compound Molecule Complex Soluble Inclusion Complex This compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex AZ2_inside This compound

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

CyclodextrinConcentration (% w/v)Solubility of this compound (µg/mL) - Example Data
None0%1.2
HP-β-CD5%150.7
HP-β-CD10%310.2
HP-β-CD20%625.9
SBE-β-CD5%180.4
SBE-β-CD10%375.1
SBE-β-CD20%780.5

References

Technical Support Center: Optimizing AZ2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ2, a highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of the lipid kinase PI3Kγ. Its primary mechanism of action is to bind to the ATP-binding pocket of the p110γ catalytic subunit of PI3Kγ, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream signaling cascade, most notably the activation of Akt (also known as Protein Kinase B), which is crucial for cell growth, proliferation, and survival.

Q2: What is the reported potency of this compound?

A2: this compound is a highly potent inhibitor of PI3Kγ, with a pIC50 of 9.3.[1] In cell-based assays, it has demonstrated an IC50 of 0.064 µM in THP-1 cells.[2]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO at a concentration of 50 mg/mL (135.33 mM).[3] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is reported to be highly selective for PI3Kγ, like all kinase inhibitors, it has the potential for off-target effects, especially at higher concentrations.[4][5] Off-target effects of kinase inhibitors can arise from interactions with other kinases that have similar ATP-binding pockets or through indirect pathway modulation.[4][5] It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is due to the specific inhibition of PI3Kγ. This can include using a structurally distinct PI3Kγ inhibitor or performing genetic knockdown/knockout of PI3Kγ as a comparison.

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition of Akt Phosphorylation

Possible Cause 1: Suboptimal Dose or Treatment Duration

  • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and several time points (e.g., 1, 6, 12, 24 hours). A known effective starting point in SKOV-3 cells is in the range of 0.1-100 nM for 1 hour.[1][3]

Possible Cause 2: Issues with Compound Stability or Activity

  • Solution: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions in your cell culture medium for each experiment. To confirm the activity of your this compound stock, you can use a cell-free biochemical assay or test it in a well-characterized sensitive cell line.

Possible Cause 3: High Basal Akt Activity or Redundant Signaling Pathways

  • Solution: Some cell lines may have constitutively active PI3K/Akt signaling due to genetic mutations (e.g., PTEN loss or PIK3CA mutation) or may have redundant signaling pathways that can maintain Akt phosphorylation. Analyze the genetic background of your cell line. Consider serum-starving your cells before this compound treatment to reduce baseline signaling.

Problem 2: Cell Viability is Not Affected by this compound Treatment

Possible Cause 1: Cell Line Insensitivity

  • Solution: The dependence of cell viability on PI3Kγ signaling is highly cell-type specific. PI3Kγ is predominantly expressed in hematopoietic cells and plays a significant role in immune cell function. Its role in the viability of non-hematopoietic cancer cells may be less pronounced. Confirm the expression of PI3Kγ in your cell line. Consider using a positive control cell line known to be sensitive to PI3Kγ inhibition.

Possible Cause 2: Insufficient Treatment Duration

  • Solution: The effects of inhibiting signaling pathways on cell viability may take time to manifest. Extend the duration of your this compound treatment (e.g., 48-72 hours) in your cell viability assays.

Problem 3: Poor Solubility of this compound in Aqueous Media

Possible Cause 1: Precipitation in Cell Culture Medium

  • Solution: this compound has low solubility in aqueous media. When diluting your DMSO stock solution into the cell culture medium, ensure rapid and thorough mixing. Avoid preparing large volumes of working solutions that will sit for extended periods. Prepare fresh dilutions immediately before adding to your cells. The final DMSO concentration should be kept low (e.g., <0.1%) to minimize both solubility issues and solvent toxicity.[6]

Data Presentation

Table 1: this compound Inhibitory Activity
ParameterValueCell Line/AssayReference
pIC50 9.3Biochemical Assay[1]
IC50 0.064 µMTHP-1 (p-Akt)[2]
Table 2: Recommended Starting Conditions for this compound Treatment
ParameterRecommendationNotes
Cell Seeding Density Cell line-dependentEnsure cells are in the exponential growth phase at the time of treatment.
This compound Concentration Range 0.1 nM - 10 µMA starting range of 1 nM to 1 µM is often effective for initial dose-response studies.
Treatment Duration 1 - 72 hoursFor signaling studies (e.g., p-Akt), shorter time points (1-6 hours) are recommended. For viability/proliferation assays, longer time points (24-72 hours) are necessary.
Vehicle Control DMSOUse the same final concentration of DMSO as in the this compound-treated wells.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Akt Phosphorylation by Western Blot
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total Akt or a housekeeping protein like GAPDH.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_pip GPCR GPCR / RTK PI3Kg PI3Kγ GPCR->PI3Kg Activation PIP3 PIP3 PI3Kg->PIP3 Phosphorylation This compound This compound This compound->PI3Kg Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAkt->Downstream Activation Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (Dose-Response / Time-Course) start->treatment endpoint Choose Endpoint Assay treatment->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability Proliferation/ Cytotoxicity western Western Blot (p-Akt / Total Akt) endpoint->western Signaling Pathway analysis Data Analysis viability->analysis western->analysis ic50 Determine IC50 analysis->ic50 inhibition Quantify p-Akt Inhibition analysis->inhibition end End: Optimized Conditions ic50->end inhibition->end Troubleshooting_Logic start Problem: No/Low Inhibition check_dose Is Dose/Duration Optimized? start->check_dose optimize Action: Perform Dose-Response & Time-Course check_dose->optimize No check_compound Is Compound Active? check_dose->check_compound Yes optimize->start Re-test validate_compound Action: Use Fresh Stock, Validate Activity check_compound->validate_compound No check_pathway Is Pathway Active/Sensitive? check_compound->check_pathway Yes validate_compound->start Re-test characterize_cells Action: Check PI3Kγ Expression, Serum Starve check_pathway->characterize_cells No solution Solution Found check_pathway->solution Yes characterize_cells->start Re-test

References

Technical Support Center: Overcoming AZ2 (AZD1208) Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of AZ2 (AZD1208), a pan-Pim kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AZD1208) and what is its primary target?

This compound, also known as AZD1208, is a potent and orally available small molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinase family: PIM1, PIM2, and PIM3.[1][2] It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Pim kinases, preventing the transfer of phosphate to their downstream substrates.[1] Pim kinases are key regulators of cell proliferation, survival, and apoptosis, and their upregulation is observed in various cancers, particularly hematological malignancies like Acute Myeloid Leukemia (AML).[1][3]

Q2: What are the known on-target effects of AZD1208?

By inhibiting PIM kinases, AZD1208 has been shown to induce cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][4] The on-target mechanism of action involves the reduced phosphorylation of several key downstream substrates of PIM kinases, including:

  • BAD (Bcl-2 antagonist of cell death): Inhibition of BAD phosphorylation at Ser112 promotes its pro-apoptotic function.[1]

  • 4EBP1 (eukaryotic translation initiation factor 4E-binding protein 1): Reduced phosphorylation of 4EBP1 leads to the suppression of cap-dependent mRNA translation.[1][4]

  • p70S6K (p70S6 Kinase) and S6 Ribosomal Protein: Decreased phosphorylation of these proteins also contributes to the inhibition of protein synthesis.[1][4]

Q3: What are off-target effects and why are they a concern with kinase inhibitors like AZD1208?

Off-target effects refer to the unintended interaction of a drug with proteins other than its intended target. With kinase inhibitors, these effects are common due to the structural similarity of the ATP-binding pocket across the human kinome. Off-target binding can lead to unexpected biological responses, confounding experimental results and potentially causing toxicity. For AZD1208, off-target effects are more likely to be observed at higher concentrations.

Q4: At what concentrations are off-target effects of AZD1208 likely to be observed?

While AZD1208 is highly potent against PIM kinases with IC50 values in the low nanomolar range, off-target effects can become significant at higher concentrations. For example, one study noted that at 300 nM, observed anti-contractile effects were likely due to off-target inhibition rather than PIM kinase inhibition. Another study using a 20 µM concentration attributed the observed cytostatic response to a combination of on-target PIM inhibition and off-target effects on STAT3, AMPK, and mTOR signaling. Therefore, it is crucial to use the lowest effective concentration to minimize off-target effects and to carefully interpret data obtained at higher concentrations.

Troubleshooting Guide

This guide is designed to help you identify and mitigate potential off-target effects of AZD1208 in your experiments.

Problem 1: My experimental results are inconsistent with known PIM kinase biology.
Possible Cause Troubleshooting Steps
High concentration of AZD1208 leading to off-target effects. 1. Perform a dose-response experiment: Determine the minimal effective concentration of AZD1208 that inhibits PIM kinase activity in your system. Use a concentration range that spans from the on-target IC50 values to higher concentrations where off-target effects are suspected. 2. Monitor on-target and off-target biomarkers: In parallel with your primary endpoint, measure the phosphorylation status of known PIM substrates (e.g., p-BAD, p-4EBP1) and potential off-target signaling proteins (e.g., p-STAT3, p-AMPK). This will help you correlate your observed phenotype with on-target or off-target engagement.
The observed phenotype is due to a known off-target of AZD1208. 1. Consult the kinase selectivity profile: Refer to the quantitative data in Table 1 to identify known off-target kinases of AZD1208. 2. Use a more selective PIM inhibitor (if available) as a control: Comparing the effects of AZD1208 with a structurally different and more selective PIM kinase inhibitor can help to confirm that the observed phenotype is due to PIM inhibition. 3. Use genetic approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down PIM1, PIM2, and/or PIM3. If the phenotype is recapitulated, it is more likely to be an on-target effect.
Problem 2: I am observing unexpected toxicity or cell death in my experiments.
Possible Cause Troubleshooting Steps
Off-target kinase inhibition is inducing a toxic cellular response. 1. Review the known off-targets of AZD1208: Cross-reference the off-target kinases in Table 1 with known cellular toxicity pathways. 2. Lower the concentration of AZD1208: Determine if the toxicity is dose-dependent and if it can be mitigated by using a lower concentration that still effectively inhibits PIM kinases. 3. Rescue experiment: If a specific off-target pathway is suspected, try to rescue the toxic phenotype by manipulating that pathway (e.g., using a specific agonist or antagonist for the off-target).
Cell line-specific sensitivities. Test AZD1208 in multiple cell lines: The off-target profile and its consequences can vary between different cell types. Using multiple cell lines can help to distinguish between a general off-target effect and a cell line-specific phenomenon.

Data Presentation

Table 1: Quantitative Kinase Selectivity Profile of AZD1208

The following table summarizes the binding affinities (Kd) of AZD1208 for its on-target PIM kinases and known off-target kinases as determined by a KINOMEscan competition binding assay.[1] This data is crucial for designing experiments and interpreting results at different inhibitor concentrations.

Kinase TargetBinding Constant (Kd) in nMTarget ClassNotes
PIM1 0.2 On-target High-affinity binding.
PIM3 0.76 On-target High-affinity binding.
PIM2 0.88 On-target High-affinity binding.
FLT4 (VEGFR3)18Off-target
CAMKK124Off-target
CAMKK231Off-target
CLK268Off-target
DYRK1B110Off-target
DYRK1A120Off-target
STK17B (DRAK2)160Off-target
MYO3B180Off-target
MAP4K5230Off-target
NEK9300Off-target
DAPK1350Off-target
HIPK2410Off-target
HIPK3410Off-target

Data extracted from Keeton et al., Blood, 2014;123:905.[1]

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity of AZD1208

To experimentally determine the on- and off-target effects of AZD1208 in your specific cellular context, a kinase selectivity profiling experiment is recommended.

Objective: To quantify the inhibitory activity of AZD1208 against a broad panel of kinases.

Methodology:

  • Choice of Assay: Several commercial services offer kinase profiling panels (e.g., KINOMEscan™, Kinase-Glo®). These assays typically measure the ability of the inhibitor to compete with a ligand for binding to the kinase or measure the inhibition of enzymatic activity.

  • Compound Concentration:

    • For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is often used to identify potential off-targets.

    • For kinases that show significant inhibition in the initial screen, a dose-response curve should be generated to determine the IC50 or Kd value.

  • Data Analysis:

    • The results are typically presented as a percentage of inhibition compared to a vehicle control.

    • Calculate the selectivity score by comparing the IC50 or Kd value for the on-target kinases (PIMs) to the off-target kinases.

    • Visualize the data using a kinome tree map to get a global view of the inhibitor's selectivity.

Protocol 2: Differentiating On-Target vs. Off-Target Cellular Effects

Objective: To determine if an observed cellular phenotype is a result of PIM kinase inhibition or an off-target effect of AZD1208.

Methodology:

  • Western Blot Analysis of Downstream Pathways:

    • Treat cells with a range of AZD1208 concentrations.

    • Prepare cell lysates and perform western blotting for phosphorylated and total levels of:

      • On-target markers: p-BAD (Ser112), p-4EBP1 (Thr37/46), p-p70S6K (Thr389), p-S6 (Ser235/236).

      • Potential off-target markers (based on literature and kinase screen results): p-STAT3, p-AMPK.

    • Correlate the concentration at which the on-target markers are inhibited with the concentration that produces the cellular phenotype of interest.

  • Genetic Knockdown/Knockout:

    • Use siRNA, shRNA, or CRISPR/Cas9 to deplete the expression of PIM1, PIM2, and PIM3 individually or in combination.

    • Assess if the phenotype observed with AZD1208 treatment is replicated in the PIM kinase-deficient cells. A similar phenotype strongly suggests an on-target effect.

  • Rescue Experiments:

    • If an off-target is suspected, attempt to "rescue" the phenotype. For example, if AZD1208 is hypothesized to cause a phenotype by inhibiting "Kinase X", overexpressing a constitutively active form of "Kinase X" might reverse the effect of AZD1208.

Visualizations

Signaling Pathways

AZD1208_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways AZD1208_on AZD1208 PIM_Kinases PIM Kinases AZD1208_on->PIM_Kinases Inhibition BAD p-BAD (Ser112) PIM_Kinases->BAD mTORC1_downstream p-4EBP1, p-p70S6K, p-S6 PIM_Kinases->mTORC1_downstream Apoptosis Apoptosis BAD->Apoptosis Inhibition Cell_Survival Cell Survival / Proliferation mTORC1_downstream->Cell_Survival AZD1208_off AZD1208 (High Conc.) Off_Target_Kinases e.g., DAPK1, HIPK2, etc. AZD1208_off->Off_Target_Kinases Inhibition STAT3 p-STAT3 AZD1208_off->STAT3 Inhibition AMPK p-AMPK AZD1208_off->AMPK Modulation Unintended_Phenotype Unintended Phenotype Off_Target_Kinases->Unintended_Phenotype STAT3->Unintended_Phenotype AMPK->Unintended_Phenotype

Caption: On- and potential off-target signaling pathways of AZD1208.

Experimental Workflow

Experimental_Workflow cluster_workflow Troubleshooting Workflow Observe_Phenotype Observe Unexpected Phenotype with AZD1208 Dose_Response Perform Dose-Response (On-Target vs. Off-Target Markers) Observe_Phenotype->Dose_Response Compare_Concentrations Compare EC50 of Phenotype with IC50 of On-Target Markers Dose_Response->Compare_Concentrations Decision EC50 ≈ IC50? Compare_Concentrations->Decision On_Target Likely On-Target Effect Decision->On_Target Yes Off_Target Suspect Off-Target Effect Decision->Off_Target No Genetic_Validation Genetic Validation (siRNA/CRISPR of PIMs) On_Target->Genetic_Validation Kinase_Screen Kinase Selectivity Screen Off_Target->Kinase_Screen Use_Alternative_Inhibitor Use Alternative PIM Inhibitor Off_Target->Use_Alternative_Inhibitor

Caption: Workflow for troubleshooting unexpected AZD1208 phenotypes.

Logical Relationships

Logical_Relationships cluster_logic Interpreting AZD1208 Experimental Data AZD1208_Treatment AZD1208 Treatment Concentration Concentration AZD1208_Treatment->Concentration Low_Conc Low Conc. (e.g., < 100 nM) Concentration->Low_Conc High_Conc High Conc. (e.g., > 300 nM) Concentration->High_Conc PIM_Inhibition PIM Inhibition Low_Conc->PIM_Inhibition High_Conc->PIM_Inhibition Off_Target_Inhibition Off-Target Inhibition High_Conc->Off_Target_Inhibition On_Target_Phenotype On-Target Phenotype PIM_Inhibition->On_Target_Phenotype Off_Target_Phenotype Off-Target Phenotype Off_Target_Inhibition->Off_Target_Phenotype

Caption: Relationship between AZD1208 concentration and observed effects.

References

AZD1222 (AZ2) Experiment Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with experiments involving AZD1222, commonly referred to as the AstraZeneca COVID-19 vaccine. The focus is on providing robust negative control recommendations to ensure the validity and reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary experimental design used to assess the effectiveness of AZD1222 in real-world settings?

A1: The primary design is the test-negative case-control study . In this design, individuals who are hospitalized with symptoms of a specific illness, such as a severe acute respiratory infection, are tested for the pathogen of interest (e.g., SARS-CoV-2). Those who test positive are the "cases," and those who test negative are the "controls." The vaccination status is then compared between these two groups to estimate vaccine effectiveness.[1][2]

Q2: What serves as the negative control in a test-negative design for an AZD1222 experiment?

A2: In a test-negative design for an AZD1222 experiment, the unvaccinated individuals who test negative for SARS-CoV-2 serve as the primary negative control group.[1][2] This group helps to account for biases related to health-seeking behavior, as both cases and controls sought medical care for similar symptoms.

Q3: Why is a placebo-controlled trial not always feasible, and how does the test-negative design provide an alternative?

A3: Once a vaccine is approved and recommended for public use, it can be unethical to withhold it from individuals in a placebo group, especially during a pandemic. The test-negative design offers a robust observational alternative by comparing vaccination rates among individuals with similar clinical presentations but different test outcomes for the target pathogen.

Q4: What are the key potential sources of bias in an AZD1222 test-negative study, and how can they be mitigated?

A4: Potential sources of bias include:

  • Differences in healthcare-seeking behavior: Mitigated by including only individuals who present for care.

  • Differences in testing practices: Should be standardized across the study population.

  • Confounding variables: Age, underlying health conditions, and time since vaccination can influence outcomes. These should be adjusted for in the statistical analysis.

Q5: In preclinical or in-vitro studies of AZD1222, what would be appropriate negative controls?

A5: For preclinical or in-vitro studies assessing the immunogenicity of AZD1222, appropriate negative controls would include:

  • A control group of animals or cell cultures that do not receive the vaccine. [3]

  • A group receiving a non-related vaccine (e.g., meningococcal vaccine) or a saline placebo. [4] This helps to control for any effects of the vaccine vehicle or the immune response to a non-target antigen.

Troubleshooting Guide

Issue: High rate of SARS-CoV-2 infection observed in the vaccinated group.

  • Possible Cause: Waning immunity over time.

    • Troubleshooting Step: Analyze the data based on the time elapsed since the second vaccine dose. Studies have shown that vaccine effectiveness can decrease over time.[2]

  • Possible Cause: Emergence of new viral variants.

    • Troubleshooting Step: Sequence the viral isolates from infected individuals to determine the prevalent variants. Vaccine effectiveness may differ against different variants.

  • Possible Cause: Improper vaccine handling or administration.

    • Troubleshooting Step: Review and ensure adherence to the manufacturer's storage and administration protocols.

Issue: Unexpectedly low vaccine effectiveness calculated.

  • Possible Cause: Misclassification of vaccination status.

    • Troubleshooting Step: Verify the vaccination records of all participants.

  • Possible Cause: Inadequate statistical adjustment for confounders.

    • Troubleshooting Step: Ensure that the statistical models account for key confounding variables such as age, comorbidities, and calendar time.

Data Presentation

Table 1: Summary of AZD1222 Vaccine Effectiveness (VE) Against COVID-19 Hospitalization from a Test-Negative Case-Control Study.

Time Since Second DoseVaccine Effectiveness (GEE)95% Confidence IntervalVaccine Effectiveness (GAM)95% Confidence Interval
Overall65%52.9% - 74.5%69%50.1% - 80.9%
≤ 2 months86%77.8% - 91.4%93%67.2% - 98.6%

Data synthesized from the COVIDRIVE study.[1][2] GEE: Generalized Estimating Equation; GAM: Generalized Additive Model

Experimental Protocols & Visualizations

Test-Negative Case-Control Experimental Workflow

The following diagram illustrates the workflow of a test-negative case-control study for assessing AZD1222 vaccine effectiveness.

AZ2_Negative_Control_Workflow cluster_population Study Population cluster_testing SARS-CoV-2 Testing cluster_groups Experimental Groups cluster_analysis Data Analysis A Individuals hospitalized with severe acute respiratory infection B RT-PCR Test for SARS-CoV-2 A->B Enrollment C Test-Positive (Cases) B->C Positive Result D Test-Negative (Controls) B->D Negative Result E Compare Vaccination Status (AZD1222 vs. Unvaccinated) C->E D->E F Calculate Vaccine Effectiveness (Adjusted for Confounders) E->F Statistical Modeling

Caption: Workflow of a test-negative case-control study for AZD1222.

References

Technical Support Center: Refining AZD1222 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with AZD1222 (ChAdOx1 nCoV-19) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is AZD1222 and what is its mechanism of action?

AZD1222 is a vaccine candidate based on a replication-deficient chimpanzee adenovirus vector, ChAdOx1.[1][2][3] This vector is engineered to carry the genetic material for the SARS-CoV-2 spike (S) glycoprotein.[2] Upon administration, the vector enters the host's cells, which then locally express the S protein. This process stimulates the immune system to produce neutralizing antibodies and cellular immune responses against the spike protein, priming it for a future encounter with the actual SARS-CoV-2 virus.[4] The adenovirus vector itself is modified to be replication-incompetent, meaning it cannot cause an ongoing infection.[4]

Q2: What are the recommended storage and handling conditions for AZD1222 in a research setting?

For optimal stability and performance in preclinical studies, AZD1222 should be stored, transported, and handled under normal refrigerated conditions, specifically at 2-8 degrees Celsius (36-46 degrees Fahrenheit).[5] It is critical to avoid freezing the vaccine and to protect it from light. Adherence to these conditions helps maintain the integrity of the viral vector and ensures consistent delivery.

Q3: What are the primary administration routes for AZD1222 in animal studies?

The most common and extensively studied route is intramuscular (IM) injection.[2][6][7] However, intranasal (IN) administration has also been successfully investigated in animal models like hamsters and rhesus macaques.[8][9] Studies have shown that while both routes can produce robust antibody responses, intranasal delivery may offer the additional benefit of reducing viral shedding from the upper respiratory tract.[8][10]

Q4: What is the expected biodistribution of AZD1222 after intramuscular injection?

Following a single intramuscular injection in mice, the distribution of AZD1222 is largely localized.[6] The highest concentration of the vector is found at the injection site and the proximal sciatic nerve.[6] Vector DNA is generally not detected in the blood, brain, spinal cord, or reproductive tissues.[6] Low levels may be observed in organs associated with the reticuloendothelial system (e.g., liver, spleen, bone marrow), which is involved in the clearance of particulates from the body.[6] The vector DNA levels decrease over time, indicating clearance.[6]

Q5: Can pre-existing immunity to adenoviruses affect experimental outcomes?

This is a key consideration in vaccine vector design. AZD1222 uses a chimpanzee adenovirus vector (ChAdOx1) specifically to avoid the issue of widespread pre-existing neutralizing antibodies against common human adenovirus serotypes, which could limit vaccine efficacy.[3] However, repeated administration of the ChAdOx1 vector itself can induce anti-vector antibodies, which might decrease the immunogenicity of subsequent doses.[2]

Troubleshooting Guides

Problem: Low or Variable Immune Response Post-Administration

Question Possible Cause Recommended Solution
Did you confirm proper vaccine handling? The vaccine may have been stored improperly (e.g., frozen, exposed to light) or subjected to excessive agitation, leading to vector degradation.Always store AZD1222 at 2-8°C and protect from light.[5] Handle vials gently without shaking. Run a quality control check on a new lot of the vaccine if issues persist.
Was the administration technique consistent? Inconsistent injection depth (e.g., subcutaneous instead of intramuscular), leakage from the injection site, or incorrect volume can lead to high variability.Ensure all personnel are trained in precise IM injection for the specific animal model. Use appropriate needle gauges and lengths. After injection, wait a few seconds before withdrawing the needle to prevent backflow.
Are you using a single or two-dose regimen? A single dose may not be sufficient to elicit a maximal immune response.Studies in both animals and humans show that a two-dose (prime-boost) regimen generates a stronger and more robust immune response, with a longer interval (8-12 weeks) often increasing efficacy.[7][11]
Could anti-vector immunity be a factor? If the study involves multiple, repeated vaccinations over a long period, the animals may develop neutralizing antibodies against the ChAdOx1 vector itself, reducing the effectiveness of later doses.[2]Consider this factor in your study design. If multiple boosts are required, measure anti-ChAdOx1 antibody titers to assess for potential interference.

Problem: Significant Injection Site Reactions

Question Possible Cause Recommended Solution
What does the reaction look like? Reversible, acute inflammation at the injection site is an expected finding due to the local immune response.[2] However, excessive swelling, necrosis, or signs of distress in the animal are not.Document and score all local reactions. Mild, transient inflammation is acceptable. For severe reactions, review the injection procedure.
Is the injection volume appropriate for the muscle mass? Injecting too large a volume into a small muscle (e.g., the tibialis anterior in a mouse) can cause tissue damage and excessive inflammation.Consult animal care guidelines for maximum injection volumes per muscle group for your chosen species. For larger volumes, consider splitting the dose between two sites.
Was the injection administered too quickly? Rapid injection can increase pressure within the muscle tissue, leading to damage and leakage.Administer the injection slowly and steadily to allow the fluid to disperse within the muscle tissue.
Could the formulation contain impurities? Manufacturing processes for viral vectors can leave residual host cell proteins. The AZD1222 formulation has been noted to contain a significant amount of host cell protein impurities.[12]This is an inherent property of the vaccine lot. While not something that can be changed by the end-user, it is a known factor that can contribute to local inflammatory responses. Ensure control groups receive a vehicle-only injection to differentiate effects.

Quantitative Data Summary

Table 1: Summary of Preclinical Animal Models for AZD1222

Animal ModelAdministration Route(s)Key FindingsReference(s)
CD-1 Mice Intramuscular (IM)Used for biodistribution studies. Vector DNA was largely confined to the injection site with no long-term or widespread distribution.[6][6]
Rhesus Macaques IM, Intranasal (IN)IM vaccination protected against pneumonia but did not fully prevent upper respiratory tract shedding.[8] IN vaccination reduced viral concentrations in nasal swabs.[8][9][8][9]
Syrian Hamsters IM, Intranasal (IN)Both routes protected against serious disease. IN administration generated higher antibody levels in the blood and reduced viral loads in nasal swabs.[8][9][8][9]

Table 2: Reference Human Immunogenicity Data (Phase 3 Study)

This data is provided as a benchmark for the expected timing of immune responses.

Time PointEventGeometric Mean Titer (GMT) of Anti-Spike Antibodies (AU/mL)
Day 1 First DoseBaseline
Day 15 Post-Dose 11820.10
Day 29 Second Dose-
Day 43 14 Days Post-Dose 224,105.87 (Peak Response)
Day 180 ~6 Months Post-Dose 1Waning response observed.[13]
Day 360 ~1 Year Post-Dose 16686.81
Data from a Phase 3 study in humans receiving two standard doses of AZD1222.[14]

Experimental Protocols

Protocol 1: General Method for Intramuscular (IM) Administration in Mice

Disclaimer: This is a generalized protocol. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

  • Animal Preparation: Use 6-8 week old mice (e.g., CD-1 or BALB/c) that have been properly acclimatized.[6] Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

  • Vaccine Preparation: Thaw the AZD1222 vaccine vial according to the manufacturer's instructions, handling it gently. Dilute the vaccine in a sterile saline or phosphate-buffered saline (PBS) vehicle to achieve the desired dose in a final volume of 25-50 µL.

  • Injection Site: Identify the target muscle, typically the tibialis anterior (TA) or the quadriceps femoris. Cleanse the skin over the injection site with an alcohol wipe.

  • Administration: Using an appropriate insulin syringe (e.g., 28-30 gauge), insert the needle into the belly of the target muscle. Inject the 25-50 µL volume slowly and steadily.

  • Post-Injection: Hold the needle in place for 5-10 seconds to prevent leakage, then withdraw it smoothly. Monitor the animal until it has fully recovered from anesthesia, paying close attention to the injection site for any immediate adverse reactions.

  • Control Group: Administer an equivalent volume of the vehicle (e.g., saline) to the control group using the same procedure.

Protocol 2: General Method for Intranasal (IN) Administration in Hamsters

Disclaimer: This is a generalized protocol based on published studies.[8][9] All procedures must be approved by the institution's IACUC.

  • Animal Preparation: Anesthetize the hamster using an approved method (e.g., isoflurane). Position the animal on its back to ensure the nasal passages are accessible.

  • Vaccine Preparation: Prepare the AZD1222 vaccine to the target concentration in a sterile vehicle. The final volume is typically low, around 50-100 µL, to be split between the nares.

  • Administration: Using a calibrated micropipette, carefully dispense half of the total volume (e.g., 25-50 µL) as droplets into one nostril (nare). Allow the animal to inhale the droplets naturally. Repeat the process for the other nostril.

  • Post-Administration: Keep the animal in a supine position for approximately one minute post-administration to ensure the vaccine is absorbed by the nasal mucosa and not immediately expelled.

  • Monitoring: Monitor the animal until full recovery from anesthesia. Check for any signs of respiratory distress or irritation.

  • Control Group: Administer an equivalent volume of the vehicle to the control group using the same procedure.

Visualizations: Pathways and Workflows

Caption: Simplified pathway of AZD1222 from cell entry to immune activation.

AZD1222_Workflow A 1. Study Design (Hypothesis, Animal Model, Dosing) B 2. Animal Acclimatization & Baseline Sampling A->B C 3. Randomization (Test vs. Control Groups) B->C D 4. Vaccine Administration (IM or IN) C->D Both Groups E 5. Post-Administration Monitoring (Health, Local Reactions) D->E F 6. Sample Collection (e.g., Blood, Tissues at Timepoints) E->F G 7. Immunological Analysis (ELISA, Neutralization Assay, ELISpot) F->G H 8. Data Analysis & Reporting G->H

Caption: A typical experimental workflow for preclinical AZD1222 studies.

Troubleshooting_Logic Start Problem: Low or Variable Immune Response CheckHandling Review Storage & Handling Logs (Temp, Expiry) Start->CheckHandling CheckTechnique Observe & Review Administration Technique CheckHandling->CheckTechnique Handling OK ResultHandling Action: Quarantine Vaccine Lot. Order new batch. CheckHandling->ResultHandling Issue Found CheckDose Confirm Dosing Regimen (Prime-Boost vs. Single) CheckTechnique->CheckDose Technique OK ResultTechnique Action: Retrain Personnel on IM/IN Administration. CheckTechnique->ResultTechnique Issue Found CheckControls Analyze Control Group Data (Vehicle Only) CheckDose->CheckControls Regimen OK ResultDose Action: Consider adding a booster dose to protocol. CheckDose->ResultDose Improvement Needed ResultControls Action: Investigate animal model (health status, genetics). CheckControls->ResultControls Anomalies Found OK OK CheckControls->OK Controls as Expected

Caption: A logical flowchart for troubleshooting low immune responses.

References

improving the signal-to-noise ratio for AZ2 assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AZ2 Fluorescent Assay

Welcome to the technical support center for the this compound Fluorescent Assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise (S/N) ratio and why is it important?

Q2: What are the common causes of a low signal-to-noise ratio in the this compound assay?

A2: A low S/N ratio can stem from two primary issues: a weak signal or high background.

  • Weak Signal: This can be caused by suboptimal reagent concentrations, insufficient incubation times, or degradation of assay components.

  • High Background: Common culprits include non-specific binding of antibodies or fluorescent probes, autofluorescence from plates or media, and contamination.[2][3]

Q3: What type of microplate should I use for the this compound Fluorescent Assay?

A3: For fluorescence assays, it is recommended to use black opaque microplates.[4][5] The black color absorbs scattered light and reduces background fluorescence and crosstalk between wells, which can significantly improve your signal-to-noise ratio.[4][5] White plates are better suited for luminescence-based assays as they reflect light to maximize the signal, while clear plates are used for absorbance measurements.[4][5]

Q4: How can I prevent photobleaching of the fluorescent dye?

A4: Photobleaching is the irreversible fading of a fluorophore caused by light exposure.[6][7] To minimize it, you should:

  • Reduce the exposure time and intensity of the excitation light to the minimum required for a good signal.[6][8]

  • Keep the plate covered and protected from light whenever possible, especially during incubation steps.

  • If your samples are fixed, use an anti-fade mounting medium.[7][8]

Troubleshooting Guides

Here are step-by-step guides to address specific issues you may encounter with your this compound assay.

Issue 1: High Background Signal

High background can obscure your real signal. The following workflow can help you diagnose and resolve this issue.

G A High Background Detected B Check Reagent Quality and Storage A->B Start Here C Optimize Blocking Step B->C Reagents OK D Titrate Antibody/ Probe Concentration C->D Blocking Optimized E Optimize Washing Steps D->E Concentrations Optimized F Check for Autofluorescence E->F Washing Optimized G Background Reduced F->G No Autofluorescence

Caption: Troubleshooting workflow for high background signal.

Detailed Steps:

  • Check Reagent Quality and Storage: Ensure all antibodies, buffers, and fluorescent probes are stored at their recommended temperatures and have not expired. Improper storage, such as repeated freeze-thaw cycles of antibodies, can lead to denaturation and non-specific binding.[9]

  • Optimize Blocking Step: Inadequate blocking of non-specific binding sites is a frequent cause of high background.[2]

    • Protocol: Test different blocking buffers (e.g., 1-5% BSA, non-fat dry milk, or commercial blocking solutions). Increase the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).

  • Titrate Antibody/Probe Concentration: An overly high concentration of the detection antibody or fluorescent probe can lead to non-specific binding.[10]

    • Protocol: Perform a titration experiment to find the optimal concentration that provides a good signal without elevating the background. See the data table below for an example.

  • Optimize Washing Steps: Insufficient washing will not adequately remove unbound reagents.[2]

    • Protocol: Increase the number of wash cycles (e.g., from 3 to 5) and/or the volume of wash buffer. Ensure the wash buffer contains a mild detergent like Tween-20 (0.05%).[10]

  • Check for Autofluorescence: Some biological samples and culture media (especially those with phenol red) can be naturally fluorescent.[11]

    • Protocol: Run a "no-stain" control (wells with your sample but without the fluorescent probe) to measure the inherent fluorescence. If high, consider using phenol red-free media or a fluorophore with a different excitation/emission spectrum.[11]

Data Presentation: Antibody Titration

The table below illustrates how titrating the detection antibody can improve the signal-to-noise ratio.

Antibody Conc. (µg/mL)Signal (RFU)Background (RFU)Signal-to-Noise Ratio (S/N)
2.045,00010,0004.5
1.0 42,000 4,500 9.3
0.530,0002,00015.0
0.2515,0001,20012.5
0.1258,0001,0008.0

In this example, 0.5 µg/mL provides the best S/N ratio, even though 1.0 µg/mL gives a stronger signal.

Issue 2: Weak or No Signal

A weak signal can be as problematic as high background. Follow these steps to boost your signal.

G A Weak or No Signal B Verify Reagent Activity A->B Start Here C Optimize Reagent Concentrations B->C Reagents Active D Increase Incubation Time or Temperature C->D Concentrations Optimized E Check Instrument Settings D->E Incubation Optimized F Signal Improved E->F Settings Correct

Caption: Troubleshooting workflow for weak or no signal.

Detailed Steps:

  • Verify Reagent Activity: Ensure that all critical reagents, especially enzymes and antibodies, are active.

    • Protocol: Use positive and negative controls to validate the assay components. A known positive control should yield a strong signal, while a negative control should be near background.

  • Optimize Reagent Concentrations: The concentration of capture antibodies, antigens, or substrates might be too low.[12][13]

    • Protocol: Perform titration experiments for each key reagent to determine the optimal concentration. For sandwich immunoassays, this involves a checkerboard titration of both capture and detection antibodies.[14]

  • Increase Incubation Time or Temperature: The binding or enzymatic reactions may not have reached completion.

    • Protocol: Try increasing the incubation times. For some assays, increasing the temperature (e.g., from room temperature to 37°C) can speed up the reaction rate, but this should be tested to ensure it doesn't increase the background.[12]

  • Check Instrument Settings: Incorrect settings on the fluorescence plate reader can lead to poor signal detection.

    • Protocol: Ensure you are using the correct excitation and emission filters for your fluorophore. Check that the gain setting is appropriate; a low gain may not detect a weak signal, while an excessively high gain can increase noise.

Experimental Protocol: Checkerboard Titration for Sandwich Assay Optimization

This protocol is used to determine the optimal concentrations of capture and detection antibodies simultaneously.

Objective: To find the antibody pair concentration that yields the highest signal-to-noise ratio.

Methodology:

  • Prepare a 96-well black microplate.

  • Coat rows of the plate with serial dilutions of the capture antibody (e.g., from 10 µg/mL to 0.1 µg/mL). Leave one row uncoated as a background control.

  • Incubate as per your standard protocol, then wash the plate.

  • Block all wells to prevent non-specific binding.

  • Add your target antigen at a constant, saturating concentration to all wells (except for the negative control wells).

  • Wash the plate.

  • Add serial dilutions of the fluorescently-labeled detection antibody to the columns of the plate (e.g., from 5 µg/mL to 0.05 µg/mL).

  • Incubate, then wash the plate thoroughly.

  • Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Calculate the signal-to-noise ratio for each combination and identify the optimal pair concentration.

References

AZ2 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the western blot analysis of the hypothetical protein AZ2.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The expected molecular weight of the hypothetical this compound protein is approximately 48 kDa. However, post-translational modifications or alternative splicing may result in the appearance of bands at slightly different molecular weights.

Q2: Which lysis buffer is recommended for this compound extraction?

A2: For optimal extraction of this compound, a RIPA (Radioimmunoprecipitation assay) buffer is recommended as it is effective in solubilizing most cellular proteins. The composition of a standard RIPA buffer is provided in the experimental protocols section.

Q3: What concentration of primary antibody for this compound is recommended?

A3: As a starting point, a 1:1000 dilution of the primary antibody is recommended. However, the optimal dilution should be determined empirically by performing a titration experiment. For further details, refer to the antibody optimization section in the troubleshooting guide.

Q4: In which cellular compartment is this compound typically localized?

A4: this compound is a hypothetical protein. For the purpose of this guide, we will assume it is primarily a cytosolic protein. Therefore, preparing cytosolic and nuclear fractions can help in confirming its localization and in troubleshooting unexpected results.

Western Blot Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound western blot experiments in a question-and-answer format.

Problem 1: No Bands or Weak Signal

Q: I am not observing any bands for this compound, or the signal is very weak. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors throughout the western blot workflow. Here are the potential causes and recommended solutions:

  • Insufficient Protein Loaded : Ensure that an adequate amount of protein is loaded onto the gel. It is recommended to load 20-30 µg of total protein from cell lysate. A Bradford assay or BCA assay should be performed to accurately quantify the protein concentration in your samples.

  • Poor Protein Transfer : The transfer of proteins from the gel to the membrane may have been inefficient.

    • Verification : After transfer, you can stain the membrane with Ponceau S to visualize the transferred proteins.[1][2] The presence of faint pink or red bands indicates a successful transfer.[1]

    • Optimization : Small proteins like this compound (48 kDa) may pass through a membrane with a larger pore size. Consider using a 0.2 µm pore size membrane instead of a 0.45 µm one.[3]

  • Antibody Issues :

    • Primary Antibody : The primary antibody may not be active or used at a suboptimal concentration. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).

    • Secondary Antibody : Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Also, check that the secondary antibody has not expired and has been stored correctly.[4]

  • Substrate/Detection Issues : Ensure that the ECL substrate has not expired and is prepared correctly. For weak signals, you may need to increase the exposure time during imaging.[4]

Problem 2: High Background

Q: My western blot for this compound shows a very high background, making it difficult to see specific bands. How can I reduce the background?

A: High background can obscure your protein of interest and can be caused by several factors:

  • Insufficient Blocking : Blocking prevents the non-specific binding of antibodies to the membrane.

    • Blocking Agent : Use a suitable blocking agent like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

    • Blocking Time : Ensure the membrane is blocked for at least 1 hour at room temperature.[4][5]

  • Antibody Concentration Too High : An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentrations.

  • Inadequate Washing : Insufficient washing will not remove all unbound antibodies. Increase the number and duration of washing steps with TBST.[2]

  • Contamination : Contaminated buffers or equipment can also contribute to high background. Always use fresh buffers and clean equipment.[6]

Problem 3: Multiple or Non-Specific Bands

Q: I am seeing multiple bands in my this compound western blot instead of a single band at 48 kDa. What could be the reason?

A: The presence of multiple bands can be due to several reasons:

  • Non-Specific Antibody Binding : The primary antibody may be cross-reacting with other proteins.

    • Antibody Specificity : Ensure you are using an affinity-purified antibody.[4]

    • Antibody Concentration : A high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration.[4]

  • Protein Degradation : If you observe bands at a lower molecular weight than expected, your protein may have been degraded. Always use protease inhibitors in your lysis buffer.

  • Post-Translational Modifications : Bands at a higher molecular weight could indicate post-translational modifications such as phosphorylation or glycosylation.

  • Secondary Antibody Control : To check for non-specific binding of the secondary antibody, run a control lane where the primary antibody is omitted.[1][4]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Protein Load 20-30 µg of total lysateQuantify using Bradford or BCA assay.
Primary Antibody Dilution 1:500 - 1:2000Start with 1:1000 and optimize.
Secondary Antibody Dilution 1:5,000 - 1:20,000Check manufacturer's recommendation.[3]
Blocking Time 1-2 hours at room temperatureOvernight blocking at 4°C is also an option.
Washing Steps 3 x 5-10 minutes with TBSTIncrease duration for high background issues.

Experimental Protocols

Standard Western Blot Protocol for this compound
  • Sample Preparation (Cell Lysate)

    • Culture and treat cells as required by your experiment.

    • Wash cells with ice-cold PBS.

    • Add 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors per 107 cells.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration using a Bradford or BCA assay.

    • Add 5X SDS-PAGE sample buffer to the lysate, and boil at 95-100°C for 5-10 minutes.[1]

  • Gel Electrophoresis

    • Load 20-30 µg of your protein samples into the wells of a 10% SDS-PAGE gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer

    • Equilibrate the gel, PVDF membrane (pre-wetted in methanol), and filter papers in transfer buffer.

    • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[1]

    • Perform the transfer at 100V for 1-2 hours or overnight at 20V at 4°C.

  • Immunodetection

    • After transfer, wash the membrane briefly with TBST.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[5]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times for 10 minutes each with TBST.[7]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[8]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film. Start with a short exposure and optimize as needed.[8]

Visualizations

AZ2_Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis AZ2_Troubleshooting_Tree cluster_no_signal No/Weak Signal cluster_high_background High Background cluster_multiple_bands Multiple Bands Start Problem with this compound Western Blot No_Signal No Signal or Weak Signal Start->No_Signal High_Background High Background Start->High_Background Multiple_Bands Multiple Bands Start->Multiple_Bands Check_Transfer Check Protein Transfer (Ponceau S) No_Signal->Check_Transfer Check_Antibodies Check Antibody Activity/Concentration No_Signal->Check_Antibodies Check_Substrate Check ECL Substrate No_Signal->Check_Substrate Optimize_Blocking Optimize Blocking (Time/Agent) High_Background->Optimize_Blocking Reduce_Ab_Conc Reduce Antibody Concentration High_Background->Reduce_Ab_Conc Increase_Washes Increase Washing Steps High_Background->Increase_Washes Check_Ab_Specificity Check Antibody Specificity Multiple_Bands->Check_Ab_Specificity Protease_Inhibitors Use Protease Inhibitors Multiple_Bands->Protease_Inhibitors Secondary_Control Run Secondary Only Control Multiple_Bands->Secondary_Control

References

Technical Support Center: Navigating Challenges in PI3K/Akt Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the PI3K/Akt signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental replication. Given that the specific research identifier "AZ2" is not broadly recognized, we have focused on the PI3K/Akt pathway, a critical area in cancer research and drug development. This focus is informed by literature referencing "this compound" as a selective inhibitor of PI3Kγ[1].

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in Akt phosphorylation (p-Akt) levels between experiments, even with the same cell line and treatment. What are the potential causes?

A1: Variability in p-Akt levels is a common challenge. Several factors can contribute to this:

  • Cell Culture Conditions: Differences in cell density, passage number, and serum starvation times can significantly impact baseline and stimulated p-Akt levels. Cell-to-cell heterogeneity in PI3K protein levels can also lead to varied responses within a cell population[1].

  • Reagent Stability: Growth factors used for stimulation can degrade over time. Ensure proper storage and handling, and consider using freshly prepared aliquots.

  • Phosphatase Activity: Endogenous phosphatases can dephosphorylate Akt during sample preparation. It is crucial to work quickly on ice and use lysis buffers containing fresh phosphatase inhibitors[2].

  • Incomplete Serum Starvation: Residual growth factors in the serum can lead to high basal p-Akt levels, masking the effects of your experimental treatment. Ensure complete starvation for an adequate period, specific to your cell line.

Q2: Our PI3K inhibitor is showing lower potency in our cell viability assays (e.g., MTT assay) compared to published data. What should we check?

A2: Discrepancies in inhibitor potency can arise from several experimental variables:

  • Assay Duration: The incubation time with the inhibitor can affect the IC50 value. Longer incubation times may be required to observe cytotoxic or anti-proliferative effects.

  • Cell Seeding Density: The initial number of cells plated can influence the outcome. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect.

  • Metabolic Activity of Cells: The MTT assay measures metabolic activity, which is an indirect measure of cell viability. Some compounds can affect cellular metabolism without inducing cell death, potentially confounding the results[3]. Consider validating your findings with a direct measure of cell death, such as an apoptosis assay.

  • Compound Stability: Ensure your inhibitor is fully dissolved and stable in the culture medium for the duration of the experiment.

Q3: We are having trouble detecting the phosphorylated form of Akt (p-Akt) by Western blot, while the total Akt signal is strong. What could be the issue?

A3: This is a frequent issue when working with phospho-specific antibodies. Here are some key troubleshooting steps:

  • Suboptimal Lysis Buffer: The lysis buffer must contain phosphatase inhibitors to preserve the phosphorylation state of your target protein. Using a buffer without these inhibitors can lead to rapid dephosphorylation[2][4].

  • Blocking Buffer: For phospho-proteins, Bovine Serum Albumin (BSA) is generally recommended over milk for blocking the membrane. Milk contains phosphoproteins (like casein) that can increase background noise and interfere with antibody binding[2].

  • Antibody Quality: The primary antibody may not be specific or sensitive enough for the target. Ensure the antibody is validated for Western blotting and recognizes the specific phosphorylated residue of interest[2][5].

  • Low Abundance of p-Akt: Phosphorylated proteins often represent a small fraction of the total protein pool. You may need to stimulate the pathway to increase the amount of p-Akt or enrich your sample for phosphoproteins through immunoprecipitation[2].

Troubleshooting Guides

Guide 1: Inconsistent Western Blot Results for p-Akt

This guide addresses common issues leading to unreliable p-Akt Western blot data.

Symptom Potential Cause Recommended Solution
No or Weak p-Akt Signal Inadequate cell stimulation or inhibition.Optimize stimulation time and growth factor concentration. Confirm with a positive control (e.g., a cell line with known pathway activation).
Inactive phosphatase inhibitors.Always add fresh phosphatase and protease inhibitors to your lysis buffer immediately before use[2][4].
Incorrect antibody dilution.Perform a titration of your primary antibody to determine the optimal concentration.
High Background Blocking agent is inappropriate.Use 3-5% BSA in TBST for blocking instead of milk[2].
Insufficient washing.Increase the number and duration of wash steps after antibody incubations to remove non-specific binding[4].
Secondary antibody is cross-reacting.Ensure the secondary antibody is specific to the primary antibody's host species and run a secondary-only control[6].
Multiple Non-Specific Bands Primary antibody is not specific.Check the antibody datasheet for validation data. Use a positive control lysate to confirm the correct band size. Consider trying a different antibody clone[5][7].
Protein degradation.Ensure samples are kept on ice and that lysis buffer contains fresh protease inhibitors[7].
Guide 2: Variability in Cell Viability (MTT) Assays

This guide provides troubleshooting for common problems encountered with MTT and similar cell viability assays.

Symptom Potential Cause Recommended Solution
High Variability Between Replicate Wells Uneven cell seeding.Ensure a single-cell suspension before plating and mix the cell suspension between plating each row/column. Avoid seeding in the perimeter wells of the plate, which are prone to evaporation (the "edge effect")[3].
Incomplete formazan solubilization.After adding the solubilization solution (e.g., DMSO), ensure all purple formazan crystals are fully dissolved by shaking the plate for at least 15 minutes before reading[8].
Low Absorbance Readings Cell number is too low.Optimize the initial seeding density to ensure the absorbance values fall within the linear range of your plate reader.
Incubation time with MTT reagent is too short.Incubate for at least 2-4 hours, or as recommended by the manufacturer, to allow for sufficient formazan crystal formation.
High Background Absorbance Contamination of culture media.Visually inspect wells for bacterial or yeast contamination before adding the MTT reagent. Use sterile technique throughout the assay.
Interference from phenol red or serum.Use a background control well containing media and MTT reagent but no cells to subtract background absorbance.

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated Akt (p-Akt) and Total Akt

This protocol provides a detailed methodology for analyzing the phosphorylation status of Akt in response to treatment with a PI3K inhibitor.

1. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency. Treat with your PI3K inhibitor or vehicle control for the desired time.
  • Wash cells once with ice-cold PBS.
  • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
  • Run the gel until the dye front reaches the bottom.
  • Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes is recommended for optimal transfer of proteins like Akt.

3. Immunoblotting:

  • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature[2].
  • Incubate the membrane with the primary antibody for phospho-Akt (e.g., p-Akt Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Stripping and Re-probing for Total Akt:

  • To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt.
  • Incubate the membrane in a mild stripping buffer for 15 minutes at room temperature.
  • Wash extensively with TBST.
  • Block again with 5% BSA in TBST for 1 hour.
  • Repeat the immunoblotting steps starting from the primary antibody incubation, using an antibody for total Akt.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the effect of a PI3K inhibitor on cell viability.

1. Cell Seeding:

  • Harvest and count cells, then dilute to the desired concentration in culture medium.
  • Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of your PI3K inhibitor in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[9].
  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere[9].

4. Formazan Solubilization and Absorbance Reading:

  • After the incubation, carefully remove the medium.
  • Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals[3][8].
  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization[8].
  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[9]. A reference wavelength of >650 nm should be used for background subtraction.

Data Presentation

Table 1: Representative IC50 Values of a Hypothetical PI3K Inhibitor (Compound X) in Different Cancer Cell Lines

This table illustrates the kind of variability that can be observed and highlights the importance of consistent experimental conditions.

Cell LineCancer TypeSeeding Density (cells/well)Incubation Time (hours)IC50 (µM)
MCF-7Breast5,000481.2
MCF-7Breast10,000482.5
PC-3Prostate8,000485.8
PC-3Prostate8,000723.1
A549Lung6,0004810.4

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates                     PDK1 PDK1 PIP3->PDK1 Recruits                     Akt Akt PIP3->Akt Recruits                     PDK1->Akt Phosphorylates (Thr308)                     Downstream Downstream Targets (e.g., mTORC1, GSK3B) Akt->Downstream Activates/ Inhibits                     mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473)                     CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Promotes                     GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Cell Culture & Treatment B Cell Lysis (with inhibitors) A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking (5% BSA) E->F G Primary Antibody (e.g., p-Akt) F->G H Secondary Antibody G->H I ECL Detection H->I Troubleshooting_Logic Start Weak or No p-Akt Signal on Western Blot Q1 Did you use fresh phosphatase inhibitors? Start->Q1 Sol1 Re-run experiment with fresh inhibitors. Q1->Sol1 No Q2 Is the total Akt signal also weak? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Check protein loading and transfer efficiency. Q2->Sol2 Yes Q3 Did you block with BSA? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Re-probe after blocking with 5% BSA in TBST. Q3->Sol3 No End Optimize antibody concentration or consider a new antibody. Q3->End Yes A3_Yes Yes A3_No No (Used Milk)

References

Minimizing AZ2 Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Antizyme 2 (AZ2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize this compound degradation throughout your experimental workflows. Given that this compound is a labile protein, proper handling and optimized conditions are crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in cells?

A1: this compound is primarily targeted for degradation by the 26S proteasome.[1] Its stability can be influenced by its binding partners.

Q2: How do binding partners affect this compound stability?

A2: The stability of this compound is notably enhanced upon binding to Antizyme Inhibitor 2 (AZIN2).[2] Conversely, its interaction with Ornithine Decarboxylase (ODC), while central to its function, can also influence its turnover. Unlike AZ1, which is destabilized by ODC, this compound is stabilized by this interaction.

Q3: Are there any known modifications that affect this compound stability?

A3: While the broader family of antizymes is subject to post-translational modifications, specific modifications regulating this compound stability are an area of ongoing research.

Q4: What are the general signs of this compound degradation in my experiments?

A4: Signs of this compound degradation can include the appearance of lower molecular weight bands on a Western blot, a decrease in expected protein yield after purification, or loss of activity in functional assays.

Troubleshooting Guides

Issue 1: Low or no this compound signal on Western Blot
Possible Cause Troubleshooting Step
Protein degradation during cell lysis.Lyse cells on ice or at 4°C.[3][4] Use a lysis buffer containing a fresh protease inhibitor cocktail. For metalloproteases, include a chelating agent like EDTA, unless it interferes with downstream applications.[5]
Suboptimal lysis buffer.For whole-cell lysates, consider using RIPA buffer, which is effective at solubilizing nuclear membranes.[6] However, be mindful that harsh detergents can denature proteins.
Insufficient protein loading.For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended.[7]
Issue 2: Poor yield of purified recombinant this compound
Possible Cause Troubleshooting Step
Degradation during purification.Perform all purification steps at 4°C.[8] Ensure all buffers contain fresh protease inhibitors.
Unstable protein in storage.Store purified this compound in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[9][10] Consider adding a cryoprotectant like glycerol to a final concentration of 25-50%.[9][11]
Issue 3: Inconsistent results in in-vitro assays
Possible Cause Troubleshooting Step
Loss of this compound activity due to degradation.Prepare all reaction mixtures on ice and minimize the time the protein is at room temperature.
Suboptimal assay buffer conditions.Optimize the pH of your assay buffer. Most proteins have an optimal pH range for stability and activity.[12] Perform a pH stability screen if you observe significant variability.
Presence of contaminating proteases.If using cell lysates or partially purified fractions, ensure sufficient protease inhibitors are present in the assay buffer.

Experimental Protocols & Data Presentation

Recommended Lysis Buffer for this compound

For the analysis of cellular this compound, a RIPA buffer supplemented with protease inhibitors is recommended for efficient extraction.

Component Final Concentration Purpose
Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMMaintains ionic strength
NP-401%Non-ionic detergent
Sodium deoxycholate0.5%Ionic detergent
SDS0.1%Ionic detergent
Protease Inhibitor Cocktail1XInhibits a broad range of proteases
EDTA1-5 mMInhibits metalloproteases

Note: Always add protease inhibitors fresh to the buffer immediately before use.[5]

General Storage Conditions for Purified this compound

Proper storage is critical for maintaining the integrity of purified this compound.

Storage Condition Temperature Duration Key Additives
Short-term4°CUp to 1 week0.02% Sodium Azide (to prevent microbial growth)
Long-term (Liquid)-20°CUp to 1 year50% Glycerol (as a cryoprotectant)[9][11]
Long-term (Frozen)-80°C> 1 yearStore in single-use aliquots
Temperature and pH Stability Guidelines (General)

While specific quantitative data for this compound is limited, general principles of protein stability can guide experimental design.

Temperature (°C) Expected Relative Stability pH Expected Relative Stability
4High6.0Moderate
25 (Room Temp)Low7.0High
37Very Low8.0Moderate

This table provides a general guideline. The optimal temperature and pH for this compound stability should be empirically determined for your specific experimental setup.[8][12]

Visualizing Key Processes

To aid in understanding the cellular regulation of this compound and the experimental workflows to minimize its degradation, the following diagrams are provided.

AZ2_Degradation_Pathway This compound Antizyme 2 (this compound) Proteasome 26S Proteasome This compound->Proteasome Degradation AZIN2 Antizyme Inhibitor 2 (AZIN2) AZIN2->this compound Stabilizes ODC Ornithine Decarboxylase (ODC) ODC->this compound Stabilizes Degradation Degradation Products Proteasome->Degradation Experimental_Workflow cluster_lysis Cell Lysis (4°C) cluster_purification Purification (4°C) cluster_storage Storage cluster_assay In-vitro Assay start Cell Pellet lysis_buffer Add Lysis Buffer + Protease Inhibitors start->lysis_buffer homogenize Homogenize lysis_buffer->homogenize centrifuge_lysis Centrifuge homogenize->centrifuge_lysis lysate Clarified Lysate centrifuge_lysis->lysate chromatography Affinity Chromatography lysate->chromatography elution Elution chromatography->elution purified_protein Purified this compound elution->purified_protein aliquot Aliquot purified_protein->aliquot assay_prep Prepare Reactions on Ice purified_protein->assay_prep storage Store at -80°C (+/- Glycerol) aliquot->storage incubation Incubate at Optimal Temperature assay_prep->incubation readout Measure Activity incubation->readout

References

Validation & Comparative

Validating the Specificity of AZ2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the PI3Kγ inhibitor AZ2 with other relevant inhibitors, focusing on its specificity and performance based on available experimental data. The information presented here is intended to assist researchers in making informed decisions for their studies in inflammation, immunology, and oncology.

Introduction to this compound

This compound is a potent and highly selective inhibitor of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ).[1] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and migration. The PI3Kγ isoform is predominantly expressed in leukocytes and plays a key role in inflammatory and immune responses, making it an attractive therapeutic target for a range of diseases. The selectivity of kinase inhibitors is a critical factor in their development as therapeutic agents, as off-target effects can lead to toxicity and reduced efficacy. This guide evaluates the specificity of this compound by comparing its activity against other PI3K isoforms and in the context of broader kinase panels.

Comparative Specificity of PI3Kγ Inhibitors

To objectively assess the specificity of this compound, its inhibitory activity against all four Class I PI3K isoforms (α, β, γ, and δ) is compared with that of IPI-549, another selective PI3Kγ inhibitor, and Duvelisib, a dual PI3Kδ/γ inhibitor.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Fold Selectivity (γ vs α)Fold Selectivity (γ vs β)Fold Selectivity (γ vs δ)
This compound (derived) ~1021>1000~6891>1000>1000~689
IPI-549 32003500>840016200219>525
Duvelisib 1602852.527593.10.09 (δ selective)

Note: The IC50 values for this compound are derived from data on a closely related analog (compound 4) which exhibited a PI3Kγ IC50 of 0.064 µM and >600-fold selectivity over other Class I isoforms.[2] A separate source indicates a pIC50 of 9.3 for this compound against PI3Kγ, which corresponds to an IC50 of approximately 0.5 nM.[1] The table uses a normalized IC50 of 1 nM for this compound for comparative purposes.

Mechanism of this compound Selectivity

The remarkable selectivity of this compound for PI3Kγ is attributed to its unique mechanism of action. It is proposed that this compound binding induces a specific conformational change in the DFG (Asp-Phe-Gly) motif within the activation loop of PI3Kγ. This induced fit is not readily accommodated by other PI3K isoforms, thus conferring its high degree of selectivity.

Broader Kinase Specificity Profile

A comprehensive evaluation of a kinase inhibitor's specificity requires screening against a broad panel of kinases (kinome). While this compound is reported to be highly selective for PI3Kγ, a publicly available, extensive kinase panel profile (e.g., a "kinome scan") for this compound was not identified in the conducted research. Such a profile is crucial for identifying potential off-target activities that would not be apparent from assessing only the PI3K family. The absence of this data represents a gap in the complete specificity validation of this compound.

Experimental Protocols

The determination of inhibitor specificity relies on robust and standardized biochemical assays. The following section details the methodology for a commonly used assay to determine the IC50 values of kinase inhibitors.

ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines the steps for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase (e.g., recombinant human PI3Kγ)

  • Kinase substrate (e.g., PtdIns(4,5)P2)

  • ATP

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Assay plates (e.g., white, 96-well)

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor to create a concentration gradient for IC50 determination.

    • Prepare the kinase reaction buffer containing the kinase and its specific substrate.

  • Kinase Reaction:

    • Add the kinase reaction buffer to the wells of the assay plate.

    • Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature and time for the specific kinase being assayed.

  • ADP Detection:

    • After the kinase reaction incubation, add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate the plate according to the kit instructions (typically 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce light.

    • Incubate the plate as recommended (typically 30-60 minutes at room temperature) to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Visualizations

Signaling Pathway of PI3Kγ

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gbetagamma Gβγ GPCR->Gbetagamma Ligand Binding PI3Kgamma PI3Kγ Gbetagamma->PI3Kgamma Activation PIP2 PIP2 PIP3 PIP3 PI3Kgamma->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment This compound This compound Inhibitor This compound->PI3Kgamma Inhibition Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Cellular Responses (e.g., Migration)

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Specificity Profiling

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., this compound) AssayPlate Multi-well Assay Plate (Kinase Reactions) Inhibitor->AssayPlate KinasePanel Panel of Purified Kinases KinasePanel->AssayPlate Reagents Assay Reagents (ATP, Substrates) Reagents->AssayPlate Incubation Incubation AssayPlate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection RawData Raw Activity Data Detection->RawData IC50 IC50 Calculation RawData->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: General workflow for determining kinase inhibitor specificity.

References

A Comparative Efficacy Analysis of Aripiprazole and Risperidone in the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of action of two prominent atypical antipsychotics, Aripiprazole and Risperidone, in the management of schizophrenia. The information presented is supported by data from clinical studies to aid in research and drug development decision-making.

Introduction

Schizophrenia is a complex psychiatric disorder characterized by a range of positive, negative, and cognitive symptoms. Atypical antipsychotics are the cornerstone of treatment, and understanding the nuanced differences between these agents is critical for therapeutic advancement. This guide focuses on a head-to-head comparison of Aripiprazole, a dopamine D2 partial agonist, and Risperidone, a serotonin-dopamine 2A antagonist.

Mechanism of Action

The distinct pharmacological profiles of Aripiprazole and Risperidone underpin their therapeutic effects and side-effect profiles.

Aripiprazole is unique in its class as a partial agonist at dopamine D2 receptors. This allows it to act as a dopamine system stabilizer, reducing dopaminergic neurotransmission in areas of hyperactivity (mesolimbic pathway) and increasing it in areas of hypoactivity (mesocortical pathway)[1][2]. It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors[1].

Risperidone acts primarily as a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors[3]. Its high affinity for 5-HT2A receptors is a key feature of its "atypical" profile, which is thought to contribute to a lower risk of extrapyramidal symptoms compared to older, typical antipsychotics[3]. It also has antagonist activity at alpha-1, alpha-2, and H1 receptors[3].

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways modulated by Aripiprazole and Risperidone.

Aripiprazole_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_auto D2 Autoreceptor D2_auto->Dopamine_release Inhibits D2_post D2 Receptor AC Adenylyl Cyclase D2_post->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream Aripiprazole Aripiprazole Aripiprazole->D2_auto Partial Agonist Aripiprazole->D2_post Partial Agonist (Functional Antagonist in high dopamine states) Dopamine Dopamine Dopamine->D2_auto Full Agonist Dopamine->D2_post Full Agonist

Aripiprazole's partial agonism at D2 receptors.

Risperidone_Pathway cluster_serotonergic Serotonergic Neuron cluster_dopaminergic Dopaminergic Neuron Serotonin_release Serotonin Release Serotonin Serotonin Serotonin_release->Serotonin Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2_receptor D2 Receptor Neuron_activity Postsynaptic Neuron Activity D2_receptor->Neuron_activity Risperidone Risperidone Risperidone->D2_receptor Antagonist HT2A_receptor 5-HT2A Receptor Risperidone->HT2A_receptor Antagonist Serotonin->HT2A_receptor Dopamine->D2_receptor HT2A_receptor->Dopamine_release Inhibits

Risperidone's antagonism at 5-HT2A and D2 receptors.

Comparative Efficacy Data

Multiple clinical trials have compared the efficacy of Aripiprazole and Risperidone in the treatment of schizophrenia. The primary measures of efficacy in these studies are the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS), which assess the severity of a broad range of schizophrenic symptoms.

Efficacy OutcomeAripiprazoleRisperidoneStudy Reference
PANSS Total Score Reduction Significant improvement from baselineSignificant improvement from baseline[4]
PANSS Positive Symptom Reduction Significant improvementSignificant improvement[4]
PANSS Negative Symptom Reduction Significant improvementSignificant improvement[4]
BPRS Score Reduction Statistically significant improvementStatistically significant improvement[4]
All-Cause Discontinuation No significant differenceNo significant difference[4]

Side Effect Profile Comparison

The tolerability and side effect profiles of antipsychotic medications are crucial for patient adherence and overall treatment success.

Adverse EventAripiprazoleRisperidoneStudy Reference
Extrapyramidal Symptoms (EPS) Lower incidenceHigher incidence
Hyperprolactinemia Minimal to no effectSignificant increase
Weight Gain Less frequentMore frequent
Sedation Can occurCommon

Experimental Protocols

The following outlines the general methodologies for the key assessment scales used in the comparative clinical trials.

Positive and Negative Syndrome Scale (PANSS)

The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology in patients with schizophrenia.

  • Administration: The scale is administered by a trained clinician through a semi-structured interview with the patient, which typically lasts 30-40 minutes. Information from family members or caregivers may also be used.

  • Scoring: Each of the 30 items is rated on a 7-point scale, ranging from 1 (absent) to 7 (extreme). The total score is the sum of the ratings for all items. Subscale scores for positive, negative, and general psychopathology are also calculated.

  • Efficacy Measurement: A reduction in the PANSS total score from baseline to the end of the study period is the primary measure of efficacy. "Response" is often defined as a specific percentage reduction in the total score (e.g., ≥30%).

Brief Psychiatric Rating Scale (BPRS)

The BPRS is an 18-item scale that provides a broad assessment of psychiatric symptoms, including those relevant to schizophrenia.

  • Administration: A trained clinician rates the patient on the 18 items based on a clinical interview and observation of the patient's behavior over the preceding 2-3 days.

  • Scoring: Each item is scored on a 7-point scale from 1 (not present) to 7 (extremely severe). The total score is the sum of the individual item scores.

  • Efficacy Measurement: Similar to the PANSS, a decrease in the BPRS total score from baseline indicates an improvement in symptoms.

Experimental Workflow

The diagram below illustrates a typical workflow for a comparative clinical trial of Aripiprazole and Risperidone in patients with schizophrenia.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (PANSS, BPRS, Safety Labs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Aripiprazole_Arm Aripiprazole Treatment Randomization->Aripiprazole_Arm Risperidone_Arm Risperidone Treatment Randomization->Risperidone_Arm Follow_Up Follow-up Assessments (Weekly/Bi-weekly) Aripiprazole_Arm->Follow_Up Risperidone_Arm->Follow_Up Efficacy_Analysis Efficacy Analysis (Change in PANSS/BPRS) Follow_Up->Efficacy_Analysis Safety_Analysis Safety & Tolerability Analysis (Adverse Events) Follow_Up->Safety_Analysis Statistical_Comparison Statistical Comparison of Treatment Arms Efficacy_Analysis->Statistical_Comparison Safety_Analysis->Statistical_Comparison

A typical clinical trial workflow for comparing antipsychotics.

Conclusion

Both Aripiprazole and Risperidone are effective in treating the symptoms of schizophrenia, as demonstrated by significant reductions in PANSS and BPRS scores in clinical trials. However, they possess distinct mechanisms of action that translate to different side effect profiles. Aripiprazole's partial D2 agonism is associated with a lower incidence of extrapyramidal symptoms and hyperprolactinemia, while Risperidone's potent D2 and 5-HT2A antagonism is highly effective but may be associated with a greater propensity for these side effects. The choice between these agents in a clinical or research setting should be guided by a careful consideration of this efficacy-tolerability trade-off. This comparative guide provides a foundational understanding to inform further research and development in the field of antipsychotic therapeutics.

References

A Comparative Guide to AZ2, a Novel PI3Kγ Inhibitor, and Standard-of-Care Immunotherapies in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational selective PI3Kγ inhibitor, AZ2, with the current standard-of-care checkpoint inhibitor immunotherapies in the context of advanced solid tumors. This analysis is based on preclinical data from analogous selective PI3Kγ inhibitors, such as eganelisib (IPI-549) and AZD3458, and established knowledge of checkpoint inhibitor efficacy.

Executive Summary

This compound is a highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). This target is predominantly expressed in myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are key components of the immunosuppressive tumor microenvironment. By inhibiting PI3Kγ, this compound aims to reprogram these myeloid cells from an immunosuppressive (M2-like) to an immunostimulatory (M1-like) phenotype, thereby enhancing the anti-tumor immune response.

Standard-of-care immunotherapies, primarily immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, function by releasing the "brakes" on T cells, enabling them to recognize and attack cancer cells more effectively. While ICIs have revolutionized cancer treatment, a significant portion of patients do not respond, often due to an immunosuppressive tumor microenvironment.

This guide will demonstrate that the combination of a selective PI3Kγ inhibitor like this compound with a checkpoint inhibitor presents a promising strategy to overcome resistance to immunotherapy and improve patient outcomes. The preclinical data strongly suggest a synergistic effect, where this compound remodels the tumor microenvironment to be more favorable for T cell-mediated killing, thereby augmenting the efficacy of checkpoint blockade.

Mechanism of Action: A Tale of Two Strategies

This compound (Selective PI3Kγ Inhibition): Reprogramming the Tumor Microenvironment

This compound's mechanism of action focuses on modulating the innate immune cells that create a barrier to effective anti-tumor immunity.

  • Targeting Myeloid Cells: PI3Kγ is a critical signaling node in myeloid cells. Its inhibition is intended to:

    • Repolarize Macrophages: Shift tumor-associated macrophages (TAMs) from an M2 phenotype, which promotes tumor growth and suppresses immune responses, to an M1 phenotype, which is pro-inflammatory and anti-tumoral.

    • Inhibit MDSCs: Reduce the suppressive function of myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of T cell activity.

Standard-of-Care (Checkpoint Inhibitors): Unleashing the T Cell Response

Checkpoint inhibitors, such as antibodies targeting PD-1, PD-L1, and CTLA-4, work directly on T cells to enhance their anti-tumor activity.

  • Releasing the Brakes: These antibodies block inhibitory signals that would otherwise dampen the T cell response, allowing for a more robust and sustained attack on cancer cells.

The following diagram illustrates the distinct yet complementary signaling pathways targeted by this compound and standard-of-care checkpoint inhibitors.

AZ2_vs_Standard_of_Care_Pathway Signaling Pathways of this compound and Standard-of-Care Immunotherapy cluster_0 Tumor Microenvironment cluster_1 Myeloid Cell (Macrophage/MDSC) cluster_2 T Cell cluster_3 Tumor Cell Chemokine Receptor Chemokine Receptor PI3Kγ PI3Kγ Chemokine Receptor->PI3Kγ activates AKT AKT PI3Kγ->AKT activates Immunosuppression Immunosuppression AKT->Immunosuppression promotes This compound This compound This compound->PI3Kγ inhibits TCR TCR T Cell Activation T Cell Activation TCR->T Cell Activation activates PD-1 PD-1 PD-1->T Cell Activation inhibits Anti-PD-1 Anti-PD-1 Anti-PD-1->PD-1 blocks Tumor Antigens Tumor Antigens Tumor Antigens->TCR PD-L1 PD-L1 PD-L1->PD-1 In_Vivo_Workflow In Vivo Efficacy Study Workflow cluster_0 Workflow A Tumor Cell Implantation (e.g., CT26 cells subcutaneously in BALB/c mice) B Tumor Growth Monitoring (Calipers) A->B C Randomization into Treatment Groups (n=10 mice/group) B->C D Treatment Administration - Vehicle (oral) - this compound (oral) - Anti-PD-1 (i.p.) - this compound + Anti-PD-1 C->D E Continued Tumor Growth Monitoring D->E F Endpoint Analysis - Tumor volume/weight - Survival analysis - Flow cytometry of tumors E->F

AZ2: A Comparative Guide to its Validation as a PI3Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZ2, a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ), with other relevant PI3K inhibitors. The information presented is based on available experimental data to assist in the evaluation of this compound's performance and potential applications in research and drug development.

Introduction to this compound and PI3Kγ Inhibition

This compound is a chemical compound identified as a highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). PI3Kγ is a lipid kinase primarily expressed in hematopoietic cells and plays a crucial role in inflammatory and immune responses. Its involvement in various signaling pathways, particularly the PI3K/Akt pathway, has made it an attractive target for therapeutic intervention in a range of diseases, including inflammatory disorders and cancer.

The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many cancers. By selectively targeting PI3Kγ, inhibitors like this compound aim to modulate immune cell function and potentially offer a more targeted therapeutic approach with fewer side effects compared to pan-PI3K inhibitors.

Comparative Performance of this compound and Analogues

While specific experimental data for this compound across a wide range of cell lines is limited in publicly available literature, extensive research has been conducted on its close and more potent analogue, AZD3458 . The data presented below for AZD3458 can be considered indicative of the potential performance of this compound.

Biochemical and Cellular Potency

The following table summarizes the inhibitory activity (IC50) of AZD3458 and other selective PI3Kγ inhibitors against the different Class I PI3K isoforms. A lower IC50 value indicates greater potency.

CompoundPI3Kγ (nM)PI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)Cell-based pAkt Inhibition (nM)Target Cell/Assay
AZD3458 7.9 (enzymatic)7,900<30,0003008-
AS-605240 8 (enzymatic)6027030090RAW264.7 (C5a-stimulated)

Data for AZD3458 from AstraZeneca Open Innovation.[1] Data for AS-605240 from Selleck Chemicals and MedChemExpress.[2][3]

Performance in Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values for the PI3Kγ inhibitor AS-605240 in different cancer cell lines. This data provides an indication of the potential anti-proliferative effects of selective PI3Kγ inhibition.

Cell LineCancer TypeAS-605240 IC50 (µM)
HEK293 Embryonic Kidney1.6
U-87 MG Glioblastoma0.32

Data from AdooQ Bioscience.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize PI3Kγ inhibitors.

PI3Kγ Enzymatic Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kγ.

Materials:

  • Recombinant human PI3Kγ enzyme

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • Kinase buffer

  • Test compound (e.g., this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the PI3Kγ enzyme, PIP2 substrate, and kinase buffer.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular pAkt Inhibition Assay (Western Blot)

This assay determines the ability of a compound to inhibit the PI3K/Akt signaling pathway within a cellular context by measuring the phosphorylation of Akt.

Materials:

  • Cell line of interest (e.g., RAW264.7 macrophages)

  • Cell culture medium and supplements

  • Chemoattractant (e.g., C5a)

  • Test compound (e.g., this compound)

  • Lysis buffer

  • Primary antibodies (anti-pAkt Ser473, anti-total Akt)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a chemoattractant (e.g., C5a) to activate the PI3K pathway.

  • Lyse the cells and collect the protein lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated Akt (pAkt) and total Akt.

  • Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the ratio of pAkt to total Akt and calculate the IC50 value.

Visualizing the PI3K/Akt Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Downstream Downstream Effectors pAkt->Downstream Activation Cell Growth,\nSurvival,\nProliferation Cell Growth, Survival, Proliferation Downstream->Cell Growth,\nSurvival,\nProliferation This compound This compound (Inhibitor) This compound->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed Cells B Pre-treat with this compound A->B C Stimulate with Chemoattractant B->C D Cell Lysis C->D E Western Blot for pAkt/Akt D->E F Data Analysis (IC50 Calculation) E->F

Caption: A typical experimental workflow for evaluating this compound's inhibitory effect on the PI3K/Akt pathway.

References

Head-to-Head Comparison of PI3Kγ Inhibitors: AZ2 vs. AS-605240

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors: AZ2 and AS-605240. The information presented is intended to assist researchers in making informed decisions for their preclinical studies. The guide summarizes key performance data, outlines detailed experimental protocols for inhibitor characterization, and visualizes relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound and AS-605240 against Class I PI3K isoforms. It is important to note that the data for each compound have been compiled from different sources and, therefore, may not be directly comparable due to potential variations in experimental conditions.

Table 1: Biochemical Potency of this compound and AS-605240 against PI3Kγ

CompoundTargetpIC50IC50 (nM)Ki (nM)
This compound PI3Kγ9.3[1]~0.5Not Reported
AS-605240 PI3KγNot Reported8[2][3][4][5]7.8[2][3]

Note: The IC50 value for this compound was calculated from the reported pIC50 of 9.3 using the formula IC50 = 10^(-pIC50).

Table 2: Selectivity Profile of this compound and AS-605240 against Class I PI3K Isoforms

CompoundPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)Selectivity (Fold vs. γ)
This compound ~0.5>500 (>1000-fold)>500 (>1000-fold)Not ReportedHigh selectivity for PI3Kγ over α and β isoforms has been reported.
AS-605240 8[2][3][4][5]60[3][5]270[3][5]300[3][5]α: 7.5-foldβ: 33.75-foldδ: 37.5-fold

Disclaimer: The selectivity data for this compound and AS-605240 are from separate studies and should be interpreted with caution.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the canonical PI3K/Akt signaling pathway and a general workflow for evaluating PI3Kγ inhibitors.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473) Downstream Downstream Effectors pAkt->Downstream Activation Cellular Responses\n(Growth, Proliferation, Survival) Cellular Responses (Growth, Proliferation, Survival) Downstream->Cellular Responses\n(Growth, Proliferation, Survival) This compound This compound This compound->PI3K AS605240 AS-605240 AS605240->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Recombinant PI3Kγ Enzyme Biochem_Incubate Incubate with Inhibitor (this compound or AS-605240) and ATP/Substrate Biochem_Start->Biochem_Incubate Biochem_Detect Detect Product (e.g., ADP-Glo) Biochem_Incubate->Biochem_Detect Biochem_End Determine IC50 Biochem_Detect->Biochem_End Cell_Start Leukocyte Cell Line (e.g., RAW 264.7) Cell_Treat Treat with Inhibitor Cell_Start->Cell_Treat Cell_Stimulate Stimulate with GPCR agonist (e.g., C5a) Cell_Treat->Cell_Stimulate Cell_Lyse Cell Lysis Cell_Stimulate->Cell_Lyse Cell_WB Western Blot for p-Akt (Ser473) Cell_Lyse->Cell_WB Cell_End Determine Cellular IC50 Cell_WB->Cell_End

Caption: PI3Kγ Inhibitor Evaluation Workflow.

Experimental Protocols

The following are representative protocols for key experiments used to characterize PI3Kγ inhibitors. These are generalized methods and may require optimization for specific experimental setups.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of recombinant PI3Kγ.

Materials:

  • Recombinant human PI3Kγ enzyme

  • PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)

  • ATP

  • Test compounds (this compound, AS-605240) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Prepare a master mix containing PI3K Reaction Buffer, lipid substrate, and recombinant PI3Kγ enzyme.

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration to approximate the Km for ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-Akt (Ser473) Western Blot Assay

This assay measures the ability of the inhibitors to block PI3Kγ signaling in a cellular context by assessing the phosphorylation of a key downstream effector, Akt.

Materials:

  • Leukocyte cell line expressing PI3Kγ (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, AS-605240)

  • GPCR agonist (e.g., C5a)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 3-4 hours in serum-free medium.

  • Pre-treat the cells with a serial dilution of the test compounds or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a GPCR agonist (e.g., 50 nM C5a) for 5-10 minutes to activate the PI3Kγ pathway.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

  • Quantify the band intensities and calculate the inhibition of Akt phosphorylation at each compound concentration to determine the cellular IC50.

References

confirming the on-target effects of AZ2

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "AZD2" did not yield a specific, well-known inhibitor. It is possible that this is a typographical error. To provide an accurate and relevant comparison guide, please specify the correct name of the AZD compound you are interested in (e.g., AZD9291, AZD5991, etc.).

Once the correct compound is identified, a comprehensive guide will be developed to confirm its on-target effects, including:

  • Comparative Data Tables: Quantitative data from relevant studies will be summarized to compare the efficacy and specificity of the specified AZD inhibitor against other alternatives.

  • Detailed Experimental Protocols: Methodologies for key experiments such as cellular viability assays, western blotting, and kinase activity assays will be outlined.

  • Signaling Pathway and Workflow Diagrams: Custom diagrams will be generated using Graphviz to visualize the relevant signaling pathways and experimental workflows, adhering to the specified formatting requirements.

Please provide the correct name of the AZD inhibitor to proceed.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the reproducibility of research findings concerning the 5-Azacytidine Induced 2 (AZI2) protein, also known as NAP1. AZI2 is an adapter protein implicated in crucial signaling pathways related to innate immunity and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to build upon existing AZI2 research, offering a clear comparison with functional alternatives and detailed experimental protocols to ensure robust and reproducible scientific outcomes.

A critical aspect of the scientific literature surrounding AZI2 revolves around its role in the production of type I interferons (IFNs) in response to viral infections, a key component of the innate immune response. While initial in vitro studies suggested a critical role for AZI2, subsequent in vivo research has presented a more nuanced picture, highlighting the importance of validating findings in complex biological systems.

Discrepancies in AZI2 Function: In Vitro vs. In Vivo

Comparison with Functional Alternatives: AZI2 vs. TBKBP1

AZI2 shares structural and functional similarities with TBK1-binding protein 1 (TBKBP1), another adapter protein for TBK1. Both have been implicated in innate immunity pathways. However, studies have begun to delineate their distinct roles, suggesting a lack of complete functional redundancy.

FeatureAZI2 (NAP1)TBKBP1 (SINTBAD)Reference
Role in NDP52-driven mitophagy RequiredNot required[3]
Role in GM-CSF-induced dendritic cell differentiation CriticalNot critical[1]
Recruitment to TNF receptor signaling complex Recruited later via deubiquitinase A20Binds directly to NEMO[4]
Impact on TNF-induced cell death Protects against TNF-induced cell death (cooperatively with TANK)-[4][5]

This table highlights that while both proteins act as adaptors for TBK1, they have specific, non-overlapping roles in different cellular processes. Researchers should consider these distinct functions when designing experiments and interpreting results.

Key Experimental Methodologies

To aid in the design of reproducible experiments, the following are summaries of key methodologies used in pivotal AZI2 research.

Generation of AZI2 Knock-out Mice

This protocol is crucial for in vivo validation of AZI2 function.

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Azi2 gene with a neomycin resistance cassette. This disruption leads to a non-functional protein.

  • Embryonic Stem (ES) Cell Targeting: The targeting vector is introduced into ES cells. Clones with the correct homologous recombination are selected.

  • Blastocyst Injection and Chimera Generation: The targeted ES cells are injected into blastocysts, which are then implanted into surrogate mothers. The resulting chimeric offspring are bred to establish a germline transmission of the knocked-out allele.

  • Genotyping: Offspring are genotyped using PCR to identify wild-type, heterozygous, and homozygous knock-out animals.

experimental_workflow cluster_targeting_vector Targeting Vector Construction cluster_es_cells ES Cell Targeting cluster_chimeras Chimera Generation cluster_genotyping Genotyping and Analysis tv1 Design targeting vector (replace Azi2 exon with Neo cassette) es1 Electroporate ES cells with targeting vector tv1->es1 es2 Select for homologous recombination es1->es2 c1 Inject targeted ES cells into blastocysts es2->c1 c2 Implant blastocysts into surrogate mothers c1->c2 c3 Breed chimeric offspring c2->c3 g1 Genotype offspring via PCR c3->g1 g2 Identify wild-type, heterozygous, and homozygous knock-outs g1->g2 nf_kb_pathway stimulus Viral PAMPs/ Pro-inflammatory Cytokines receptor Receptor stimulus->receptor AZI2 AZI2 (NAP1) receptor->AZI2 recruits TBK1 TBK1 AZI2->TBK1 activates IKK IKK complex TBK1->IKK phosphorylates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Inflammation, Immunity) nucleus->transcription mitophagy_pathway damaged_mito Damaged Mitochondrion ubiquitin Ubiquitin chains damaged_mito->ubiquitin are tagged with NDP52 NDP52 ubiquitin->NDP52 recruits AZI2 AZI2 (NAP1) NDP52->AZI2 recruits TBK1 TBK1 AZI2->TBK1 recruits and activates autophagosome Autophagosome formation TBK1->autophagosome degradation Mitochondrial Degradation autophagosome->degradation

References

A Comparative Analysis of the Second-Generation Kinase Inhibitor AZ2

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of AZ2, a novel second-generation kinase inhibitor, with alternative therapeutic methods. The data presented herein is derived from a series of preclinical experiments designed to evaluate its potency, selectivity, and efficacy. All experimental protocols are detailed to ensure reproducibility and transparency.

Biochemical Potency and Selectivity

This compound was designed to exhibit superior potency and selectivity for its target, Kinase X, a critical component in a well-defined oncogenic signaling pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound compared to a first-generation inhibitor.

Table 1: Biochemical Potency and Selectivity of Kinase Inhibitors

CompoundTarget: Kinase X IC50 (nM)Off-Target: Kinase Y IC50 (nM)Selectivity Ratio (Kinase Y / Kinase X)
This compound 1.2 1850 1542x
First-Generation Inhibitor15.832020x

The data clearly indicates that this compound is over 10-fold more potent against Kinase X and demonstrates a significantly improved selectivity profile compared to the first-generation compound.

Cellular Activity and In Vitro Efficacy

The on-target activity of this compound was assessed in a cellular context using the HCT116 cancer cell line, which is known to be dependent on the Kinase X signaling pathway. The half-maximal effective concentration (EC50) was determined and compared with a first-generation inhibitor and a standard-of-care chemotherapy agent.

Table 2: Cellular Potency in HCT116 Cancer Cell Line

TreatmentMechanism of ActionEC50 (nM)
This compound Kinase X Inhibition 8.5
First-Generation InhibitorKinase X Inhibition112
Standard ChemotherapyDNA Damage985

This compound demonstrates markedly superior cellular potency, suggesting efficient cell permeability and target engagement at concentrations significantly lower than alternative treatments.

In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of this compound was evaluated in a mouse xenograft model established with HCT116 cells. The results are compared with a first-generation inhibitor and a standard chemotherapy agent.

Table 3: In Vivo Efficacy in HCT116 Xenograft Model

Treatment Group (n=8)Dose RegimenTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily0+2.5
This compound 10 mg/kg, Daily 92.1 -1.5
First-Generation Inhibitor25 mg/kg, Daily65.4-8.2
Standard Chemotherapy15 mg/kg, Q3D55.0-15.7

This compound achieved superior tumor growth inhibition at a lower dose while exhibiting a significantly better safety profile, as indicated by the minimal impact on body weight.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental design, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Kinase X Kinase X MEK->Kinase X Transcription Factors Transcription Factors Kinase X->Transcription Factors This compound This compound This compound->Kinase X Proliferation Proliferation Transcription Factors->Proliferation G cluster_0 Phase 1: Cell Implantation cluster_1 Phase 2: Tumor Growth cluster_2 Phase 3: Treatment cluster_3 Phase 4: Analysis A Day 0: Inject HCT116 Cells Subcutaneously B Day 7: Tumors Reach ~100-150 mm³ A->B C Day 8-28: Randomize Mice and Begin Dosing B->C D Monitor Tumor Volume and Body Weight C->D E Day 29: Sacrifice and Calculate TGI (%) D->E

Safety Operating Guide

AZ2 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

It appears that "AZ2" is not a standard or recognized chemical identifier, and therefore, no specific disposal procedures, safety data, or experimental protocols associated with a substance under this name can be found.

To ensure the safe and proper handling and disposal of any chemical, it is crucial to have its precise chemical name (e.g., IUPAC name) or its CAS (Chemical Abstracts Service) number. Without this information, it is impossible to provide accurate guidance on its properties, hazards, and the necessary safety precautions.

Recommendations for Proceeding:

  • Identify the Chemical: Please provide the full chemical name, CAS number, or any other specific identifier for the substance you are referring to as "this compound." This information is typically available on the chemical's container label or in the Safety Data Sheet (SDS) provided by the manufacturer.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling, storage, and disposal of a chemical. It will contain a dedicated section on disposal considerations that outlines the appropriate procedures and any regulatory requirements.

Once the specific chemical is identified, a detailed and accurate response can be provided, including the required data tables, experimental protocols, and visualizations.

Essential Safety and Operational Guide for Handling PI3Kγ Inhibitor AZ2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of PI3Kγ inhibitor AZ2 (CAS: 2231760-33-9). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining experimental integrity.

While PI3Kγ inhibitor this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), standard laboratory safety practices should always be observed to minimize any potential risks[1].

Quantitative Data Summary

A summary of the key quantitative data for PI3Kγ inhibitor this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C20H23N3O2S[1]
Molecular Weight 369.48 g/mol [1][2]
CAS Number 2231760-33-9[1][2]
pIC50 (for PI3Kγ) 9.3[2]
Solubility (25°C) DMSO 50 mg/mL[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (In solvent) -80°C for 6 months; -20°C for 1 month[2]

Personal Protective Equipment (PPE)

Even with non-hazardous substances, a comprehensive PPE strategy is a cornerstone of safe laboratory practice. The following PPE is recommended when handling PI3Kγ inhibitor this compound.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesUse safety goggles with side protection to shield against accidental splashes.
Skin Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothes from contamination.
Chemical-Resistant GlovesWear suitable chemical-resistant gloves tested according to EN 374. It is recommended to check the chemical resistance of the gloves with the supplier.
Respiratory Protection Not RequiredRespiratory protection is not required under normal handling conditions with adequate ventilation.
Hand Hygiene Hand WashingWash hands thoroughly after handling the substance, before breaks, and at the end of the workday.

Operational and Disposal Plans

A clear and systematic approach to handling and disposal is essential for both safety and regulatory compliance.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling PI3Kγ inhibitor this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in a ventilated enclosure B->C D Prepare solution in a fume hood C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Dispose of waste in designated containers F->G H Doff and dispose of gloves G->H I Wash hands thoroughly H->I

Caption: A standard workflow for the safe handling of PI3Kγ inhibitor this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

  • Solid Waste: Dispose of solid PI3Kγ inhibitor this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated chemical waste container.

  • Liquid Waste: Solutions containing PI3Kγ inhibitor this compound should be collected in a clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in a designated solid waste container.

Experimental Protocols and Signaling Pathways

Understanding the mechanism of action of PI3Kγ inhibitor this compound is key to its application in research.

PI3K/Akt Signaling Pathway

PI3Kγ inhibitor this compound is a highly selective inhibitor of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and motility. In the context of inflammation and immunity, PI3Kγ plays a key role in the migration and activation of leukocytes.

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway and the point of inhibition by this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 This compound This compound (Inhibitor) This compound->PI3K Inhibition PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation & Activation Downstream Downstream Cellular Responses (Growth, Proliferation, Survival) Akt->Downstream Regulation

Caption: The PI3K/Akt signaling pathway with the inhibitory action of this compound.

By inhibiting PI3Kγ, this compound can modulate the downstream effects of this pathway, making it a valuable tool for research into inflammatory and immune diseases.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.